Product packaging for Calcium lactate(Cat. No.:CAS No. 814-80-2)

Calcium lactate

Cat. No.: B046792
CAS No.: 814-80-2
M. Wt: 218.22 g/mol
InChI Key: MKJXYGKVIBWPFZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium lactate is an invaluable inorganic salt widely utilized in biochemical and life science research, primarily serving as a highly bioavailable source of calcium ions (Ca²⁺). Its research value is rooted in its role as a critical signaling molecule and its essential function in numerous cellular processes. Researchers employ this compound to modulate intracellular calcium levels, studying its pivotal role in signal transduction pathways, neurotransmitter release, muscle contraction, and cell proliferation. In cell culture applications, it is a key component for maintaining cellular viability and function, particularly for systems sensitive to calcium concentration. The compound's mechanism of action involves the dissociation into Ca²⁺ and lactate ions upon dissolution. The Ca²⁺ ions bind to and activate proteins such as calmodulin, triggering downstream signaling cascades, while the lactate anion can serve as an energy source in certain metabolic studies. Furthermore, this compound is frequently investigated in food science research for its properties as a fortifying agent and in material science for its role in forming biodegradable polymers. This reagent is essential for studies requiring a soluble and well-tolerated calcium source to investigate calcium homeostasis, bone metabolism, and the physiological impact of calcium supplementation under controlled experimental conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10CaO6 B046792 Calcium lactate CAS No. 814-80-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJXYGKVIBWPFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020236
Record name Calcium lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline]
Record name Propanoic acid, 2-hydroxy-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name CALCIUM LACTATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Calcium lactate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4166
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water
Record name Calcium lactate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CALCIUM LACTATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CALCIUM LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, crystalline powder

CAS No.

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2
Record name Calcium Lactate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium lactate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanoic acid, 2-hydroxy-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium dilactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium (S)-2-hydroxypropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium Lactate Pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM LACTATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALCIUM LACTATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

> 120
Record name Calcium lactate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13231
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Physicochemical properties of calcium lactate pentahydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Calcium Lactate Pentahydrate

Introduction: Beyond a Simple Calcium Salt

This compound pentahydrate (C₆H₁₀CaO₆·5H₂O) is far more than a simple calcium supplement. To the discerning researcher and drug development professional, it represents a highly versatile excipient and active pharmaceutical ingredient (API) whose performance is intrinsically linked to its distinct physicochemical properties. Valued for its high bioavailability and excellent solubility, it is a cornerstone in pharmaceutical formulations, nutraceuticals, and food fortification.[1]

Unlike other calcium salts such as the carbonate or citrate, this compound's superior aqueous solubility allows for efficient absorption across various physiological pH levels, making it an ideal choice for treating calcium deficiencies without the need for co-administration with food.[1][2] This guide provides a comprehensive exploration of the core scientific attributes of this compound pentahydrate, moving beyond catalog data to explain the causal relationships between its structure, behavior, and application. We will delve into its structural characteristics, thermal properties, solubility profile, and the critical impact of its hydration state on formulation stability and performance. The protocols and data presented herein are designed to equip scientists with the practical knowledge required for its effective characterization and utilization.

Molecular and Crystalline Characteristics

The foundation of this compound pentahydrate's behavior lies in its molecular arrangement and crystalline nature.

1.1. Chemical Identity this compound is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca²⁺).[2] The most common and stable hydrated form is the pentahydrate.[2][3]

  • Chemical Formula: C₆H₁₀CaO₆·5H₂O[1]

  • Molecular Weight: 308.30 g/mol [4]

  • Chirality: The lactate ion is chiral. The L-(+)-lactate isomer is the form most commonly metabolized by the body.[2] The racemic (DL) form is significantly less soluble than the pure L or D isomers.[2] This is a critical consideration during synthesis and sourcing, as the isomeric composition directly influences the solubility profile.

1.2. Crystal Structure and Polymorphism this compound pentahydrate exists as a crystalline solid.[5][6] This crystallinity is crucial for its stability and handling properties. However, this state is intrinsically linked to its five molecules of water of hydration. The removal of this water, whether through intentional drying or exposure to low humidity, can lead to a loss of crystallinity, transitioning the material to an amorphous state.[3][5][7] This transformation is not trivial; it significantly alters the material's mechanical properties, impacting factors like tablet crushing strength and flowability.[3][5]

Table 1: General Physicochemical Properties of this compound Pentahydrate
PropertyValueSource(s)
IUPAC Name Calcium bis(2-hydroxypropanoate) pentahydrate[2][4]
CAS Number 5743-47-5
Molecular Formula C₆H₁₀CaO₆·5H₂O[1]
Molecular Weight 308.30 g/mol [4]
Appearance White to cream-colored, crystalline or granular powder.[1][5][8][1][5][8]
Odor Almost odorless[1][8]
pH (5% w/v solution) 6.0 - 8.0[1]
Bulk Density 300 - 500 kg/m ³[9]

Solubility Profile: The Key to Bioavailability

The primary advantage of this compound over other calcium salts is its superior solubility in aqueous media.[2] This property is directly responsible for its high bioavailability, as the calcium ions are readily available for absorption in the small intestine.[2]

2.1. Aqueous Solubility this compound is soluble in water and freely soluble in hot water, but practically insoluble in ethanol.[5][8] Its solubility increases with temperature.

Table 2: Aqueous Solubility of Calcium L-Lactate
Temperature (°C)Solubility ( g/100 mL)
104.8
205.8
256.7 - 7.9
308.5

(Data compiled from Wikipedia[2])

This solubility is markedly higher than that of calcium citrate (approx. 0.085 g/100 mL at 25°C) and calcium carbonate (practically insoluble).[2]

2.2. pH and Dissolution A 5% aqueous solution of this compound exhibits a pH between 6.0 and 8.0.[1] The lactate ion is the conjugate base of a weak acid (lactic acid), resulting in a mildly basic solution.[2] This near-neutral pH profile and high solubility mean that its dissolution and subsequent absorption are not dependent on the highly acidic environment of the stomach, unlike calcium carbonate.[1][2] This is a significant clinical advantage for patients with achlorhydria or those taking acid-reducing medications.

Thermal Behavior and Stability

The thermal stability of this compound pentahydrate is dominated by its waters of hydration. Understanding its response to heat is critical for drying, processing, and storage protocols.

3.1. Dehydration Pathway The pentahydrate form is somewhat efflorescent, meaning it can lose water when exposed to a dry atmosphere.[2][8] The dehydration process is a critical parameter, as it directly impacts the material's physical and mechanical properties.

  • Initiation of Water Loss: Dehydration begins at relatively low temperatures, with rapid water loss occurring at 55°C and above.[3][5]

  • Formation of Anhydrous Form: The pentahydrate form becomes fully anhydrous at approximately 120°C.[2][8]

  • Reversibility: The dehydration process is reversible. The anhydrous form will reabsorb moisture from the atmosphere to revert to the pentahydrate at ambient temperature and sufficient relative humidity (e.g., 75% RH).[2]

3.2. Thermal Decomposition Once rendered anhydrous, the molecule remains stable up to a higher temperature.

  • Decomposition of Anhydrous Salt: The anhydrous form begins to decompose around 240°C.[2][6]

  • Multi-Step Process: Thermal decomposition studies (TGA/DTA) reveal a multi-step process.[10][11][12]

    • Dehydration: Loss of the five water molecules.

    • Lactate Decomposition: The anhydrous salt decomposes.

    • Decarbonization: At higher temperatures (e.g., 600-800°C), the intermediate calcium carbonate decomposes to form calcium oxide (CaO) as the final residue.[12]

3.3. Causality: Impact on Pharmaceutical Formulations The hydration state is not merely a physical descriptor; it is a critical process parameter.

  • Loss of Compressibility: Dehydration and the associated loss of crystallinity can significantly reduce the crushing strength and compactability of tablets formulated via direct compression.[3][5]

  • Storage Conditions: Due to its sensitivity to heat and moisture, this compound pentahydrate must be stored in tight, well-sealed containers in a cool, dry place to maintain its physical integrity and performance characteristics.[13]

Analytical Methodologies & Protocols

To ensure quality and consistency, robust analytical methods are required. The following protocols are based on pharmacopeial standards and established scientific practice.

Identification

Protocol 1: FTIR Spectroscopy for Structural Confirmation

  • Objective: To confirm the identity of the material by comparing its infrared spectrum with a reference standard.

  • Methodology:

    • Prepare the sample as a potassium bromide (KBr) dispersion or using an Attenuated Total Reflectance (ATR) accessory.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Process the resulting spectrum (baseline correction, smoothing).

    • Interpretation: The spectrum should exhibit characteristic peaks corresponding to O-H stretching (from water and hydroxyl groups, ~3000-3500 cm⁻¹), C=O stretching (~1500-1750 cm⁻¹), and C-H bending (~1300-1400 cm⁻¹).[14] The spectrum must be concordant with the official USP this compound RS spectrum.[15]

Assay (Calcium Content)

Protocol 2: Complexometric Titration with EDTA (USP Method)

  • Objective: To accurately quantify the calcium content, and thereby the purity of this compound.[16]

  • Causality: This method is a gold standard for quantifying divalent cations like Ca²⁺. EDTA forms a highly stable 1:1 complex with calcium ions. The endpoint is detected using a calcium-sensitive indicator, which changes color when all free Ca²⁺ has been complexed by the EDTA titrant.

  • Methodology:

    • Sample Preparation: Accurately weigh a quantity of this compound (approx. 350 mg of the anhydrous equivalent) and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[13][15]

    • Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) VS from a 50-mL buret.

    • pH Adjustment & Indication: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[13][15]

    • Final Titration: Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is observed.[13][15]

    • Calculation: Perform a blank determination. Calculate the percentage of C₆H₁₀CaO₆ based on the volume of EDTA consumed. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[13]

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation Weigh Weigh Sample (~350 mg) Dissolve Dissolve in H₂O + HCl Weigh->Dissolve Add_EDTA Add ~30 mL 0.05 M EDTA Dissolve->Add_EDTA Add_NaOH Add NaOH (pH adjust) & Indicator Add_EDTA->Add_NaOH Titrate Titrate to Blue Endpoint Add_NaOH->Titrate Calculate Calculate % Purity vs. Blank Titrate->Calculate

Water Content

Protocol 3: Loss on Drying (LOD) (USP <731>)

  • Objective: To determine the percentage of water and other volatile matter in the sample.

  • Methodology:

    • Evenly distribute 1-2 g of the sample in a suitable pre-tared weighing dish.[13][15]

    • Place the dish in a drying oven set to 120°C for 4 hours.[13][15]

    • After 4 hours, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the dish and calculate the percentage weight loss.

    • Interpretation: For this compound pentahydrate, the expected weight loss is between 22.0% and 27.0%.[13][15]

Thermal Analysis

Protocol 4: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

  • Objective: To characterize the dehydration and decomposition profile as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a TGA/DSC pan.

    • Place the pan in the instrument.

    • Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from ambient temperature to ~800°C.

    • Interpretation: The TGA curve will show distinct weight loss steps corresponding to dehydration and decomposition.[11] The DSC curve will show endothermic or exothermic peaks associated with these transitions, such as the endotherm for the loss of water.[7]

G start This compound Pentahydrate step1 Heat to ~120°C (TGA shows ~29% mass loss) (DSC shows endotherm) start->step1 product1 Anhydrous This compound step1->product1 step2 Heat to ~240-400°C (TGA shows further mass loss) product1->step2 product2 Decomposition (Intermediate Products) step2->product2 step3 Heat to >600°C (TGA shows final mass loss) product2->step3 product3 Calcium Oxide (CaO) Residue step3->product3

Pharmacopeial Standards

For use in pharmaceutical applications, this compound pentahydrate must comply with the specifications outlined in major pharmacopeias such as the USP and Ph. Eur.

Table 3: Key Pharmacopeial Specifications for this compound Pentahydrate
ParameterUSP SpecificationPh. Eur. Specification
Assay (dried basis) 98.0% - 101.0%98.0% - 102.0%
Loss on Drying 22.0% - 27.0%22.0% - 27.0%
Acidity ≤ 0.45% (as lactic acid)Passes test
Magnesium & Alkali Salts ≤ 1.0%≤ 1.0%

(Data compiled from USP and Spectrum Chemical documentation[13])

Conclusion

This compound pentahydrate is a high-performance pharmaceutical ingredient whose utility is dictated by a precise set of physicochemical properties. Its superior solubility ensures excellent bioavailability, while its crystalline, hydrated nature provides good mechanical properties for tablet manufacturing. However, this hydration is also its most critical quality attribute; the transition between the pentahydrate and anhydrous states directly influences stability, crystallinity, and formulation performance. A thorough understanding and rigorous analytical control of these properties—particularly solubility, thermal behavior, and water content—are paramount for the successful development of robust and effective drug products.

References

An In-Depth Technical Guide to Calcium Lactate: Chemical Formula, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of calcium lactate, a compound of significant interest in the pharmaceutical, food, and biomedical research sectors. We will delve into its fundamental chemical properties, stereoisomerism, synthesis, and diverse applications, offering insights grounded in established scientific principles and experimental evidence.

Core Chemical Identity: Formula and Nomenclature

This compound is an organic salt consisting of a calcium cation (Ca²⁺) bonded to two lactate anions.[1][2] Its chemical formula is C₆H₁₀CaO₆ .[1][2][3][4][5] The preferred IUPAC name for this compound is calcium bis(2-hydroxypropanoate).[1] It is also commonly referred to as calcium dilactate.[4]

This compound can exist in various states of hydration, with the anhydrous form (C₆H₁₀CaO₆) and the pentahydrate form (C₆H₁₀CaO₆·5H₂O) being the most common.[1][2][6] Other reported hydrates include the monohydrate and trihydrate.[6][7] The specific form is crucial as it influences properties like solubility and stability.

Molecular Structure and Stereoisomerism

The lactate anion possesses a chiral center at the second carbon atom, leading to the existence of two stereoisomers: L-(+)-lactate and D-(-)-lactate.[1] Consequently, this compound can exist as calcium L-lactate, calcium D-lactate, or a racemic mixture, calcium DL-lactate.[1] The L-isomer is the form predominantly synthesized and metabolized by living organisms.[1][8] However, certain bacteria can produce the D-form or interconvert the L-form to the D-form.[1]

Visualizing the Structure of Calcium L-Lactate

The following diagram illustrates the coordination of two L-lactate anions with a central calcium ion.

G Ca Ca²⁺ O1_1 O Ca->O1_1 O2_1 O⁻ Ca->O2_1 ionic bond O1_2 O Ca->O1_2 O2_2 O⁻ Ca->O2_2 ionic bond C1_1 C C1_1->O1_1 C1_1->O2_1 C2_1 C C1_1->C2_1 O3_1 OH C2_1->O3_1 C3_1 CH₃ C2_1->C3_1 C1_2 C C1_2->O1_2 C1_2->O2_2 C2_2 C C1_2->C2_2 O3_2 OH C2_2->O3_2 C3_2 CH₃ C2_2->C3_2 G cluster_0 Conventional Synthesis cluster_1 Alternative Synthesis Carbohydrates Carbohydrates Fermentation Fermentation Carbohydrates->Fermentation Lactic Acid Lactic Acid Fermentation->Lactic Acid Neutralization Neutralization Lactic Acid->Neutralization This compound Solution This compound Solution Neutralization->this compound Solution Calcium Carbonate/Hydroxide Calcium Carbonate/Hydroxide Calcium Carbonate/Hydroxide->Neutralization Purification & Crystallization Purification & Crystallization This compound Solution->Purification & Crystallization This compound Crystals This compound Crystals Purification & Crystallization->this compound Crystals Glycerol Glycerol Catalytic Reaction Catalytic Reaction Glycerol->Catalytic Reaction Direct this compound Product Direct this compound Product Catalytic Reaction->Direct this compound Product Calcium Hydroxide_alt Calcium Hydroxide Calcium Hydroxide_alt->Catalytic Reaction

References

An In-depth Technical Guide to the Aqueous Solubility of Calcium Lactate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Formulation

In the realm of pharmaceutical sciences, particularly in drug development and formulation, the aqueous solubility of an excipient is not merely a physical constant; it is a cornerstone property that dictates its functionality, bioavailability, and ultimately, the performance of the final dosage form. Calcium lactate, a widely used source of calcium in oral dosage forms and a versatile excipient, is no exception.[1][2] Its solubility behavior in aqueous environments is a critical parameter that influences everything from dissolution rates of tablets to the stability of liquid formulations. A thorough understanding of its solubility profile is, therefore, indispensable for researchers, scientists, and formulation professionals. This guide provides a comprehensive exploration of the aqueous solubility of this compound, grounded in fundamental physicochemical principles and supported by field-proven methodologies.

The Molecular and Physicochemical Landscape of this compound

This compound, with the chemical formula C₆H₁₀CaO₆, is the calcium salt of lactic acid.[3] It typically exists in several hydrated forms, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most common.[3][4] The degree of hydration is a crucial factor as it can influence the crystal structure and, consequently, the solubility.[5][6] The pentahydrate form can lose water in a dry atmosphere at temperatures between 35 and 135 °C, converting to the anhydrous form.[3] It's imperative for any solubility study to clearly define the hydrate form being investigated.

The lactate ion is the conjugate base of a weak acid (lactic acid), which means that upon dissolution, it can undergo slight hydrolysis, making aqueous solutions of this compound mildly basic.[3] This characteristic has implications for the pH of formulations and can influence the solubility of other components.

The Fundamentals of this compound's Aqueous Solubility

This compound is classified as a moderately soluble salt in water.[7][8] Its dissolution in an aqueous medium is an equilibrium process where the solid salt dissociates into its constituent ions: a calcium cation (Ca²⁺) and two lactate anions (2C₃H₅O₃⁻).

The Dissolution and Equilibrium Pathway

The process can be visualized as a dynamic equilibrium where the rate of dissolution of the solid this compound equals the rate of precipitation of its ions from the saturated solution.

G Solid This compound (Solid) Ca(C₃H₅O₃)₂ Dissolved Dissolved this compound Solid->Dissolved Dissolution Dissolved->Solid Precipitation Ions Ca²⁺(aq) + 2C₃H₅O₃⁻(aq) (Aqueous Ions) Dissolved->Ions Dissociation Ions->Dissolved Association

Caption: Dissolution and equilibrium of this compound in an aqueous solution.

This equilibrium is governed by the solubility product constant (Ksp), which for calcium L-lactate in an aqueous solution with 1.0 M NaCl at 25.0 °C has been determined to be (5.8 ± 0.2) × 10⁻³ mol³ L⁻³.[9]

The Influence of Stereoisomers

Lactic acid exists as two stereoisomers: L(+)-lactic acid and D(-)-lactic acid. Consequently, this compound can exist as calcium L-lactate, calcium D-lactate, or the racemic mixture, calcium DL-lactate. Studies have shown that the L(+) isomer of this compound exhibits higher solubility in water compared to the DL(±) form.[5] This is a critical consideration in sourcing raw materials, as the isomeric composition can directly impact the solubility and potentially lead to issues like crystallization in liquid formulations if not controlled.[8]

Key Factors Governing the Aqueous Solubility of this compound

The solubility of this compound is not a static value but is influenced by several environmental and compositional factors. A comprehensive understanding of these factors is essential for predicting and controlling its behavior in various formulation scenarios.

The Pronounced Effect of Temperature

Temperature is one of the most significant factors influencing the solubility of this compound.[10] The dissolution process of this compound is endothermic, meaning that its solubility increases with an increase in temperature.[11][12] This positive correlation is not linear; the solubility increases gradually at lower temperatures (below 50°C) and more rapidly at higher temperatures.[5]

Table 1: Solubility of L(+)-Calcium Lactate in Water at Various Temperatures

Temperature (°C)Solubility (g anhydrous salt / 100 mL water)Reference
4~3.8[10]
104.8[3]
205.8[3]
24~6.1[10]
256.7[3]
308.5[3]
80~45.9 (calculated from 45.88% w/w)[5]

Note: The data is compiled from multiple sources and slight variations exist in the literature, underscoring the importance of empirical determination for specific applications.[7][13]

This property is particularly relevant for processes involving heating and cooling, such as sterilization or the preparation of supersaturated solutions.

The Role of pH

The pH of the aqueous medium can have a complex effect on the solubility of this compound. While some studies suggest that pH has a limited effect within certain ranges[10], others indicate that a decrease in pH through the addition of lactic acid can lead to a decrease in solubility.[7][13] This is somewhat counterintuitive as one might expect the common ion effect from the added lactate to be the primary driver. However, the interplay of ionic strength and complex formation can lead to non-linear effects. In cheese, for instance, as the pH decreases from 5.4 to 5.1, the concentration of soluble calcium increases significantly.[14] This highlights that in complex systems, the effect of pH is not straightforward and is likely influenced by interactions with other components.

Table 2: General Effect of pH on this compound Solubility

pH ConditionGeneral Effect on SolubilityRationaleReference
Decrease (acidic)Can decrease solubilityCommon ion effect from added acid (e.g., lactic acid)[7][13]
Neutral to Mildly BasicOptimal solubilityThis compound itself creates a mildly basic solution[3]
Increase (alkaline)Potential for precipitation of calcium hydroxide at very high pHFormation of less soluble calcium speciesGeneral Chemistry Principle

For pharmaceutical formulations, it is crucial to determine the solubility of this compound within the specific pH range of the intended product, which, according to ICH guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers, is typically between 1.2 and 6.8.[15][16]

The Common Ion Effect

The common-ion effect dictates that the solubility of an ionic compound is decreased when a solution already contains one of the ions from the compound.[17] For this compound, the presence of either calcium ions (Ca²⁺) or lactate ions (C₃H₅O₃⁻) from another source will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing its solubility.

G Equilibrium Ca(C₃H₅O₃)₂(s) ⇌ Ca²⁺(aq) + 2C₃H₅O₃⁻(aq) Shift Equilibrium Shifts Left (Solubility Decreases) Equilibrium->Shift AddLactate Addition of Lactate Ions (e.g., from Sodium Lactate) AddLactate->Equilibrium AddCalcium Addition of Calcium Ions (e.g., from Calcium Chloride) AddCalcium->Equilibrium

Caption: The common ion effect on this compound solubility.

This principle is of paramount importance in complex formulations where other lactate or calcium salts may be present. For example, in mixed systems containing both calcium and iron(II) hydroxycarboxylates, homologous systems (with the same anion) exhibit decreased solubilities due to this effect.[12][14]

Impact of Other Solutes and Complexing Agents

Conversely, the presence of certain other solutes can enhance the solubility of this compound. This can occur through a few mechanisms:

  • Increased Ionic Strength: The presence of non-common ions can increase the ionic strength of the solution, which can slightly increase the solubility of a salt. However, some studies have found that the addition of NaCl has a limited effect on this compound solubility.[10][13]

  • Complex Formation: Some molecules can form soluble complexes with calcium ions, effectively removing them from the equilibrium and pulling the dissolution reaction forward. For example, the solubility of calcium L-lactate increases by 45% in the presence of 0.50 M sodium D-gluconate.[7][9][14] This is attributed to the formation of a soluble calcium-gluconate complex.[9][14]

The Thermodynamics of Dissolution

Thermodynamic analysis reveals that the dissolution of this compound is an endothermic and entropy-driven process.[12][14] The positive enthalpy of dissolution (ΔH°sol) confirms that heat is absorbed during the process, which is consistent with the observed increase in solubility with temperature.[11] The process is driven by a significant increase in entropy (ΔS°sol), as the highly ordered crystal lattice breaks down into freely moving solvated ions in solution.[11][12]

Interestingly, while the overall solubility increases with temperature, the activity of the calcium ions in a saturated solution can actually decrease.[11][18] This is explained by the endothermic binding of calcium to the lactate anions to form ion pairs or complexes in solution.[11] This is a subtle but important point for understanding the chemical potential and reactivity of calcium ions in solution, not just their total concentration.

Methodologies for Determining Aqueous Solubility

Accurate and reproducible determination of solubility is critical. The "shake-flask" method is a widely accepted technique and is recommended by regulatory bodies like the ICH.[16][19]

Standard Experimental Workflow for Solubility Determination

The workflow for a robust solubility determination involves careful preparation, equilibration, sampling, and analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis A Prepare aqueous medium (e.g., buffered solution at target pH) B Add excess this compound solid A->B C Agitate at constant temperature (e.g., 37 ± 1°C) for a sufficient time (e.g., 24-48 hours) B->C D Withdraw sample C->D E Separate solid from liquid (e.g., centrifugation, filtration) D->E F Accurately dilute the supernatant E->F G Quantify calcium or lactate concentration (e.g., EDTA Titration, HPLC, AAS) F->G

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline Adaptation)

This protocol outlines the essential steps for determining the equilibrium solubility of this compound, aligning with the principles of the ICH M9 guideline.[16][19]

  • Preparation of Media: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2-6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1°C.[15][16]

  • Addition of Solute: Add an excess amount of this compound solid to flasks containing the prepared media. The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

  • Equilibration: Place the flasks in a constant temperature orbital shaker or water bath set to 37 ± 1°C. Agitate the flasks for a predetermined period (e.g., 24 hours). It is essential to first validate that this duration is sufficient to reach equilibrium by sampling at intermediate time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

  • pH Measurement: After equilibration, measure and record the final pH of the slurry to confirm it has remained at the target value.[19][20]

  • Sample Separation: Allow the suspension to settle. Withdraw a sample and immediately separate the solid phase from the saturated solution. This is a critical step to prevent post-sampling precipitation. Methods include centrifugation followed by withdrawal of the supernatant or direct filtration using a syringe filter (ensure the filter material does not adsorb the analyte).

  • Sample Preparation: Accurately dilute the clear supernatant with an appropriate solvent to bring the concentration within the validated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Techniques for Quantification

Several analytical methods can be employed to quantify the concentration of dissolved this compound. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

  • Complexometric (EDTA) Titration: This is a standard pharmacopeial method for calcium determination.[4][21] It involves titrating the calcium ions in the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a specific indicator like hydroxy naphthol blue.[4][21][22] This method is robust and cost-effective but may lack specificity in complex matrices.

  • Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for determining the concentration of calcium ions.[8] It is often considered a reference method due to its accuracy.

  • High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method can be developed to quantify the lactate anion, which is stoichiometrically related to the this compound concentration.[23] This method is particularly useful for simultaneous determination of lactate and other organic acids in a formulation.

Conclusion: A Foundation for Rational Formulation Design

The aqueous solubility of this compound is a multifaceted property governed by a delicate interplay of temperature, pH, stereoisomerism, and the presence of other ionic species. For the drug development professional, a deep, mechanistic understanding of these factors is not an academic exercise but a practical necessity. It enables the rational design of robust formulations, the anticipation and mitigation of manufacturing challenges like precipitation, and the assurance of product quality and performance. By employing systematic methodologies for solubility determination and leveraging a thorough knowledge of its physicochemical behavior, scientists can effectively harness the benefits of this compound as a key excipient and active ingredient in pharmaceutical products.

References

Thermal decomposition of calcium lactate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Decomposition of Calcium Lactate

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of this compound, a compound of significant interest in the pharmaceutical, food, and materials science sectors. The document delineates the multi-stage decomposition pathway of this compound pentahydrate, beginning with dehydration, progressing to the decomposition of the anhydrous salt into calcium carbonate, and culminating in the formation of calcium oxide. We will explore the kinetics and thermodynamics governing these transformations, supported by data from key thermoanalytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This guide presents detailed, field-proven experimental protocols, summarizes quantitative data in structured tables, and utilizes diagrams to visualize complex processes, offering researchers and drug development professionals a definitive resource for understanding and manipulating the thermal behavior of this compound.

Introduction

This compound (C₆H₁₀CaO₆) is an organic salt widely utilized as a calcium supplement in pharmaceuticals, a firming agent in the food industry, and a precursor in the synthesis of advanced materials.[1][2][3] The most common commercial form is this compound pentahydrate (C₆H₁₀CaO₆·5H₂O), a white crystalline solid.[1][4] Its thermal stability and decomposition characteristics are critical parameters that influence its storage, processing, and application performance. For instance, in drug formulation, understanding the temperature at which it loses water or degrades is crucial for drying processes and ensuring the stability of the final product.

The study of how materials change with temperature is the domain of thermal analysis. Techniques such as Thermogravimetric Analysis (TGA), which measures mass changes, and Differential Scanning Calorimetry (DSC), which measures heat flow differences, are indispensable tools for characterizing these processes.[5][6] By subjecting this compound to a controlled temperature program, we can precisely identify the temperatures of dehydration and decomposition and quantify the associated energy changes.

This guide synthesizes experimental data to provide a coherent and in-depth understanding of the thermal decomposition of this compound, focusing on the underlying chemical and physical transformations.

The Multi-Stage Thermal Decomposition Pathway

The thermal degradation of this compound pentahydrate is not a single event but a sequential process that occurs in three distinct stages under an inert atmosphere like nitrogen.[4][7] The exact temperatures can vary slightly depending on factors such as heating rate and atmospheric conditions.[7][8]

Stage I: Dehydration

The initial stage of decomposition involves the loss of the five molecules of water of hydration. TGA studies show this process typically begins at temperatures as low as 35°C and can continue up to approximately 200-250°C.[1][4][9] This mass loss corresponds to the removal of water, converting the pentahydrate form into anhydrous this compound.[10][11] DSC analysis reveals this dehydration as a broad endothermic peak, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice.[10]

  • Reaction: Ca(C₃H₅O₃)₂·5H₂O(s) → Ca(C₃H₅O₃)₂(s) + 5H₂O(g)

Stage II: Decomposition of Anhydrous this compound

Once dehydrated, the anhydrous this compound remains stable until a higher temperature is reached. This second stage, occurring roughly between 200°C and 500°C, involves the decomposition of the lactate anion.[10][12] This is a complex process where the organic part of the molecule breaks down, leading to the formation of calcium carbonate (CaCO₃) as the primary solid intermediate. Evolved gas analysis using techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) has identified water and carbon dioxide as the main gaseous products of this stage.[7][12]

  • Reaction: Ca(C₃H₅O₃)₂(s) → CaCO₃(s) + Gaseous Products (e.g., H₂O, CO₂, etc.)

Stage III: Decarbonization of Calcium Carbonate

The final stage is the decomposition of the intermediate calcium carbonate. This is a well-characterized, highly endothermic reaction that typically occurs at temperatures between 600°C and 800°C.[5][10][12] The calcium carbonate breaks down into solid calcium oxide (CaO) and gaseous carbon dioxide.[4] The completion of this stage is marked by a stable mass plateau in the TGA curve, corresponding to the mass of the final CaO residue.

  • Reaction: CaCO₃(s) → CaO(s) + CO₂(g)

Influence of Atmosphere

The composition of the purge gas can significantly influence the decomposition process.[8] While the pathway described above is typical for an inert atmosphere (e.g., Nitrogen), the presence of an oxidative atmosphere (e.g., Air) can alter the decomposition temperatures and reaction kinetics of the organic component.

Quantitative Analysis and Kinetics

Thermoanalytical techniques provide rich quantitative data on the decomposition process. This data can be used to construct a detailed picture of the material's thermal stability and to model its decomposition kinetics.

Thermogravimetric Data Summary

The following table summarizes the typical mass loss observed at each stage of the decomposition of this compound pentahydrate in an inert atmosphere.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Solid ProductGaseous Product(s)
Stage 1: Dehydration 35 - 25029.2%~29%[4][13]Anhydrous this compoundH₂O
Stage 2: Anhydrous Decomposition 250 - 50025.3% (relative to anhydrous)~25-28%[4]Calcium Carbonate (CaCO₃)H₂O, CO₂
Stage 3: Decarbonization 600 - 80044.0% (relative to CaCO₃)~44%[10][12]Calcium Oxide (CaO)CO₂
Kinetic Modeling of Decomposition

The kinetics of solid-state reactions, including thermal decomposition, can be described by mathematical models that relate the reaction rate to temperature. By performing TGA experiments at multiple heating rates, kinetic parameters like the activation energy (Ea) can be determined.[14] Several "model-free" isoconversional methods are commonly employed, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models.[7][12]

Studies on this compound pentahydrate have reported average activation energies for the initial degradation step to be in the range of 33-35 kJ/mol.[7][12] Another study, using the Kissinger method, calculated activation energies of 96.97 kJ/mol and 213.47 kJ/mol for two distinct decomposition peaks observed in DSC analysis.[14] These values are crucial for predicting the stability of the material under different thermal conditions.

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for the key experiments discussed in this guide.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the determination of mass loss of this compound as a function of temperature.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound pentahydrate into a standard TGA crucible (e.g., alumina or platinum).

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Tare the balance.

  • Heating Program:

    • Equilibrate the sample at 25°C for 5 minutes.

    • Heat the sample from 25°C to 1000°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percent) as a function of temperature.

    • Determine the onset and end temperatures for each distinct mass loss step.

    • Calculate the percentage mass loss for each step.

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rate for each step.[4]

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to measure the heat flow associated with the thermal transitions of this compound.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Weigh 3-5 mg of this compound pentahydrate into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample from 25°C to 500°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the differential heat flow against temperature.

    • Identify endothermic (downward) and exothermic (upward) peaks.

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event (e.g., dehydration, melting, decomposition).[10][15]

Protocol for Evolved Gas Analysis (TGA-FTIR/MS)

This protocol allows for the identification of gaseous products released during decomposition.

  • Instrument Setup: Use a TGA instrument with a heated transfer line connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer.

  • TGA Method: Follow the TGA protocol as described in Section 4.1.

  • EGA Data Collection:

    • Begin collecting spectral data (FTIR) or mass fragment data (MS) simultaneously with the start of the TGA heating program.

    • Spectra should be collected continuously throughout the experiment.

  • Data Analysis:

    • Correlate the evolution of specific gases with the mass loss events observed in the TGA data.

    • For FTIR, identify gases by comparing their infrared spectra to a reference library (e.g., H₂O, CO₂).[7]

    • For MS, identify gases by their characteristic mass-to-charge ratios (m/z).[7]

Visualization of Processes

Visual aids are critical for conceptualizing complex scientific processes. The following diagrams, rendered in DOT language, illustrate the decomposition pathway and a typical experimental workflow.

Diagram: Thermal Decomposition Pathway of this compound Pentahydrate

G cluster_gas1 cluster_gas2 cluster_gas3 A Ca(C₃H₅O₃)₂·5H₂O (this compound Pentahydrate) B Ca(C₃H₅O₃)₂ (Anhydrous this compound) A->B Stage I (35-250°C) C CaCO₃ (Calcium Carbonate) B->C Stage II (250-500°C) G1 5H₂O (gas) B->G1 D CaO (Calcium Oxide) C->D Stage III (600-800°C) G2 H₂O, CO₂, etc. (gas) C->G2 G3 CO₂ (gas) D->G3 G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing P1 Obtain Calcium Lactate Sample P2 Weigh 5-10 mg into Crucible P1->P2 A1 TGA / DSC Instrument Setup (N₂ Purge, Calibration) P2->A1 A2 Run Temperature Program (e.g., 10°C/min to 1000°C) A1->A2 A3 Simultaneous EGA (FTIR / MS) A2->A3 Optional D1 Plot Mass vs. Temp (TGA) Plot Heat Flow vs. Temp (DSC) A2->D1 D2 Identify Gaseous Products vs. Temp (EGA) A3->D2 D3 Kinetic Analysis (FWO, KAS, etc.) D1->D3 Result Final Report: - Decomposition Stages - Temperatures & Mass Loss - Kinetics (Ea) D1->Result D2->Result D3->Result

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Calcium Lactate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Deceptive Simplicity

Calcium lactate (C₆H₁₀CaO₆) presents itself as a straightforward ionic salt, a calcium cation complexed with two lactate anions. Widely employed as a calcium supplement in pharmaceuticals and as a versatile food additive (E327), its role is ubiquitous and critical.[1][2][3][4] However, for the analytical scientist, its apparent simplicity belies a complexity rooted in its hydration states, crystal forms, and potential impurities. This compound is commonly found as a pentahydrate (C₆H₁₀CaO₆·5H₂O) but can also exist in anhydrous, monohydrate, and trihydrate forms, each with distinct physicochemical properties.[1][5][6][7]

A robust analytical characterization is therefore not merely a procedural checkpoint but the very foundation of quality, safety, and efficacy for any product containing it. This guide eschews a simple recitation of methods. Instead, it offers a strategic, in-depth exploration of how key spectroscopic techniques can be synergistically applied to build a comprehensive analytical portrait of this compound. We will delve into the causality behind methodological choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for identity, purity, structural integrity, and stability assessment.

The Foundation: Molecular Structure and Its Spectroscopic Interrogation

At its core, this compound's structure consists of a central calcium ion (Ca²⁺) electrostatically interacting with the carboxylate groups of two lactate anions (CH₃CHOHCOO⁻). Crucially, the calcium ion also coordinates with the hydroxyl oxygen atoms of the lactate and, in its hydrated forms, with water molecules.[1] This coordination environment dictates the molecule's vibrational energies, the chemical shielding of its nuclei, and its overall stability—properties that are directly probed by spectroscopic methods.

  • Vibrational Spectroscopy (FTIR & Raman) targets the stretching and bending of covalent bonds (C-H, O-H, C-O, COO⁻).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the precise chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

  • Mass Spectrometry (MS) , particularly when coupled with thermal analysis, provides information on molecular weight and decomposition pathways.

  • UV-Visible (UV-Vis) Spectroscopy can be adapted for quantitative analysis of the calcium content through indirect colorimetric methods.

An integrated approach, where the results from one technique corroborate or complement another, is the hallmark of authoritative analytical science.

Vibrational Spectroscopy: The Molecular Fingerprint

Infrared (IR) and Raman spectroscopy are powerful "fingerprinting" techniques. They provide a rapid and non-destructive means of confirming identity and detecting changes in solid-state form, such as hydration state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR measures the absorption of infrared radiation, exciting molecular vibrations. For this compound, the spectrum is dominated by features from the lactate anion and the water of hydration.

Causality in Interpretation: The most informative regions of the FTIR spectrum are the high-frequency O-H stretching region and the mid-frequency carboxylate stretching region. The broadness and position of the O-H band are direct indicators of the extent and nature of hydrogen bonding, making it highly sensitive to the hydration state.[5] The strong, separated peaks of the carboxylate group confirm the ionic nature of the molecule; in the parent lactic acid, the carboxylic acid C=O stretch would appear at a much higher wavenumber (>1700 cm⁻¹).

Key Spectral Features of this compound Pentahydrate:

Wavenumber (cm⁻¹)AssignmentSignificance
~3100 - 3600O-H stretchingBroad band indicative of water of hydration and lactate hydroxyl groups.[5] Highly sensitive to changes in hydration.
~2984C-H stretchingAliphatic C-H bonds in the methyl and methine groups.[5][8]
~1560 - 1570Asymmetric COO⁻ stretchingIntense peak confirming the deprotonated carboxylate group.[5][8]
~1400 - 1480Symmetric COO⁻ stretchingThe second intense peak of the carboxylate anion.[5][8]
~1118C-O stretchingStretching of the secondary alcohol C-O bond.[8]
Experimental Protocol: Identity Confirmation via ATR-FTIR

This protocol is designed for rapid and reliable identity verification of a raw material sample.

  • System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum to account for atmospheric H₂O and CO₂.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in peak intensity.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary, though for simple library matching, it may not be required.

  • Verification: Compare the acquired spectrum against a validated reference standard spectrum of this compound pentahydrate. The United States Pharmacopeia (USP) mandates this comparison for identification.[6][9] The comparison should show a high correlation in peak positions and relative intensities.

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.

Causality in Interpretation: A key advantage of Raman spectroscopy is its insensitivity to water, which produces a very weak signal. This makes it ideal for analyzing samples in aqueous solution or for studying subtle structural changes without overwhelming interference from the O-H bands of hydration water.[10][11] It is particularly useful for detecting carbonate impurities, a common residue from synthesis using calcium carbonate, which gives a prominent Raman band around 1100 cm⁻¹.[12]

Key Raman Features of this compound:

Wavenumber (cm⁻¹)AssignmentSignificance
~2850 - 3000C-H stretchingStretching vibrations of CH and CH₃ groups.[11]
~1455 & 1475CH₃ deformationAsymmetric bending of the methyl group.[11]
~830Lactate skeletalCharacteristic peak of the lactate anion.[11]
Integrated Vibrational Analysis Workflow

The following diagram illustrates a logical workflow for using FTIR and Raman spectroscopy in concert for a comprehensive analysis.

G cluster_0 Vibrational Spectroscopy Workflow Sample Raw Material Sample (this compound) FTIR ATR-FTIR Analysis Sample->FTIR Raman Raman Analysis Sample->Raman ID_Check Identity Match vs. Reference Standard? FTIR->ID_Check Impurity_Check Check for Carbonate (~1100 cm-1 Raman) Raman->Impurity_Check Hydration_Check Assess O-H Band (3100-3600 cm-1) ID_Check->Hydration_Check  Pass Report Final Report: Identity, Hydration State, Impurity Profile ID_Check->Report  Fail Hydration_Check->Report Impurity_Check->Report G cluster_0 TGA-MS Analysis Workflow Sample This compound Sample in TGA Pan TGA Heat in TGA Furnace (e.g., 10°C/min) Sample->TGA Gas Evolved Gas Stream TGA->Gas TGA_Curve TGA Curve (% Mass vs. Temp) TGA->TGA_Curve MS Mass Spectrometer Analysis Gas->MS MS_Data MS Ion Currents (Intensity vs. Temp) MS->MS_Data Correlation Correlate Mass Loss with m/z Signal TGA_Curve->Correlation MS_Data->Correlation Report Report: - Water Content - Decomposition Profile - Evolved Gas Identity Correlation->Report G cluster_0 Comprehensive QC Strategy for this compound cluster_1 Identity cluster_2 Purity cluster_3 Physicochemical Properties cluster_4 Quantification (Assay) Sample Incoming Batch of this compound FTIR FTIR vs. Standard (USP <197K>) Sample->FTIR NMR ¹H NMR for Organic Impurities Sample->NMR Raman Raman for Inorganic Impurities (e.g., Carbonate) Sample->Raman TGA TGA for Water Content (Loss on Drying) Sample->TGA Titration Complexometric Titration (USP Assay) Sample->Titration Report Certificate of Analysis FTIR->Report NMR->Report Raman->Report TGA->Report Titration->Report

References

Calcium lactate L-isomer vs. DL-racemic mixture properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties and Differentiation of Calcium Lactate: L-Isomer vs. DL-Racemic Mixture

Abstract

This compound, a salt derived from lactic acid, is a widely utilized ingredient in the pharmaceutical, nutraceutical, and food industries as a calcium source and formulation excipient. The stereochemistry of the lactate anion—existing as L-(+)-lactate, D-(-)-lactate, or a racemic DL-mixture—profoundly influences the resulting salt's physicochemical and biological properties. This technical guide provides a detailed comparative analysis of Calcium L-Lactate and Calcium DL-Lactate, focusing on their structural differences, solubility, bioavailability, and thermal characteristics. We further present validated analytical methodologies for their differentiation and characterization, offering researchers and formulation scientists the critical knowledge required for informed selection and quality control.

Introduction: The Significance of Chirality in this compound

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule existing in two stereoisomeric forms: L-(+)-lactic acid and D-(-)-lactic acid. The L-isomer is the primary enantiomer produced and metabolized in the human body. Consequently, the salt derived from it, calcium L-lactate, is often considered the more "natural" or biocompatible form.

  • L-Calcium Lactate: Composed entirely of the L-(+)-lactate enantiomer. It is typically produced via the fermentation of carbohydrates by lactic acid bacteria, which predominantly yield the L-isomer.

  • DL-Calcium Lactate (Racemic Mixture): Contains an equal 50:50 mixture of L-(+)- and D-(-)-lactate enantiomers. This form is generally produced through chemical synthesis, which does not favor one enantiomer over the other, resulting in a racemic product.

The arrangement of these enantiomers within the crystal lattice dictates the salt's hydration state, solubility, and ultimately, its performance in various applications.

Comparative Physicochemical Properties

The most significant differentiator between the two forms is their state of hydration and its direct impact on solubility—a critical factor for drug delivery and food formulation.

PropertyCalcium L-LactateCalcium DL-Lactate (Racemic)Significance & Causality
Typical Hydration State Pentahydrate (C₆H₁₀CaO₆·5H₂O)Trihydrate (C₆H₁₀CaO₆·3H₂O)The different spatial arrangement of L- and DL-lactate ions in the crystal lattice accommodates a different number of water molecules. The pentahydrate form of the L-isomer is more stable under standard conditions.
Molecular Weight 308.3 g/mol (Pentahydrate)272.26 g/mol (Trihydrate)The difference is due to the number of water molecules of hydration.
Solubility in Water (25°C) ~9.5 g/100 mL~3.4 g/100 mLThe higher number of water molecules in the L-lactate pentahydrate crystal structure allows for more favorable interactions with the solvent (water), leading to significantly higher solubility. This is a crucial factor for creating concentrated solutions or ensuring rapid dissolution.
Bioavailability Generally considered high. The L-isomer is readily metabolized by the human body.High, but the D-isomer is metabolized more slowly by the enzyme D-lactate dehydrogenase.For most applications, the bioavailability difference is negligible. However, in cases of high-dose supplementation or compromised metabolic function, the accumulation of D-lactate can be a concern, potentially leading to acidosis.
Optical Activity LevorotatoryOptically inactiveA pure solution of L-calcium lactate will rotate plane-polarized light to the left. The racemic mixture shows no net rotation because the equal and opposite rotations of the L- and D-isomers cancel each other out. This forms the basis for polarimetric analysis.
Hygroscopicity Less hygroscopic than the anhydrous form.Generally stable under ambient conditions.Both hydrated forms are relatively stable, but the specific stability profile depends on the crystalline structure.

Manufacturing & Synthesis Overview

The choice of manufacturing process is the primary determinant of the resulting isomeric form.

G cluster_0 Calcium L-Lactate Production cluster_1 Calcium DL-Lactate Production A Carbohydrate Feedstock (e.g., Glucose, Starch) B Microbial Fermentation (e.g., Lactobacillus sp.) A->B C Stereospecific Enzymatic Conversion (L-Lactate Dehydrogenase) B->C D Neutralization (with Calcium Hydroxide/Carbonate) C->D E Purification & Crystallization D->E F Calcium L-Lactate Pentahydrate E->F G Petrochemical Feedstock (e.g., Acetaldehyde) H Reaction with Hydrogen Cyanide (HCN) G->H I Formation of Lactonitrile H->I J Acid Hydrolysis I->J K DL-Lactic Acid (Racemic Mixture) J->K L Neutralization & Purification K->L M Calcium DL-Lactate Trihydrate L->M

Caption: Comparative production workflows for L-isomer and DL-racemic mixture of this compound.

Fermentation Route (L-Isomer)

The industrial production of L-lactic acid is dominated by microbial fermentation.[1][2] Specific strains of bacteria (e.g., Lactobacillus species) or fungi are selected for their ability to exclusively or predominantly produce the L-(+) isomer from carbohydrate sources like glucose or starch.[2][3] The process involves:

  • Fermentation: The selected microorganism metabolizes the carbohydrate feedstock under controlled pH and temperature.

  • Neutralization: As lactic acid is produced, the pH drops. Calcium hydroxide or calcium carbonate is added in-situ to neutralize the acid, forming this compound in the broth. This prevents the low pH from inhibiting the fermentation process.

  • Purification: The fermentation broth is filtered to remove microbial cells and other impurities.

  • Crystallization: The purified calcium L-lactate solution is concentrated, leading to the crystallization of calcium L-lactate pentahydrate.

Chemical Synthesis (DL-Racemic Mixture)

The racemic mixture is typically a result of chemical synthesis from petrochemical sources.[4][5] A common industrial method involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile.[4][6] This intermediate is then hydrolyzed using a strong acid (e.g., sulfuric or hydrochloric acid) to yield a 50:50 mixture of L- and D-lactic acid.[4][5][6] The subsequent neutralization with a calcium source and purification yields calcium DL-lactate, which typically crystallizes as the trihydrate.

Analytical Methodologies for Isomer Differentiation

Distinguishing between the L-isomer and the DL-racemic mixture is critical for quality control and regulatory compliance. Several analytical techniques can be employed, each leveraging a different property of the isomers.

Polarimetry

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is the most direct method to confirm the isomeric form.

  • Calcium L-Lactate: A solution will exhibit a specific negative (levorotatory) rotation.

  • Calcium DL-Lactate: A solution will exhibit no optical rotation (specific rotation of 0°) because the equal and opposite rotations of the two enantiomers cancel out.

Experimental Protocol: Specific Rotation Measurement

  • Standard Preparation: Accurately weigh a quantity of the this compound sample (e.g., 2.5 g) and dissolve it in a 50 mL volumetric flask with distilled water.

  • Instrument Calibration: Calibrate the polarimeter using a blank (distilled water).

  • Measurement: Fill a 100-mm polarimeter tube with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at a specified wavelength (typically 589 nm, the sodium D-line) and temperature (20°C or 25°C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = (100 * α) / (l * c) Where:

    • α = observed rotation

    • l = path length in decimeters (dm)

    • c = concentration in g/100 mL

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC uses a stationary phase containing a chiral selector that interacts differently with the L- and D-enantiomers. This differential interaction causes the two isomers to travel through the column at different speeds, allowing for their separation and quantification.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Column: Chiral stationary phase column (e.g., a cyclodextrin-based or ligand-exchange column).

  • Mobile Phase: An isocratic mobile phase, often consisting of a copper sulfate solution or an organic/aqueous mixture, depending on the column type. The exact composition must be optimized for baseline separation.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection: Inject a small volume (e.g., 20 µL) of the sample onto the HPLC system.

  • Detection: Use a UV detector (e.g., at 220 nm) or a refractive index (RI) detector.

  • Analysis:

    • For Calcium DL-Lactate , the chromatogram will show two distinct peaks of approximately equal area, corresponding to the D- and L-isomers.

    • For Calcium L-Lactate , the chromatogram will show one major peak for the L-isomer, with a very small or non-existent peak for the D-isomer, allowing for the calculation of enantiomeric purity.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly effective for distinguishing between the pentahydrate (L-isomer) and trihydrate (DL-isomer) forms based on their distinct dehydration and decomposition profiles.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to ~300°C under a nitrogen atmosphere.

  • Data Analysis:

    • Calcium L-Lactate Pentahydrate: The thermogram will show a broad endotherm corresponding to the multi-step loss of its five water molecules, typically starting around 50-60°C and continuing up to ~150°C.

    • Calcium DL-Lactate Trihydrate: The thermogram will show a sharper endotherm at a different temperature range, corresponding to the loss of its three water molecules.

Caption: A logical workflow for the analytical differentiation of this compound isomers.

Applications and Industrial Relevance

The choice between L- and DL-calcium lactate is driven by the specific requirements of the application.

  • Pharmaceuticals: Calcium L-lactate is often preferred for injectable formulations and high-concentration oral solutions due to its superior solubility. This ensures that the desired dose can be delivered in a smaller volume without precipitation.

  • Food & Beverage: The high solubility of Calcium L-lactate makes it an excellent choice for fortifying clear beverages, dairy products, and juices with calcium without causing cloudiness or grittiness. The DL-racemic mixture, being more economical, is suitable for solid applications like tablets, capsules, and powdered mixes where rapid dissolution is less critical.

  • Nutraceuticals: In calcium supplements, both forms are used. The L-isomer may be marketed as a premium, more "biologically recognized" form, while the DL-mixture provides a cost-effective alternative.

Conclusion

The stereochemistry of this compound is not a trivial detail; it is a fundamental property that dictates its physical behavior and suitability for specific applications. Calcium L-lactate pentahydrate's key advantage is its significantly higher aqueous solubility, making it the premier choice for liquid formulations. The DL-lactate trihydrate, while less soluble, offers a cost-effective and stable option for solid dosage forms. A multi-pronged analytical approach, combining a primary method like polarimetry with an orthogonal method like DSC or a separative technique like chiral HPLC, provides a robust framework for the unambiguous identification and quality control of these essential calcium salts. This understanding is paramount for researchers and developers in creating safe, effective, and stable products.

References

Understanding calcium lactate polymorphism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Polymorphism of Calcium Lactate

A Foreword for the Researcher

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or an excipient are not mere trivialities; they are foundational pillars that dictate the efficacy, stability, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical variable that can profoundly impact these attributes.[1] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a cursory overview to provide a deep, mechanistic understanding of this compound polymorphism. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental choices and to equip you with the robust analytical frameworks necessary for comprehensive characterization. We will explore the known polymorphic and hydrated forms of this compound, delve into their distinct physicochemical properties, and detail the self-validating analytical workflows required to confidently identify and control them.

The Significance of Solid-State Forms in this compound

This compound, a widely used calcium supplement and pharmaceutical excipient, is valued for its high bioavailability and solubility compared to other calcium salts like the citrate or carbonate forms.[2][3][4] Its chemical formula is C₆H₁₀CaO₆.[5] However, its utility is intrinsically linked to its solid-state form. The compound is known to exist in various states of hydration—most notably as an anhydrous form, a trihydrate, and a pentahydrate—as well as different enantiomeric configurations (L, D, and DL-racemic).[5][6][7]

These different forms are not interchangeable. They exhibit unique crystal lattices which, in turn, govern critical macroscopic properties:

  • Solubility and Dissolution Rate: Directly impacts bioavailability. The L(+) enantiomer is significantly more soluble than the racemic DL(±) form.[5][8]

  • Stability: The hydrates' stability is a function of temperature and relative humidity. The pentahydrate, for instance, begins to lose water and crystallinity at temperatures as low as 35-55°C.[5][6][7] This has profound implications for drying, storage, and processing.

  • Mechanical Properties: The pentahydrate form has been shown to possess superior compaction properties compared to the trihydrate, making it a more suitable excipient for direct compression tableting.[3][6]

An uncontrolled transformation from one form to another during manufacturing or storage can lead to batch failures, altered drug release profiles, and reduced shelf life. Therefore, a thorough understanding and rigorous characterization of this compound's polymorphism are indispensable.

The Known Polymorphs and Hydrates of this compound

This compound's structural diversity arises from two primary sources: the chirality of the lactate anion and its propensity to incorporate water into its crystal lattice.

Enantiomeric Forms

The lactate anion is chiral, existing as L(+) and D(-) enantiomers. This leads to three distinct salt forms:

  • Calcium L-Lactate: Composed of two L-lactate anions per calcium cation. This is the isomer typically metabolized by living organisms.[5]

  • Calcium D-Lactate: Composed of two D-lactate anions per calcium cation.

  • Calcium DL-Lactate (Racemic): An equal mixture of L- and D-lactate anions. This form is significantly less soluble than the pure L-enantiomer.[5] The presence of even 25% of the D-form in a solution of L-lactate can lead to the precipitation of the less soluble racemic crystals.[5]

Hydrated Forms

This compound readily forms several hydrates, with the number of water molecules (x) in the formula C₆H₁₀CaO₆·xH₂O being the key differentiator. The most well-characterized forms include:

  • Pentahydrate (x=5): The most common and commercially available form.[5][6] It is often used in direct compression tablet formulations due to its favorable mechanical properties.[3]

  • Trihydrate (x=3): Another recognized form, though less common in pharmaceutical applications than the pentahydrate.[3][9]

  • Monohydrate (x=1) & Dihydrate (x=2): These forms have been identified under specific temperature and relative humidity conditions, highlighting the compound's complex interaction with water vapor.[10]

  • Anhydrous Form (x=0): This form can be obtained by dehydrating the hydrates.[5][9] Dehydration of the pentahydrate can lead to a loss of crystallinity, resulting in an amorphous state.[6][7][10]

The interrelationship between these forms is dynamic and environmentally dependent, as illustrated below.

G Anhydrous Anhydrous Form (Amorphous or Crystalline) Penta Pentahydrate Anhydrous->Penta Mono Monohydrate Mono->Anhydrous Dehydration Di Dihydrate Di->Mono Transformation Tri Trihydrate Tri->Mono Dehydration Penta->Tri Dehydration (Heat/Low RH) L_Lactate Calcium L-Lactate DL_Lactate Calcium DL-Lactate L_Lactate->DL_Lactate

Fig. 1: Interrelationship of this compound Forms

Comparative Physicochemical Properties

The practical implications of polymorphism are best understood by comparing the quantitative properties of the different forms. The choice of a specific this compound form for a formulation must be a deliberate decision based on these characteristics.

PropertyCalcium L-Lactate PentahydrateCalcium DL-Lactate PentahydrateThis compound TrihydrateAnhydrous this compound
Solubility in Water (25°C) ~7.9 - 9.0 g/100 mL[5][7]Significantly lower than L-form[5]~9.0 g/100 mL[7]~6.7 g/100 mL[5]
Elemental Calcium Content ~13%[7]~13%~16.5%~18.4%
Typical Dehydration Onset ~35-55°C[5][6][7]Similar to L-formN/AN/A
Compaction Properties Superior; suitable for direct compression[3][6]Not well-documentedInferior to pentahydrate[3][6]Poor; often amorphous post-dehydration[6]
Hygroscopicity Efflorescent in dry air[6][11]EfflorescentLess efflorescent than pentahydrateHygroscopic; can rehydrate[5]

The Analytical Workflow: A Self-Validating System

Characterizing the polymorphic form of a this compound sample requires a multi-technique approach. Relying on a single method is insufficient; instead, a workflow where techniques provide orthogonal and confirmatory data establishes a self-validating system, ensuring trustworthiness and accuracy.

G cluster_workflow Polymorph Characterization Workflow cluster_primary Primary Identification cluster_thermal Thermal Properties & Hydration State cluster_spectro Molecular & Structural Confirmation cluster_humidity Hygroscopicity & Stability Sample This compound Sample PXRD Powder X-Ray Diffraction (PXRD) Sample->PXRD TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR Report Comprehensive Report: - Crystalline Form - Hydration Level - Thermal Stability PXRD->Report Identifies Crystal Lattice (Polymorphic Form) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Correlate Weight Loss with Thermal Events TGA->Report Quantifies Water Content (Hydration State) DVS Dynamic Vapor Sorption (DVS) DSC->DVS Investigate transitions under controlled RH DSC->Report Identifies Phase Transitions (Dehydration, Melting) FTIR->Report Confirms Functional Groups & Bonding Environment DVS->Report Determines Stability vs. Humidity

Fig. 2: Self-Validating Analytical Workflow
Powder X-Ray Diffraction (PXRD)

Expertise & Causality: PXRD is the definitive technique for identifying crystalline polymorphs. Each crystalline solid produces a unique diffraction pattern, analogous to a fingerprint, based on the arrangement of atoms in its crystal lattice. It is particularly powerful for distinguishing between the L- and DL-enantiomeric forms of this compound pentahydrate, which exhibit small but distinct differences in their diffraction patterns.[12][13] A broad, featureless pattern would indicate an amorphous solid.

Detailed Experimental Protocol:

  • Sample Preparation: Gently grind approximately 200-500 mg of the this compound sample using an agate mortar and pestle to ensure a random orientation of crystallites. Avoid overly aggressive grinding, which can induce amorphization.

  • Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

  • Instrument Setup:

    • X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan Range (2θ): Set the scan range from 5° to 40° 2θ. This range covers the most characteristic diffraction peaks for this compound polymorphs.[14]

    • Step Size: Use a step size of 0.02° 2θ.

    • Scan Speed/Dwell Time: A scan speed of 1-2°/minute is typically sufficient.

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ) against reference patterns from databases (e.g., ICDD) or experimentally verified standards for calcium L-lactate pentahydrate, DL-lactate pentahydrate, and other known forms.[12][13]

Thermal Analysis (TGA/DSC)

Expertise & Causality: This dual technique provides quantitative information about thermal stability and phase transitions. TGA measures mass changes as a function of temperature, making it ideal for quantifying the water content in hydrates. DSC measures the heat flow into or out of a sample, identifying endothermic (e.g., dehydration, melting) and exothermic (e.g., crystallization) events. The correlation between a TGA mass loss and a DSC endotherm provides definitive evidence of a dehydration event.[15][16]

Detailed Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan. For TGA, a ceramic or platinum pan is suitable.

  • Instrument Setup (TGA):

    • Atmosphere: Purge with dry nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A linear heating rate of 10°C/min is standard. Slower rates can improve resolution of overlapping events.[17]

    • Temperature Range: Heat from ambient temperature (e.g., 25°C) to at least 300°C to capture all dehydration and initial decomposition events.[16]

  • Instrument Setup (DSC):

    • Atmosphere & Heating Rate: Use the same conditions as the TGA for direct correlation.

    • Pan Lidding: Use a pierced or pinhole lid to allow evolved water vapor to escape, preventing pressure buildup and ensuring sharp dehydration peaks.

  • Data Acquisition: Run the thermal programs for both TGA and DSC.

  • Data Analysis:

    • TGA: Calculate the percentage weight loss from the TGA curve. Compare this to the theoretical water content for the pentahydrate (~27%), trihydrate (~20%), and monohydrate (~7%).[9]

    • DSC: Identify the peak temperatures of endothermic events. For this compound pentahydrate, a characteristic dehydration endotherm is typically observed below 100°C.[2][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy probes the vibrational modes of molecules. While all forms of this compound will show characteristic peaks for O-H (hydroxyl), C-H (alkane), and C=O (carboxylate) groups, the precise position, shape, and intensity of these peaks are sensitive to the molecule's local environment, including hydrogen bonding within the crystal lattice.[15][18] This allows for differentiation between hydrates and the anhydrous form, as the O-H stretching region (~3000-3600 cm⁻¹) is particularly sensitive to the presence and bonding state of water molecules.[15][19]

Detailed Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powder directly onto the ATR crystal (e.g., diamond). Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method requires minimal sample preparation.

  • Instrument Setup:

    • Scan Range: Collect spectra from 4000 to 400 cm⁻¹.

    • Resolution: Set the resolution to 4 cm⁻¹.

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Analyze the resulting spectrum, paying close attention to:

    • O-H Stretching Region (3000-3600 cm⁻¹): A broad, strong band indicates the presence of water of hydration.

    • C=O Stretching Region (1500-1750 cm⁻¹): The position of the carboxylate stretch can shift slightly between different polymorphic forms due to changes in coordination with the calcium ion and hydrogen bonding.[15]

    • Compare the spectrum to reference spectra of known polymorphs.[20][21]

Conclusion: From Characterization to Control

The polymorphism of this compound is not an academic curiosity but a critical quality attribute that demands rigorous scientific investigation and control. The various enantiomeric and hydrated forms possess distinct physicochemical properties that directly influence the performance and stability of pharmaceutical products. By employing a self-validating analytical workflow that integrates the definitive structural information from PXRD with the quantitative thermal data from TGA/DSC and the molecular insights from FTIR, researchers and developers can move from mere identification to confident control. This comprehensive characterization is the bedrock upon which robust, safe, and effective drug products are built.

References

Synthesis of calcium lactate from lactic acid and calcium carbonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Calcium Lactate from Lactic Acid and Calcium Carbonate

Abstract

This compound, a salt derived from the neutralization of lactic acid, is a compound of significant interest in the pharmaceutical and food industries.[1][2] Its high bioavailability, neutral taste, and functional properties as a firming agent, leavening agent, and nutritional supplement make it a valuable excipient and additive.[1][3][4] This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound via the reaction of lactic acid with calcium carbonate. We will explore the fundamental chemical principles, present a detailed and validated laboratory-scale protocol, discuss process optimization, and outline robust analytical methods for quality control, tailored for researchers, scientists, and drug development professionals.

Foundational Principles of Synthesis

The synthesis of this compound from lactic acid and calcium carbonate is a classic acid-base neutralization reaction.[5] A thorough understanding of the underlying stoichiometry, mechanism, and thermodynamics is critical for process control and achieving high yield and purity.

Reaction Stoichiometry and Mechanism

The overall balanced chemical equation for the reaction is:

2 C₃H₆O₃ (Lactic Acid) + CaCO₃ (Calcium Carbonate) → Ca(C₃H₅O₃)₂ (this compound) + H₂O (Water) + CO₂ (Carbon Dioxide)

From a stoichiometric perspective, two moles of lactic acid are required to completely neutralize one mole of calcium carbonate.[6] This 2:1 molar ratio is the theoretical foundation for calculating reactant quantities.

The reaction proceeds as a straightforward neutralization: the acidic protons from the carboxylic acid groups of two lactic acid molecules react with the carbonate base. This forms the calcium salt of lactic acid, along with water and gaseous carbon dioxide. The effervescence observed upon mixing the reactants is the visual evidence of CO₂ evolution, which also drives the reaction to completion.

ReactionMechanism cluster_reactants Reactants cluster_products Products 2_Lactic_Acid 2 C₃H₆O₃ (Lactic Acid) Neutralization Neutralization Reaction 2_Lactic_Acid->Neutralization CaCO3 CaCO₃ (Calcium Carbonate) CaCO3->Neutralization CaLactate Ca(C₃H₅O₃)₂ (this compound) H2O H₂O (Water) CO2 CO₂ (Carbon Dioxide Gas) Neutralization->CaLactate Neutralization->H2O Neutralization->CO2

Caption: Core reaction pathway for this compound synthesis.

Key Physicochemical Considerations
  • Reaction Kinetics: The rate of reaction is influenced by several factors. Increasing the temperature generally accelerates the reaction, with an optimum often cited around 60°C for maximizing yield.[7][8] Higher concentrations of lactic acid can increase the rate but may also lead to a viscous slurry that impedes mass transfer, thereby reducing the final yield.[7][8] The particle size of the calcium carbonate is also critical; a smaller particle size increases the surface area available for reaction, leading to a faster conversion.

  • Solubility: this compound's solubility in water is highly temperature-dependent, a property that is fundamental to its purification by crystallization. The solubility of L-calcium lactate increases from approximately 4.8 g/100 mL at 10°C to 8.5 g/100 mL at 30°C.[3] It is crucial to note that the racemic (DL) form is significantly less soluble than the pure L or D isomers.[3] This is a critical consideration if the lactic acid source is a racemic mixture, as the less soluble DL-lactate may precipitate preferentially.

  • Hydration: this compound typically crystallizes from aqueous solutions as a pentahydrate (C₆H₁₀CaO₆·5H₂O), the most common and stable hydrated form.[3][5] The water of hydration can be removed by drying at elevated temperatures (between 35 and 135°C), yielding the anhydrous form.[3]

A Validated Protocol for Laboratory Synthesis

This section details a robust, step-by-step methodology for the synthesis, purification, and isolation of this compound. The rationale behind each step is provided to empower the researcher with the ability to troubleshoot and adapt the protocol.

Materials and Equipment
  • Reagents:

    • L-(+)-Lactic Acid (88-92% aqueous solution, USP/Food Grade)

    • Calcium Carbonate (Precipitated, low heavy metals, USP/Food Grade)

    • Activated Carbon (Decolorizing grade)

    • Deionized Water

  • Equipment:

    • Jacketed glass reactor with overhead stirrer

    • Heating/cooling circulator

    • pH meter with a calibrated probe

    • Buchner funnel with vacuum flask and filter paper (e.g., Whatman #1)

    • Beakers, graduated cylinders

    • Rotary evaporator (optional, for concentration)

    • Drying oven

Synthesis Workflow

Caption: Step-by-step workflow for this compound production.

Detailed Experimental Procedure
  • Reactant Preparation:

    • Prepare a ~20% (w/v) solution of lactic acid in deionized water in the jacketed reactor. For example, add 200 g of lactic acid (assuming 90% purity) to approximately 800 mL of water.

    • Calculate the stoichiometric amount of calcium carbonate required. Based on the 2:1 molar ratio of lactic acid (MW: 90.08 g/mol ) to calcium carbonate (MW: 100.09 g/mol ), you will need approximately 111 g of CaCO₃. It is common practice to use a slight excess of CaCO₃ to ensure complete neutralization of the acid.

  • Reaction:

    • Begin stirring the lactic acid solution at a moderate speed (e.g., 200-300 RPM).

    • Set the circulator to maintain the reactor temperature at 60°C.[7][8]

    • Add the calcium carbonate powder slowly and incrementally to the stirred lactic acid solution.

      • Causality: Rapid addition will cause excessive foaming due to the vigorous release of CO₂, potentially leading to loss of material.[6][9]

    • Continue stirring at 60°C for 1-2 hours after all the CaCO₃ has been added. Monitor the reaction by observing the cessation of gas evolution.

    • Check the pH of the solution. It should be in the range of 6.0-8.0, indicating the acid has been neutralized.[10][11]

  • Purification:

    • Filter the hot reaction mixture through a Buchner funnel to remove any unreacted calcium carbonate and other insoluble impurities.[9]

    • Transfer the warm, clear filtrate to a clean beaker. Add 1-2% (w/w) of activated carbon relative to the expected yield of this compound.[1][12]

    • Heat the solution to ~70°C and stir for 30 minutes for decolorization.

    • Perform a second hot filtration to remove the activated carbon, yielding a colorless, transparent solution.

  • Crystallization and Isolation:

    • Concentrate the purified solution by evaporating water (e.g., using a rotary evaporator or by gentle heating on a hot plate) until signs of crystal formation appear on the surface.

    • Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator to maximize crystal precipitation.[9][12]

      • Trustworthiness: Slow cooling promotes the formation of larger, more easily filterable crystals, which inherently possess higher purity than rapidly precipitated fine powders.

    • Isolate the white crystalline product by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold deionized water to remove the residual mother liquor.[12]

  • Drying:

    • Dry the crystals in an oven at a temperature below 120°C until a constant weight is achieved. This will typically yield this compound pentahydrate.[3][10]

Process Optimization and Quality Control

Achieving a product that meets pharmaceutical or food-grade specifications requires careful control of reaction parameters and rigorous analytical testing.

Summary of Optimized Parameters
ParameterOptimal RangeImpact and Rationale
Molar Ratio (CaCO₃:Lactic Acid) 1 : 2Ensures complete conversion of lactic acid. A slight excess of CaCO₃ can be used to drive the reaction to completion and is easily removed by filtration.[6]
Reaction Temperature 30 - 60°CBalances reaction rate and yield. Temperatures around 60°C are often optimal for yield, while lower temperatures (e.g., 30°C) can also be effective.[6][7][8]
Lactic Acid Concentration < 2.0 mol% (~18%)Higher concentrations can increase slurry viscosity, hindering mass transfer and lowering the final yield.[7][8]
Final pH 6.0 - 8.0Confirms the completion of the neutralization reaction.[10][11]
Analytical Methods for Product Validation

A self-validating protocol requires robust analytical checks to confirm the identity, purity, and quality of the final product.

  • Assay (Calcium Content): The purity of this compound is most reliably determined by a complexometric titration for calcium content.

    • Method: A dried sample is accurately weighed and dissolved in water. The solution is made alkaline (e.g., with NaOH or KOH), and an indicator such as hydroxynaphthol blue is added. The solution is then titrated with a standardized 0.05 M disodium EDTA solution until a distinct color change (e.g., red-purple to blue) occurs at the endpoint.[10] Each mL of 0.05 M EDTA is equivalent to a specific mass of anhydrous this compound.[10] A typical result for a high-purity sample is >98%.[13]

  • Identification via FTIR: Fourier-Transform Infrared Spectroscopy provides a characteristic fingerprint of the molecule.

    • Expected Peaks: Look for a strong, broad absorption band in the 3000-3500 cm⁻¹ region corresponding to the O-H stretching of the hydroxyl group and water of hydration. A very strong band around 1500-1750 cm⁻¹ is indicative of the carboxylate (C=O) asymmetric stretching.[14][15]

  • Loss on Drying (LOD): This test determines the amount of volatile matter (primarily water) and is used to confirm the hydration state.

    • Method: A sample is accurately weighed and dried in an oven at 120°C for 4 hours.[10] The weight loss for this compound pentahydrate is theoretically ~27.5%, though pharmacopeial limits may be wider (e.g., up to 30%).[10]

  • Heavy Metals: For pharmaceutical or food applications, the product must be tested for heavy metals like lead, typically using methods outlined in the relevant pharmacopeia (e.g., USP). The limit is often not more than 20 ppm.[16]

Conclusion

The synthesis of this compound from lactic acid and calcium carbonate is a well-established and scalable process. Success hinges on a solid understanding of the reaction's stoichiometry and kinetics, as well as the physicochemical properties of the product, particularly its temperature-dependent solubility. By adhering to a controlled, step-wise protocol that emphasizes slow reactant addition, optimal temperature maintenance, and thorough purification, researchers can reliably produce high-purity this compound. The implementation of rigorous analytical quality controls, such as EDTA titration and LOD, is non-negotiable for validating the final product and ensuring it meets the stringent standards required for its intended application in drug development and food science.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Calcium Lactate in Dietary Supplements

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of calcium lactate in dietary supplement formulations. The described method utilizes ion-exclusion chromatography, offering high selectivity and robustness for the analysis of lactate in complex sample matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific rationale for methodological choices, a step-by-step analytical protocol, and a rigorous validation procedure conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a widely used calcium salt in pharmaceutical and dietary supplements due to its high bioavailability and solubility. It serves as a crucial source of calcium for maintaining bone health, and its accurate quantification in finished products is a critical aspect of quality control to ensure product efficacy and safety.[4][5] While the United States Pharmacopeia (USP) provides a titrimetric method for the assay of this compound, an HPLC-based method offers superior specificity, reduced interference from excipients, and the ability to be stability-indicating.[6][7][8]

This application note addresses the need for a reliable and validated HPLC method for the routine analysis of this compound in supplement dosage forms such as tablets and capsules. The chosen ion-exclusion chromatography approach provides excellent separation of organic acids from other sample components, making it particularly suitable for this application.[7][9][10]

Scientific Rationale for Method Selection

The quantification of the lactate moiety of this compound is achieved through a carefully selected High-Performance Liquid Chromatography (HPLC) method. The choice of each parameter is grounded in established chromatographic principles to ensure a robust and reliable analytical procedure.

Chromatographic Mode: Ion-Exclusion

For the analysis of highly polar organic acids like lactate, ion-exclusion chromatography is the preferred technique.[7][9][10] This method utilizes a stationary phase with fixed ionic groups (in this case, a sulfonated polymer resin) and an ionic mobile phase. The fundamental principle involves the differential partitioning of analytes between the stationary phase and the mobile phase based on their degree of ionization. Highly ionized species are repelled by the similarly charged stationary phase and elute early (the "ion-exclusion" effect). Conversely, non-ionized or weakly ionized species, such as the undissociated lactic acid, can penetrate the pores of the stationary phase and interact through reversed-phase or size-exclusion mechanisms, leading to their retention and separation.[10] This approach provides excellent selectivity for organic acids and is less susceptible to interference from inorganic salts and other highly polar excipients commonly found in supplement formulations.

Stationary Phase Selection

An ion-exclusion column with a hydrogen-form cation exchange resin is optimal for this application. The stationary phase consists of a polystyrene-divinylbenzene copolymer functionalized with sulfonic acid groups. This type of column is specifically designed for the separation of organic acids and offers excellent stability in the acidic mobile phases required for this analysis.[9][11]

Mobile Phase Composition

An isocratic mobile phase consisting of dilute sulfuric acid is employed. The acidic nature of the mobile phase serves a critical purpose: it suppresses the ionization of lactic acid (pKa ≈ 3.86), converting it to its less polar, undissociated form. This is essential for its retention on the ion-exclusion column. The low pH ensures consistent and reproducible retention times.

Detection Method

Ultraviolet (UV) detection at a low wavelength, typically around 210 nm, is selected for the quantification of lactic acid.[1][11][12] At this wavelength, the carboxylic acid functional group of lactic acid exhibits sufficient absorbance for sensitive detection. While this wavelength can be susceptible to interference from other UV-absorbing compounds, the high selectivity of the ion-exclusion chromatography minimizes the co-elution of potential interferents.

Experimental Workflow and Protocols

Materials and Reagents
  • This compound Reference Standard (USP grade or equivalent)

  • HPLC grade water

  • Sulfuric acid, concentrated (analytical grade)

  • Dietary supplement tablets/capsules containing this compound

  • 0.45 µm syringe filters (nylon or PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Method Parameters

ParameterCondition
HPLC Column Ion-Exclusion Column (e.g., Rezex ROA-Organic Acid H+ (8%), 300 x 7.8 mm)[9]
Mobile Phase 0.005 N Sulfuric Acid in HPLC grade water
Flow Rate 0.6 mL/min
Column Temperature 50 °C
Injection Volume 20 µL
Detector UV at 210 nm[1][11][12]
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL of Lactate): Accurately weigh approximately 121 mg of this compound Reference Standard (equivalent to 100 mg of lactic acid, considering the molecular weights) into a 100 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to concentrations ranging from 10 µg/mL to 150 µg/mL of lactate. These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets/Capsules)
  • Sample Weight: Weigh and finely powder a representative number of tablets (typically 20) to ensure homogeneity. For capsules, empty and combine the contents of at least 20 capsules.

  • Extraction: Accurately weigh a portion of the powdered sample equivalent to approximately 50 mg of lactic acid into a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of HPLC grade water and sonicate for 15 minutes to facilitate the dissolution of this compound.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with HPLC grade water. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This filtered solution is ready for injection.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_weigh Weigh this compound RS std_dissolve Dissolve in Water & Sonicate std_weigh->std_dissolve std_stock Stock Solution (1000 µg/mL) std_dissolve->std_stock std_dilute Serial Dilutions std_stock->std_dilute std_working Working Standards (10-150 µg/mL) std_dilute->std_working hplc_inject Inject into HPLC System std_working->hplc_inject sample_powder Weigh & Powder Tablets/Capsules sample_weigh Weigh Sample Portion sample_powder->sample_weigh sample_dissolve Add Water & Sonicate sample_weigh->sample_dissolve sample_dilute Dilute to Volume sample_dissolve->sample_dilute sample_filter Filter through 0.45 µm filter sample_dilute->sample_filter sample_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection at 210 nm hplc_separate->hplc_detect data_integrate Integrate Lactate Peak Area hplc_detect->data_integrate data_calibrate Generate Calibration Curve data_integrate->data_calibrate data_quantify Quantify Lactate in Sample data_calibrate->data_quantify

Caption: Experimental workflow from solution preparation to data analysis.

Method Validation Protocol

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and a sample spiked with this compound.No interfering peaks at the retention time of lactate in the blank and placebo. The peak in the spiked sample should be spectrally pure.
Linearity Analyze five concentrations of lactate (50% to 150% of the target concentration) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.50% to 150% of the target assay concentration.
Accuracy (Recovery) Analyze a placebo spiked with this compound at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or instrument.Repeatability: RSD ≤ 2.0%. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should pass, and the results should not be significantly affected.
System Suitability

Before each analytical run, a system suitability solution (a working standard solution) is injected five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the lactate peak: ≤ 2.0

  • Theoretical plates : ≥ 2000

  • Relative Standard Deviation (RSD) of the peak areas: ≤ 2.0%

Validation Logic Diagram

G cluster_primary Core Validation Parameters cluster_secondary Derived & Confirmatory Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Establishes LOD Limit of Detection Linearity->LOD Informs LOQ Limit of Quantification Linearity->LOQ Informs Precision->LOQ Confirms

Caption: Logical relationship between method validation parameters.

Conclusion

The ion-exclusion HPLC method detailed in this application note is a robust, specific, and accurate procedure for the quantification of this compound in dietary supplements. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment, ensuring that products meet their label claims for this compound content. This method provides a reliable alternative to traditional titrimetric assays, offering enhanced specificity and compatibility with modern analytical laboratory workflows.

References

Application Notes and Protocols for the Use of Calcium Lactate in Cell Culture Media for Osteogenesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Calcium Lactate in Osteogenic Differentiation

The directed differentiation of stem cells into functional osteoblasts is a cornerstone of bone tissue engineering and regenerative medicine. Standard in vitro osteogenic protocols typically involve a cocktail of supplements, including a source of organic phosphate, ascorbic acid, and dexamethasone. While β-glycerophosphate has traditionally been the go-to source for phosphate ions, the selection of an appropriate and effective calcium source is equally critical for successful mineralization. This application note details the use of This compound as a potent and biocompatible supplement for promoting osteogenesis in cell culture.

This compound offers a unique dual advantage: it provides a readily bioavailable source of calcium ions (Ca²⁺) and introduces lactate, a metabolite now recognized as an active signaling molecule in bone formation. This document will elucidate the underlying mechanisms, provide detailed protocols for the preparation and application of this compound-supplemented media, and offer guidance on the interpretation of results for researchers, scientists, and drug development professionals.

Mechanism of Action: The Synergistic Role of Calcium and Lactate in Osteogenesis

The pro-osteogenic effects of this compound are not merely due to the provision of calcium for hydroxyapatite formation. Both the calcium and lactate moieties actively participate in signaling cascades that drive the expression of key osteogenic transcription factors and markers.

Calcium Signaling: Extracellular calcium ions are potent regulators of osteoblast proliferation and differentiation. Elevated Ca²⁺ levels can activate L-type voltage-gated calcium channels (VGCCs) and the G-protein coupled calcium-sensing receptor (CaSR). Activation of these pathways leads to an influx of intracellular Ca²⁺, which in turn triggers downstream signaling cascades, including the activation of protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These kinases can then activate the MAPK/ERK pathway, leading to the upregulation of critical osteogenic transcription factors such as Runt-related transcription factor 2 (RUNX2). RUNX2 is a master regulator of osteoblast differentiation, driving the expression of genes encoding for bone matrix proteins like collagen type I, alkaline phosphatase, and osteocalcin.

Lactate Signaling: Lactate is no longer considered a mere metabolic byproduct of glycolysis. It has been shown to act as a signaling molecule that can influence gene expression through various mechanisms, including histone lactylation. Furthermore, lactate can serve as a ligand for certain receptors, such as the olfactory receptor Olfr1440, triggering an intracellular calcium influx that promotes the osteogenic transition of mesenchymal stem cells (MSCs)[1]. Some studies have also shown that lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which has been implicated in the induction of osteoblast differentiation and the expression of osteocalcin[2].

The combined action of calcium and lactate from this compound creates a synergistic effect, robustly promoting the commitment and maturation of progenitor cells towards the osteoblastic lineage.

osteogenesis_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VGCC L-type VGCC This compound->VGCC Ca²⁺ CaSR CaSR This compound->CaSR Ca²⁺ Olfr1440 Olfr1440 This compound->Olfr1440 Lactate Lactate_ion Lactate Ca_ion Ca²⁺ (intracellular) VGCC->Ca_ion CaSR->Ca_ion Olfr1440->Ca_ion PKC_CaMK PKC / CaMK Ca_ion->PKC_CaMK HIF1a HIF-1α Stabilization Lactate_ion->HIF1a MAPK_ERK MAPK/ERK Pathway PKC_CaMK->MAPK_ERK RUNX2 RUNX2 MAPK_ERK->RUNX2 Osteogenic_Genes Osteogenic Gene Expression (Collagen I, ALP, Osteocalcin) HIF1a->Osteogenic_Genes Osterix Osterix RUNX2->Osterix RUNX2->Osteogenic_Genes Osterix->Osteogenic_Genes

Caption: Synergistic signaling of calcium and lactate in osteogenesis.

Protocols

Protocol 1: Preparation of Osteogenic Differentiation Medium with this compound

This protocol describes the preparation of a complete osteogenic differentiation medium (ODM) using this compound as the calcium source. The basal medium should be selected based on the cell type (e.g., DMEM or α-MEM for mesenchymal stem cells).

Materials:

  • Basal Medium (e.g., DMEM, high glucose)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • L-Ascorbic acid 2-phosphate

  • Dexamethasone

  • This compound pentahydrate (cell culture grade)

  • Sterile, deionized water

  • 0.22 µm sterile filter

Preparation of Stock Solutions:

  • 1 M this compound Stock: Dissolve 21.82 g of this compound in 100 mL of sterile, deionized water. Warm the solution to 37°C to aid dissolution. Filter sterilize using a 0.22 µm filter. Store at 4°C.

  • 10 mM Dexamethasone Stock: Dissolve dexamethasone in sterile DMSO to a concentration of 10 mM. Aliquot and store at -20°C.

  • 50 mg/mL L-Ascorbic acid 2-phosphate Stock: Dissolve L-ascorbic acid 2-phosphate in sterile, deionized water to a concentration of 50 mg/mL. Aliquot and store at -20°C.

Preparation of Complete Osteogenic Differentiation Medium (ODM):

  • To 445 mL of Basal Medium, add:

    • 50 mL of FBS (final concentration 10%)

    • 5 mL of Penicillin-Streptomycin (final concentration 1X)

  • From the stock solutions, add the following to the basal medium mixture:

    • This compound: The optimal concentration of this compound can vary depending on the cell type and basal medium composition. A starting concentration range of 1 mM to 5 mM is recommended for empirical determination. For a final concentration of 2 mM, add 2 µL of the 1 M stock solution per mL of medium.

    • Dexamethasone: Add 1 µL of the 10 mM stock solution per 100 mL of medium for a final concentration of 100 nM.

    • L-Ascorbic acid 2-phosphate: Add 1 µL of the 50 mg/mL stock solution per mL of medium for a final concentration of 50 µg/mL.

  • Mix the complete ODM thoroughly by gentle inversion. The medium is now ready for use. Store at 4°C for up to 2 weeks.

Note on β-glycerophosphate: For comparative studies or as a positive control, a standard osteogenic medium can be prepared by substituting this compound with 10 mM β-glycerophosphate.[3]

Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines the general procedure for inducing osteogenic differentiation of MSCs using the prepared ODM.

Experimental Workflow:

experimental_workflow cluster_workflow Experimental Workflow cluster_assays Assays at Day 7, 14, 21 start Seed MSCs at high density culture Culture to ~80-90% confluency in expansion medium start->culture induce Replace with Osteogenic Differentiation Medium (ODM) culture->induce maintain Change ODM every 2-3 days induce->maintain alp Alkaline Phosphatase (ALP) Staining & Activity Assay maintain->alp alizarin Alizarin Red S Staining for Mineralization maintain->alizarin qpcr qPCR for Osteogenic Markers (RUNX2, Osterix, Osteocalcin) maintain->qpcr

Caption: General workflow for in vitro osteogenic differentiation and analysis.

Procedure:

  • Cell Seeding: Seed MSCs in a multi-well plate (e.g., 24-well or 12-well) at a high density (e.g., 2 x 10⁴ cells/cm²) in their expansion medium.

  • Culture to Confluency: Culture the cells at 37°C and 5% CO₂ until they reach approximately 80-90% confluency.

  • Induction of Differentiation: Aspirate the expansion medium and replace it with the prepared ODM containing this compound. This is considered Day 0 of differentiation.

  • Maintenance: Change the ODM every 2-3 days for the duration of the experiment (typically 14-21 days).

  • Assessment of Differentiation: At desired time points (e.g., Day 7, 14, and 21), perform assays to evaluate osteogenic differentiation as described in the following protocols.

Protocol 3: Alkaline Phosphatase (ALP) Staining and Activity Assay

ALP is an early marker of osteoblast differentiation.

ALP Staining:

  • Wash the cell monolayer twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Prepare the ALP staining solution according to the manufacturer's instructions (e.g., using a BCIP/NBT substrate kit).

  • Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes, or until a purple precipitate is visible.

  • Stop the reaction by washing the cells with deionized water.

  • Visualize and capture images using a light microscope.

ALP Activity Assay (Quantitative):

  • Wash the cell monolayer twice with PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system.

  • Add the cell lysate to the pNPP substrate in a 96-well plate.

  • Incubate at 37°C and measure the absorbance at 405 nm at regular intervals.

  • Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).

Protocol 4: Alizarin Red S (ARS) Staining for Mineralization

ARS staining detects calcium deposits, a hallmark of late-stage osteogenic differentiation.

Procedure:

  • Wash the cell monolayer twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]

  • Wash the cells three times with deionized water.

  • Prepare a 2% (w/v) Alizarin Red S solution in deionized water and adjust the pH to 4.1-4.3.[4]

  • Add the ARS solution to each well and incubate for 20-30 minutes at room temperature in the dark.[4]

  • Gently wash the cells 3-5 times with deionized water to remove unbound stain.[4]

  • Visualize the orange-red mineralized nodules under a bright-field microscope.

Quantification of Mineralization:

  • After imaging, add 10% cetylpyridinium chloride (CPC) to each well to destain the mineralized matrix.

  • Incubate for 15-30 minutes with gentle shaking.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

  • A standard curve can be generated using known concentrations of Alizarin Red S for absolute quantification.

Data Interpretation and Expected Outcomes

Successful osteogenic differentiation induced by this compound will result in a time-dependent increase in osteogenic markers.

Marker Assay Time Point Expected Outcome with this compound Supplementation
Alkaline Phosphatase (ALP) Staining & Activity AssayEarly (Day 7-14)Increased purple staining and significantly higher pNPP conversion compared to non-induced controls.
Mineralization Alizarin Red S StainingLate (Day 14-21)Formation of distinct, orange-red mineralized nodules. Increased absorbance at 562 nm after CPC extraction.
RUNX2 qPCR / Western BlotEarly (Day 3-7)Upregulation of mRNA and protein expression, indicating commitment to the osteoblastic lineage.
Osterix (SP7) qPCR / Western BlotMid (Day 7-14)Increased expression, acting downstream of RUNX2 to drive osteoblast maturation.
Osteocalcin (BGLAP) qPCR / ELISALate (Day 14-21)Significant increase in expression, indicating the presence of mature, mineralizing osteoblasts.

Conclusion and Field-Proven Insights

This compound serves as a highly effective and biocompatible supplement for inducing osteogenic differentiation in vitro. Its dual role in providing both essential calcium ions and the signaling molecule lactate offers a potential advantage over traditional calcium sources. The protocols outlined in this application note provide a robust framework for researchers to incorporate this compound into their osteogenic differentiation experiments.

Key Considerations:

  • Optimal Concentration: The optimal concentration of this compound should be empirically determined for each cell type and basal medium, typically within the 1-5 mM range. Higher concentrations may be cytotoxic.

  • Comparison to β-glycerophosphate: While β-glycerophosphate provides a source of phosphate, this compound directly provides calcium. For robust mineralization, ensuring an adequate phosphate source in the basal medium or through supplementation is crucial when using this compound. Comparative studies are recommended to determine the most effective combination for specific experimental needs.

  • Cell Type Variability: The response to this compound can vary between different cell types (e.g., MSCs from different sources, pre-osteoblastic cell lines). It is essential to include appropriate controls and perform time-course experiments to fully characterize the differentiation process.

By leveraging the synergistic effects of calcium and lactate, researchers can enhance the efficiency and physiological relevance of their in vitro osteogenesis models, ultimately advancing the fields of bone tissue engineering and drug discovery.

References

Application Notes and Protocols for Calcium Lactate as a Firming Agent in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

In the realm of plant tissue culture, achieving robust, structurally sound plantlets is paramount for successful micropropagation and subsequent acclimatization. A common physiological disorder, hyperhydricity (formerly vitrification), manifests as glassy, water-soaked tissues with reduced mechanical strength, leading to significant losses. This document provides a comprehensive guide to utilizing calcium lactate as an effective firming agent to mitigate hyperhydricity and enhance the quality of in vitro-grown plants. We will delve into the biochemical mechanisms, provide detailed protocols for media preparation, and outline methods for quantitative assessment of tissue firmness.

Introduction: The Structural Challenge in Micropropagation

Plant tissue culture offers unparalleled opportunities for mass propagation, genetic conservation, and the production of valuable secondary metabolites. However, the controlled, high-humidity in vitro environment can lead to anatomical and physiological abnormalities. Hyperhydricity is a multifactorial disorder characterized by excessive hydration, impaired lignification, and poorly developed cell walls, rendering plantlets fragile and unable to withstand the rigors of ex vitro transfer.[1]

The structural integrity of plant tissue is largely determined by the composition and cross-linking of the cell wall.[2] Calcium plays a pivotal role in this context, acting as a stabilizing agent that reinforces the pectin matrix of the middle lamella and the primary cell wall.[2] While standard culture media like Murashige and Skoog (MS) medium contain calcium, typically in the form of calcium chloride, optimizing its concentration and source can significantly improve plantlet quality.[3][4]

This compound emerges as a superior alternative to calcium chloride for several reasons. It is an organic salt that often demonstrates higher bioavailability and is less likely to cause the phytotoxicity associated with high chloride concentrations.[5][6] Furthermore, the lactate anion itself may confer benefits, acting as a biostimulant and stress-reducing agent.[7] This guide provides the scientific rationale and practical steps for incorporating this compound into your tissue culture workflow.

The Mechanism of Action: Calcium's Role in Cell Wall Fortification

The primary mechanism by which calcium enhances tissue firmness is through its interaction with pectin, a major component of the plant cell wall.

  • Pectin Structure: Pectin is a complex polysaccharide rich in galacturonic acid residues. Enzymes called pectin methylesterases (PMEs) de-esterify these residues, exposing negatively charged carboxyl groups (-COO⁻).

  • Calcium Cross-linking: Divalent calcium cations (Ca²⁺) act as ionic bridges, cross-linking these negatively charged carboxyl groups on adjacent pectin chains.[2]

  • The "Egg-Box" Model: This cross-linking creates a stable, gel-like matrix often referred to as the "egg-box" model, which increases the rigidity and mechanical strength of the cell wall and middle lamella, effectively "cementing" cells together.

An adequate supply of bioavailable calcium is therefore essential for the formation of this rigid pectin network, leading to firmer tissues and a reduced incidence of hyperhydricity.[8]

G cluster_1 Calcium Source cluster_2 Result Pectin1 Pectin Chain 1 (-COO⁻) Pectin3 Pectin Chain 3 (-COO⁻) Pectin2 Pectin Chain 2 (-COO⁻) Result Formation of Rigid 'Egg-Box' Structure (Increased Firmness) Pectin2->Result Pectin4 Pectin Chain 4 (-COO⁻) CaLac This compound (in Medium) CaIon Ca²⁺ Ion CaLac->CaIon Dissociates CaIon->Pectin1 CaIon->Pectin1 CaIon->Pectin2 CaIon2 Ca²⁺ Ion CaIon2->Pectin3 CaIon2->Pectin3 CaIon2->Pectin4

Figure 1. Mechanism of calcium-pectin cross-linking.

This compound vs. Calcium Chloride: A Comparative Rationale

The standard MS medium formulation utilizes 440 mg/L of calcium chloride dihydrate (CaCl₂·2H₂O).[4] While effective, substituting or supplementing with this compound offers distinct advantages.

FeatureCalcium Chloride (CaCl₂)This compound (C₆H₁₀CaO₆)Rationale for Plant Tissue Culture
Anion Chloride (Cl⁻)Lactate (C₃H₅O₃⁻)High concentrations of chloride can be phytotoxic to certain species. Lactate is an organic anion that can be metabolized by plant cells and may have biostimulatory effects.[5][7]
Taste Profile BitterNeutral/MildWhile not relevant for the plant, this is a key reason for its use in the food industry and indicates a less harsh chemical nature.[6]
Solubility in MS HighGood, but requires attentionThis compound is soluble, but care must be taken during media preparation to avoid precipitation with phosphates and sulfates.[9]
Bioavailability GoodGenerally considered excellentOrganic chelates like lactate can improve cation uptake compared to inorganic salts.

Protocol: Preparation of Modified MS Medium with this compound

This protocol is designed to replace the existing calcium chloride in a standard MS medium to achieve a final elemental calcium concentration equivalent to that found to be effective in reducing hyperhydricity (approximately 3x the standard MS level).[2]

Objective: To prepare 1 liter of MS medium with an elevated calcium concentration sourced from this compound.

Target Elemental Calcium Concentration: ~120 mg/L (equivalent to 1320 mg/L CaCl₂·2H₂O).

Calculations:

  • Molar mass of CaCl₂·2H₂O = 147.01 g/mol

  • Molar mass of Ca = 40.08 g/mol

  • Molar mass of this compound (anhydrous) = 218.22 g/mol

  • Standard MS [Ca²⁺] from 440 mg/L CaCl₂·2H₂O = (440 mg/L) * (40.08 / 147.01) ≈ 120 mg/L Ca²⁺

  • Target [Ca²⁺] = 3 * 120 mg/L = 360 mg/L

  • Required this compound (anhydrous) = (360 mg/L) / (40.08 / 218.22) ≈ 1968 mg/L

Materials:

  • MS Basal Salt Mixture (without calcium chloride, if available. Otherwise, use a standard mix and account for the existing calcium source).

  • This compound (C₆H₁₀CaO₆), tissue culture grade.

  • Sucrose, vitamins, and plant growth regulators (PGRs) as required by your specific protocol.

  • Gelling agent (e.g., Agar, Gellan Gum).

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

  • High-purity water (e.g., distilled, deionized, or RO).

Step-by-Step Procedure:

  • Prepare Macronutrient Stock (Minus Calcium): It is highly recommended to prepare macronutrient stocks without calcium salts to prevent precipitation.[9] If using a pre-mixed powder, proceed to step 2 with caution.

  • Dissolve Components: In a beaker, add approximately 800 mL of high-purity water. While stirring, dissolve the MS basal salts (minus calcium source), micronutrients, vitamins, and sucrose.

  • Prepare this compound Stock: In a separate beaker, dissolve 1.97 g of this compound in 100 mL of warm high-purity water. Stir until fully dissolved. This separate preparation is crucial to prevent precipitation with phosphate and sulfate ions in the main MS mixture.[9]

  • Combine Solutions: Slowly add the dissolved this compound solution to the main MS solution while stirring continuously.

  • Add PGRs and Adjust pH: Add any heat-stable plant growth regulators. Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 0.1 M HCl or 0.1 M NaOH.

  • Final Volume: Bring the total volume to 1 liter with high-purity water.

  • Add Gelling Agent: If preparing a solid medium, add the gelling agent (e.g., 7-8 g/L agar) and heat the mixture to boiling to dissolve it completely.

  • Sterilization: Dispense the medium into culture vessels and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.

  • Cooling and Storage: Allow the medium to cool and solidify in a sterile environment.

Figure 2. Workflow for preparing MS medium with this compound.

Protocol: Quantitative Assessment of Tissue Firmness

Visual assessment of hyperhydricity is subjective. A quantitative measure of tissue firmness is essential for accurately evaluating the efficacy of this compound treatment. This protocol adapts standard texture analysis methods for delicate in vitro plantlets.

Objective: To quantify the mechanical strength (firmness) of in vitro-grown shoots.

Equipment:

  • Texture Analyzer or Universal Testing Machine with a sensitive load cell (e.g., 1 kg or 500 g).

  • A small cylindrical probe (e.g., 2 mm diameter).

  • A stable platform to hold the plantlet stem.

Procedure:

  • Sample Preparation: Gently remove a representative shoot from the culture vessel. Carefully remove any residual medium from the base of the stem.

  • Mounting: Place the shoot horizontally on the mounting platform. Secure the base and tip, leaving a central section of the stem exposed and unsupported.

  • Compression Test:

    • Position the 2 mm probe directly above the center of the exposed stem section.

    • Set the test parameters:

      • Pre-Test Speed: 1.0 mm/s

      • Test Speed: 0.5 mm/s

      • Post-Test Speed: 10.0 mm/s

      • Target Distance: 2 mm (or until tissue rupture)

      • Trigger Force: 0.5 g (to ensure consistent starting point)

  • Data Acquisition: Initiate the test. The instrument will lower the probe, compress the tissue, and record the force (in grams or Newtons) as a function of distance (in mm).

  • Analysis: The primary metric for firmness is the maximum force (Fmax) recorded before the tissue bio-yields or ruptures. A higher Fmax indicates a firmer, stronger tissue. The gradient of the initial linear portion of the force-distance curve can also be used as a measure of stiffness.

  • Replication: Repeat the measurement for at least 10-15 shoots per treatment group to ensure statistical significance.

Data Presentation:

Treatment GroupMean Fmax (g) ± SDStatistical Significance (p-value)
Standard MS (440 mg/L CaCl₂·2H₂O)e.g., 15.2 ± 2.1-
High Ca-Lactate MS (1968 mg/L)e.g., 28.7 ± 3.5e.g., < 0.01

Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Plantlets grown on high this compound medium should exhibit a less glassy, more opaque appearance compared to controls.

  • Leaves and stems should be visibly turgid and structurally robust.

  • Quantitative firmness assessment should show a statistically significant increase in Fmax values.

  • A reduction in the overall percentage of hyperhydric shoots per culture vessel.

Troubleshooting:

IssuePotential CauseRecommended Solution
Precipitate in Medium Incorrect order of mixing; pH shifts.Always dissolve this compound separately and add it to the diluted bulk of the medium. Ensure pH is adjusted after all components are mixed.
Poor Growth/Toxicity Calcium concentration is too high for the specific species; potential lactate toxicity (rare).Perform a dose-response experiment. Test concentrations at 1x, 2x, and 3x the standard MS calcium level using this compound to find the optimum.
No Significant Firmness Increase Calcium uptake is inhibited; gelling agent concentration is too low.Ensure other media components (e.g., boron) are at optimal levels, as they are involved in calcium transport and cell wall integration. Consider increasing the gelling agent concentration to reduce water potential.[8]

Conclusion

The strategic substitution of calcium chloride with this compound at an optimized, elevated concentration is a scientifically grounded approach to improving the structural integrity of in vitro-propagated plants. This method directly addresses the biochemical basis of tissue firmness by enhancing pectin cross-linking within the cell wall. By providing a superior source of calcium and potentially leveraging the biostimulant properties of the lactate anion, researchers can effectively combat hyperhydricity, leading to higher quality plantlets with increased survival rates during the critical acclimatization phase. The protocols provided herein offer a robust framework for the implementation and quantitative validation of this technique.

References

Application Notes: The Role and Utility of Calcium Lactate in Molecular Gastronomy Spherification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Spherification, a cornerstone technique of modern gastronomy, enables the transformation of liquids into spheres with a delicate gel membrane and a liquid core. This process relies on the ionic cross-linking of a hydrocolloid, typically sodium alginate, by a calcium source. While several calcium salts can be employed, calcium lactate has emerged as a preferred reagent due to its minimal impact on flavor and its versatility across different spherification methods. This document provides a detailed exploration of the underlying chemical principles, a comparative analysis of calcium salts, and comprehensive, step-by-step protocols for basic, reverse, and frozen reverse spherification using this compound.

The Foundational Chemistry: Alginate Gelation via Calcium Ion Cross-Linking

Spherification is fundamentally a process of controlled gelation. The primary hydrocolloid used is sodium alginate, a natural polysaccharide extracted from brown seaweed.[1] Alginate is composed of linear chains of (1-4)-linked β-D-mannuronic acid and α-L-guluronic acid residues.[2] In an aqueous solution, the sodium alginate dissolves, and the polymer chains are flexible and soluble.[3]

The gelling process is initiated by the introduction of divalent cations, most commonly calcium ions (Ca²⁺).[4] These calcium ions act as cross-linking agents, displacing the monovalent sodium ions and binding to the guluronic acid blocks ("G blocks") of adjacent alginate chains.[2][4] This interaction forms a three-dimensional network structure often described by the "egg-box model," where the calcium ions are chelated between the alginate chains, creating a stable hydrogel.[5][6] The instantaneous nature of this reaction is what allows for the formation of a thin, gelled membrane around a liquid core when droplets of an alginate solution are introduced into a calcium bath, or vice versa.[6]

Comparative Analysis of Calcium Salts for Spherification

The choice of calcium salt is a critical parameter that influences not only the efficiency of the gelation reaction but also the sensory profile of the final product. The most common salts used are calcium chloride, this compound, and this compound gluconate.

Key Causality: The primary reason for selecting one salt over another often comes down to taste. Calcium chloride, while highly effective due to its high calcium content and solubility, imparts a noticeable salty and bitter flavor.[7] This makes it suitable for basic spherification where the spheres are briefly submerged and then rinsed, but problematic for reverse spherification where the calcium salt is incorporated directly into the flavored liquid.[7][8]

This compound is preferred in many applications, especially reverse spherification, because it has a much milder, cleaner taste that does not interfere with the intended flavor of the sphere.[8][9] this compound gluconate is also widely used and considered virtually flavorless, making it another excellent choice for taste-sensitive applications.[10]

Table 1: Comparison of Common Calcium Salts in Spherification

FeatureCalcium Chloride (CaCl₂)This compoundThis compound Gluconate
Relative Calcium Content High (~36%)[11]Moderate (~18.4%)[10][11]Low (~9.3%)[10][11]
Flavor Profile Salty, noticeably bitter[7]Mild, clean, not bitter[8]Neutral, flavorless[10]
Primary Application Basic Spherification (in bath)[8]Reverse Spherification (in base liquid)[7][10]Reverse Spherification (in base liquid)[10]
Solubility Very high in waterSoluble, may require mixingRequires heat for full dissolution
Typical Concentration (for 0.18% Ca²⁺ solution) ~0.5% w/w[10]~1.0% w/w[10]~2.0% w/w[10]

Spherification Methodologies: Detailed Protocols

There are three primary methods for spherification, each suited to different types of liquids and desired outcomes. The choice of method depends on factors like the intrinsic calcium content, pH, and alcohol level of the flavored liquid.[12][13]

Basic (Direct) Spherification

In this classic method, the flavored liquid is mixed with sodium alginate and then dispensed into a setting bath containing this compound. A gel membrane forms from the outside in.[1][12]

  • Rationale & Limitations: This technique is ideal for liquids with low calcium content and a pH above 3.6.[13] Acidic liquids can prevent the sodium alginate from hydrating properly.[10] A significant drawback is that the gelation process continues inward even after the spheres are removed from the bath, meaning they must be served immediately to retain a liquid core.[1][12]

  • Prepare the Flavored Alginate Base:

    • Measure your chosen flavored liquid. For every 100 g of liquid, weigh 0.5 g of sodium alginate (a 0.5% solution).

    • Using an immersion blender, shear the sodium alginate into the cold liquid. Blending is crucial for proper dispersion and to avoid lumps.

    • Let the mixture rest in the refrigerator for at least one hour, or preferably overnight, to allow the alginate to fully hydrate and to eliminate air bubbles introduced during blending.[13][14] Air bubbles can create weak points or cause spheres to float.[10]

  • Prepare the this compound Setting Bath:

    • In a separate container, dissolve this compound in distilled water to create a 1% solution (e.g., 10 g of this compound in 1000 g of water).[10] Using distilled water is recommended as the calcium content in tap water can cause premature gelling.[14]

    • Stir until the this compound is fully dissolved.

  • Form the Spheres:

    • Using a syringe or pipette, drop the flavored alginate base into the this compound bath from a height of 1-2 inches.[15]

    • Allow the spheres to "cook" in the bath for 1-2 minutes. The longer they remain, the thicker the membrane will become.[16][17] Gently stir the bath to prevent spheres from sticking together.[14]

  • Rinse and Serve:

    • Carefully remove the spheres with a slotted spoon and transfer them to a bowl of clean water to rinse off any excess calcium solution.[10][17]

    • Serve immediately.[16]

Basic_Spherification_Workflow cluster_reaction Spherification cluster_finish Finishing A Flavored Liquid + 0.5% Sodium Alginate C Hydrated Alginate Base A->C Blend & Rest (De-gas) B 1% this compound Bath (in Distilled Water) D Setting Bath B->D E Drop Alginate Base into Calcium Bath C->E D->E F Gel Membrane Forms (1-2 mins) E->F G Remove with Slotted Spoon F->G H Rinse in Water Bath G->H I Serve Immediately H->I

Basic Spherification Workflow
Reverse Spherification

Developed to overcome the limitations of the basic method, reverse spherification is more versatile. Here, the this compound is mixed into the flavored liquid, which is then dropped into a sodium alginate bath. The gel forms from the inside out.[12][18]

  • Rationale & Advantages: This technique is ideal for liquids that are naturally high in calcium (like dairy) or are highly acidic or alcoholic.[7][13] Because the alginate is in the bath, not the sphere, the gelation process stops once the sphere is removed and rinsed.[3] This creates spheres with a thicker, more durable membrane that can be made in advance and stored.[7][12]

  • Prepare the Calcium-Enriched Flavored Base:

    • To your flavored liquid, add this compound to a concentration of 2%.[19] An immersion blender can ensure even dissolution.[19]

    • For liquids that are not dense enough to sink in the alginate bath, a thickening agent like xanthan gum (~0.2% - 0.5%) can be added.[7][19]

    • Let the mixture rest to remove air bubbles.

  • Prepare the Sodium Alginate Bath:

    • Dissolve sodium alginate in distilled water to a concentration of 0.5% (e.g., 5 g of sodium alginate in 1000 g of water).[18][19]

    • Blend thoroughly and let the solution rest in the refrigerator for several hours or overnight to become completely clear and bubble-free.[18]

  • Form the Spheres:

    • Scoop the calcium-enriched base with a hemispherical measuring spoon and gently lower it into the alginate bath.

    • Let the spheres form for about 2-3 minutes, gently turning them to ensure an even coating.[20] Keep spheres separated to prevent them from sticking.[18]

  • Rinse and Store:

    • Remove the spheres with a slotted spoon and rinse them in a clean water bath.[19]

    • The spheres are now stable and can be stored in a neutral oil or in some of the original flavored liquid until ready to serve.[19]

Reverse_Spherification_Workflow cluster_reaction Spherification cluster_finish Finishing A Flavored Liquid + 2% this compound C Calcium-Enriched Base A->C Blend & Rest B 0.5% Sodium Alginate Bath (in Distilled Water) D Setting Bath B->D E Drop Calcium Base into Alginate Bath C->E D->E F Gel Membrane Forms (2-3 mins) E->F G Remove with Slotted Spoon F->G H Rinse in Water Bath G->H I Store or Serve H->I

Reverse Spherification Workflow
Frozen Reverse Spherification

This is a variation of reverse spherification that provides greater control over the shape of the final product, reliably producing perfectly round spheres.[12][19]

  • Rationale & Advantages: By freezing the calcium-enriched base in hemispherical molds, the shape is guaranteed upon entry into the alginate bath. As the frozen shape thaws in the bath, a uniform gel membrane forms around it.[7]

  • Prepare and Freeze the Flavored Base:

    • Prepare the calcium-enriched flavored base as described in the reverse spherification protocol (Step 1).

    • Pour this mixture into hemispherical silicone molds and freeze until solid (typically 2+ hours).[19][20]

  • Prepare the Sodium Alginate Bath:

    • Prepare the 0.5% sodium alginate bath as described in the reverse spherification protocol (Step 2).

    • The bath can be gently warmed (e.g., to 65°C) to facilitate the thawing of the frozen spheres.[7]

  • Form the Spheres:

    • Unmold the frozen hemispheres and drop them into the warm alginate bath.[19]

    • Stir gently for 2-5 minutes as the spheres thaw and the gel membrane forms.[7]

  • Rinse and Store:

    • Remove the spheres with a slotted spoon, rinse in a clean water bath, and store as desired.[19]

Frozen_Reverse_Spherification_Workflow cluster_prep Preparation cluster_reaction Spherification cluster_finish Finishing A Flavored Liquid + 2% this compound C C A->C Blend & Pour into Molds B 0.5% Sodium Alginate Bath (in Distilled Water) D Setting Bath (Can be warmed) B->D Blend & Rest (De-gas) E Frozen Hemispheres C->E Freeze Solid F Drop Frozen Shapes into Alginate Bath D->F E->F G Thaw & Form Membrane (2-5 mins) F->G H Remove with Slotted Spoon G->H I Rinse in Water Bath H->I J Store or Serve I->J

Frozen Reverse Spherification Workflow

Critical Parameters and Troubleshooting

Successful spherification requires precision and an understanding of the key chemical interactions. Several factors can lead to suboptimal results.

Table 2: Troubleshooting Common Spherification Issues

ProblemPotential Cause(s)Scientific Rationale & Solution
Spheres Don't Form / Dissolve High Acidity (Low pH): The flavored liquid is too acidic (pH < 3.6).At low pH, sodium alginate converts to insoluble alginic acid, preventing proper hydration and gelling. Solution: Buffer the liquid by adding sodium citrate (typically 0.5%-1%) to raise the pH before adding the sodium alginate.[10][15] Alternatively, use Reverse Spherification, which is tolerant of acidic liquids.[7]
Clumpy/Grainy Alginate Base Improper Hydration: Sodium alginate was not properly dispersed or hydrated.Alginate can form clumps if not sheared effectively into the liquid, creating a barrier that prevents water from reaching the powder inside. Solution: Always use a blender. Ensure the liquid is cold, as warm liquids can cause premature hydration and clumping.[10]
Spheres are Flat or Have Tails ("Noodling") Incorrect Dispensing Technique: Dropping from too high or dispensing too quickly.Dropping from too high can cause the sphere to flatten upon impact.[15] A continuous stream results in a "noodle" instead of discrete spheres. Solution: Dispense droplets from a low height (1-2 inches) above the bath.[15] Apply slow, even pressure to the syringe.
Air Bubbles in Spheres Air Incorporated During Blending: Blending introduces air into the viscous alginate solution.Air bubbles compromise the membrane's structural integrity and can affect buoyancy, preventing even gelation.[10][13] Solution: Let the alginate mixture rest in the refrigerator for at least an hour, or until clear, to allow bubbles to dissipate.[10][14]
Premature Gelling of Base Liquid Calcium in Tap Water or Base Liquid: Using tap water with high mineral content or a base liquid that naturally contains calcium (for Basic Spherification).The free calcium ions react prematurely with the sodium alginate before the spherification process begins.[13][14] Solution: Use distilled or deionized water for all baths and solutions.[14] For calcium-rich liquids like milk or yogurt, Reverse Spherification is the mandatory technique.[7][13]

Conclusion

This compound is an indispensable tool in modern gastronomy for the technique of spherification. Its primary advantage—a neutral flavor profile—allows for the creation of delicate spheres without the chemical off-notes associated with other calcium salts like calcium chloride.[7][8] By understanding the fundamental "egg-box" gelation mechanism and mastering the distinct protocols for basic, reverse, and frozen reverse spherification, researchers and culinary professionals can precisely control the texture and form of liquids. Careful attention to critical parameters such as pH, reagent concentration, and physical technique is paramount to achieving consistent, high-quality results.

References

Application Notes and Protocols for the Use of Calcium Lactate in Microbial Fermentation pH Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of calcium lactate for pH control in microbial fermentation. It moves beyond a simple procedural outline to deliver an in-depth understanding of the underlying chemical and biological principles. This guide details the mechanism of action, offers a comparative analysis against other common neutralizing agents, and provides field-proven, step-by-step protocols for its preparation and application. Furthermore, it addresses critical downstream processing considerations and safety protocols, ensuring a holistic and scientifically rigorous approach to its implementation.

Introduction: The Critical Role of pH in Fermentation

The hydrogen ion concentration (pH) of the culture medium is a paramount parameter in microbial fermentation. It directly influences enzymatic activity, nutrient uptake, cell membrane stability, and the biosynthesis of target molecules. Most industrially relevant microorganisms have a narrow optimal pH range for growth and productivity.[1][2] Deviation from this range can lead to diminished yields, altered metabolite production, and in severe cases, complete inhibition of microbial activity.[3]

During many fermentation processes, particularly those involving the production of organic acids like lactic acid, the accumulation of acidic metabolites inevitably leads to a drop in the pH of the medium.[3] To counteract this, a neutralizing agent is often employed to maintain the pH within the optimal range for the chosen microorganism. The selection of an appropriate neutralizing agent is a critical decision that can significantly impact not only the fermentation process itself but also downstream purification and overall process economics.

This compound, the calcium salt of lactic acid, presents itself as a viable and often advantageous option for pH control in specific fermentation applications.[4] This document will explore the multifaceted considerations for its use.

This compound: A Mechanistic Overview

This compound controls pH by reacting with the lactic acid produced by the microorganisms. The lactate anion, being the conjugate base of a weak acid, hydrolyzes in water to produce hydroxide ions, thereby neutralizing the excess acid and raising the pH.[5] The chemical reaction can be simplified as follows:

2 C₃H₆O₃ (Lactic Acid) + Ca(C₃H₅O₃)₂ (this compound) → 2 Ca(C₃H₅O₃)₂ (this compound)

In essence, the added this compound provides a buffering capacity, reacting with the newly formed lactic acid to create more this compound. This process continues until the this compound is depleted.

Key Physicochemical Properties

A thorough understanding of this compound's properties is essential for its effective application.

PropertyValueSignificance in Fermentation
Chemical Formula C₆H₁₀CaO₆Comprises two lactate anions for each calcium cation.[5]
Molar Mass 218.22 g/mol (anhydrous)Crucial for accurate concentration calculations.[5]
Solubility in Water 6.7 g/100 mL at 25°C (L-lactate)Higher solubility than calcium carbonate facilitates easier preparation of stock solutions.[5][6]
Appearance White or off-white crystalline powderImportant for visual identification and quality assessment.[5]
pH of Aqueous Solution Slightly basic (above 7)The lactate ion's hydrolysis contributes to its neutralizing capacity.[5]

Table 1: Physicochemical properties of this compound.

Comparative Analysis: this compound vs. Other Neutralizing Agents

The choice of a neutralizing agent should be a carefully considered decision based on the specific requirements of the fermentation process.

Neutralizing AgentAdvantagesDisadvantages
This compound - Good solubility[5][6]- Provides calcium, which can be a beneficial nutrient for some microbes[7]- Can be a carbon source for some microorganisms[7]- Can be inhibitory to some microorganisms[8][9]- Introduces lactate, which may affect metabolic pathways- Downstream processing can generate gypsum sludge[10][11]
Calcium Carbonate - Inexpensive and widely available- Slow-release neutralization, which can prevent rapid pH shock- Facilitates downstream separation of lactic acid as this compound precipitate[12]- Very low solubility, making it difficult to prepare stock solutions and control addition rate- Can create foaming and CO₂ evolution, requiring antifoam agents and careful monitoring[13]
Sodium Hydroxide - High solubility and rapid pH adjustment- Does not introduce divalent cations that can precipitate with other media components- Can cause localized high pH, which can be detrimental to cells- Introduces sodium ions, which can become inhibitory at high concentrations
Ammonium Hydroxide - Provides a nitrogen source for the microorganisms[12]- High solubility and rapid pH adjustment- Can be toxic to some microorganisms at high concentrations- Volatility can be a concern in some fermenter setups

Table 2: Comparison of common neutralizing agents in fermentation.

Decision-Making Framework for Selecting a Neutralizing Agent

The following flowchart provides a logical framework for selecting the most appropriate neutralizing agent for a given fermentation process.

G start Start: Need for pH Control Identified q1 Is the primary product an organic acid (e.g., lactic acid)? start->q1 q2 Is low cost a primary driver? q1->q2 Yes q3 Is precise, rapid pH control critical? q1->q3 No q2->q3 No a1 Consider Calcium Carbonate or Calcium Hydroxide q2->a1 Yes q4 Does the microorganism have a high nitrogen requirement? q3->q4 No a2 Consider Sodium Hydroxide or Potassium Hydroxide q3->a2 Yes q5 Is the microorganism sensitive to high ionic strength? q4->q5 No a3 Consider Ammonium Hydroxide q4->a3 Yes q6 Are downstream processing costs a major concern? q5->q6 No a4 Consider this compound q5->a4 Yes q6->a4 No a5 Evaluate impact of gypsum sludge formation with calcium-based agents q6->a5 Yes G fermentation Fermentation Broth (contains this compound) acidification Acidification with Sulfuric Acid (H₂SO₄) fermentation->acidification precipitation Precipitation of Calcium Sulfate (Gypsum) acidification->precipitation filtration Filtration/Centrifugation precipitation->filtration product Purified Organic Acid filtration->product Supernatant byproduct Gypsum Sludge (CaSO₄) (Waste Product) filtration->byproduct Solid

References

Application Notes & Protocols: Calcium Lactate as a Preservative in Food Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Introduction: The Role of Calcium Lactate in Modern Food Preservation

This compound, the calcium salt of lactic acid, is a white, crystalline powder designated as E327 in the food additive numbering system.[1] It is classified by the United States FDA as Generally Recognized as Safe (GRAS) for a multitude of uses, including as a firming agent, flavor enhancer, leavening agent, nutritional supplement, stabilizer, and thickener.[2][3][4] Unlike other calcium salts such as calcium chloride, this compound is favored for its neutral flavor profile, avoiding the bitterness that can negatively impact a product's sensory attributes.[3][5]

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this compound's multifunctional properties for food preservation. We will delve into its mechanisms of action and provide detailed, validated protocols for its application in various food matrices.

Core Mechanisms of Action

This compound's preservative capacity stems from a dual-action mechanism involving both the lactate anion and the calcium cation. This makes it a versatile tool for ensuring food safety and quality.

  • Antimicrobial Action (The Lactate Anion): The primary antimicrobial effect is attributed to the lactate anion. While often bacteriostatic rather than bactericidal, lactate is highly effective at controlling the growth of both spoilage and pathogenic bacteria, including aerobes and anaerobes.[6][7] The precise mechanism is not fully understood but is thought to involve more than a simple reduction in water activity or intracellular pH.[6][7] One leading theory suggests that in the slightly acidic environment of many foods, undissociated lactic acid penetrates the bacterial cell membrane.[8] Once inside the neutral cytoplasm, it dissociates, releasing protons (H+) that the cell must expend energy (ATP) to pump out, leading to cellular exhaustion and inhibition of replication.[8]

  • Texture and Firmness Enhancement (The Calcium Cation): The calcium ion (Ca²⁺) plays a crucial structural role, particularly in plant-based tissues. It interacts with pectin in the cell walls of fruits and vegetables to form calcium pectate cross-links.[9] This reinforces the cell wall matrix, maintaining firmness, preventing softening, and extending the shelf life of fresh-cut produce.[3][9]

Below is a diagram illustrating the dual preservative actions of this compound.

G cluster_0 This compound Dissociation cluster_2 Target & Effect Ca_Lactate This compound Ca(C₃H₅O₃)₂ Ca_Ion Calcium Ion (Ca²⁺) Ca_Lactate->Ca_Ion Dissociates in Aqueous Environment Lactate_Ion Lactate Ion (C₃H₅O₃⁻) Ca_Lactate->Lactate_Ion Firming Texture Firming Ca_Ion->Firming Antimicrobial Antimicrobial Activity Lactate_Ion->Antimicrobial Pectin Pectin in Plant Cell Walls Firming->Pectin Forms Calcium Pectate Cross-links Bacteria Spoilage & Pathogenic Bacteria Antimicrobial->Bacteria Inhibits Growth & Replication Shelf_Life Extended Shelf Life & Improved Quality Pectin->Shelf_Life Bacteria->Shelf_Life

Caption: Dual-action preservation mechanism of this compound.

Application Notes & Protocols by Food Matrix

The efficacy of this compound is highly dependent on the food matrix, concentration, and application method. The following sections provide detailed protocols for key food categories.

Fresh-Cut Produce (e.g., Apples, Kiwifruit, Cantaloupes)

Application Note: Fresh-cut fruits are susceptible to rapid texture degradation and microbial spoilage. This compound serves primarily as a firming agent, preserving texture without the bitter taste associated with calcium chloride.[3][5] Studies have shown it strengthens the cell wall structure in apples and can work synergistically with other treatments like UV-C irradiation to reduce microbial load and improve antioxidant capacity in kiwifruit.[10][11]

Protocol: Evaluating this compound as a Firming Agent for Fresh-Cut Apples

  • Preparation of Treatment Solution:

    • Prepare a 2% (w/v) this compound solution by dissolving 20g of food-grade this compound powder in 1 liter of deionized water.

    • Prepare a control solution of deionized water.

    • Causality: A 2% concentration is a common starting point, balancing efficacy with minimal sensory impact. Higher concentrations can be tested, but may lead to excessive firmness or chalkiness.

  • Sample Preparation:

    • Select apples of uniform size and maturity (e.g., Fuji).

    • Wash and core the apples, then slice them into uniform thicknesses (e.g., 1 cm).

  • Application:

    • Divide the apple slices into two groups: Treatment and Control.

    • Immerse the Treatment group in the 2% this compound solution for 2 minutes.

    • Immerse the Control group in the deionized water for 2 minutes.

    • Causality: A 2-minute dip time allows for sufficient calcium ion penetration into the tissue without causing waterlogging.

  • Drying and Packaging:

    • Remove slices from the solutions and allow them to air-dry on a sterile rack for 10 minutes to remove excess surface moisture.

    • Package the slices in sealed polyethylene bags (5-6 slices per bag).

  • Storage and Evaluation:

    • Store the packages at refrigerated temperatures (4°C).

    • Evaluate samples at Day 0, 3, 7, and 14 for the following parameters:

      • Texture Analysis: Use a texture analyzer with a puncture probe to measure firmness (N).

      • Microbial Analysis: Perform Total Viable Count (TVC) using plate count agar to assess microbial load (CFU/g).

      • Sensory Evaluation: Use a trained panel to evaluate texture, flavor, and overall acceptability on a 9-point hedonic scale.

Meat and Poultry Products (e.g., Chicken Breast, Restructured Meats)

Application Note: In meat and poultry, the lactate component is key for inhibiting pathogenic bacteria like Listeria monocytogenes and extending shelf life.[8][12] It is often used in concentrations of 1-3%.[12][13] this compound can also be used to fortify meat products with calcium and may impact texture and water-holding capacity.[13][14] Combining this compound with sodium lactate can achieve higher total lactate levels for robust pathogen control without the salty taste that sodium lactate alone can impart at high concentrations.[8]

Protocol: Shelf-Life Extension of Chicken Breast using this compound Marinade

  • Preparation of Marinade Solutions:

    • Prepare three different marinades (10% of meat weight):

      • Control: Saline solution (e.g., 0.85% NaCl).

      • Treatment 1 (T1): Saline solution with 1.5% (w/w) this compound.

      • Treatment 2 (T2): Saline solution with 3.0% (w/w) this compound.

    • Causality: Testing multiple concentrations helps identify the optimal level for microbial inhibition without negatively affecting sensory properties like juiciness or flavor.[13]

  • Sample Preparation:

    • Procure fresh, boneless, skinless chicken breasts.

    • Cut them into uniform portions (e.g., 100g ± 5g).

  • Application:

    • Place chicken portions for each treatment group into separate vacuum tumbler bags with their respective marinades.

    • Tumble under vacuum (25 inHg) for 20 minutes to ensure even distribution and penetration.

  • Packaging and Storage:

    • Individually vacuum-package each treated chicken breast.

    • Store packages at 4°C in the dark to prevent light-induced oxidation.

  • Evaluation:

    • Analyze samples on Day 0, 5, 10, and 15.

    • Microbiological Analysis: Enumerate Aerobic Plate Count (APC) and Listeria species (if conducting a challenge study) to determine shelf-life.

    • pH Measurement: Measure the pH of a meat slurry (10g meat in 90mL deionized water).

    • Color Stability: Use a colorimeter to measure CIE L* (lightness), a* (redness), and b* (yellowness) values. Lactates have been shown to stabilize the red color of meat.[8]

    • Lipid Oxidation: Measure Thiobarbituric Acid Reactive Substances (TBARS) to assess secondary lipid oxidation. Lactates can act as antioxidants.[15][16]

Quantitative Data Summary

The following table summarizes typical concentration ranges and their observed effects in different food applications, based on published research.

Food MatrixThis compound Concentration (% w/w or w/v)Primary Function(s)Observed EffectsReference(s)
Fresh-Cut Apples1.0% - 2.0%Firming AgentMaintained texture for up to 3 weeks at 4°C; strengthened cell wall structure.[11][17][18]
Fresh-Cut Kiwifruit0.3% (3 g/L)Quality Maintenance, AntimicrobialIn combination with UV-C, reduced microbial growth and maintained quality attributes.[10]
Restructured Meat1.0% - 1.5%Fortification, TextureOptimum level for calcium fortification (1.25%) without negatively impacting sensory properties.[13][14]
Chicken Patties0.25%Texture, AntioxidantResulted in softer texture; reduced lipid oxidation during refrigerated storage.[16]
Processed Meats2.0% - 3.5% (often with sodium lactate)Antimicrobial (Anti-listerial)Extends shelf life (60-90 days); lowers water activity.[8]

General Experimental Workflow

The following diagram outlines a generalized workflow for assessing the efficacy of this compound as a food preservative.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Storage & Analysis cluster_3 Phase 4: Evaluation Metrics Prep_Solutions Prepare Treatment Solutions (e.g., 0.5%, 1%, 2% Ca-Lactate) & Control Prep_Samples Prepare Food Samples (Uniform Size, Maturity) Prep_Solutions->Prep_Samples Application Apply Treatment (Dipping, Marinading, Injection) Prep_Samples->Application Packaging Package Samples (Aerobic, MAP, Vacuum) Application->Packaging Storage Store Under Controlled Conditions (Temp, Light, Time) Packaging->Storage Analysis Periodic Analysis (e.g., Day 0, 5, 10, 15) Storage->Analysis Micro Microbiological (APC, Pathogens) Analysis->Micro PhysChem Physicochemical (pH, Color, Texture, TBARS) Analysis->PhysChem Sensory Sensory (Taste, Texture, Acceptability) Analysis->Sensory Result Data Analysis & Conclusion Micro->Result PhysChem->Result Sensory->Result

Caption: General workflow for evaluating this compound efficacy.

References

Application Notes & Protocols: Formulation of Calcium Lactate in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Calcium Lactate in Modern Pharmaceutics

This compound is a widely utilized calcium salt in the pharmaceutical and nutraceutical industries, primarily for the prevention and treatment of calcium deficiency.[1][2] Compared to other organic calcium salts, it offers a favorable combination of good solubility and high bioavailability, making it an excellent choice for oral solid dosage forms.[3][4][5] The successful formulation of a robust, stable, and effective this compound tablet hinges on a thorough understanding of its physicochemical properties and the strategic selection of manufacturing processes and excipients.

This guide provides an in-depth exploration of the critical parameters for developing this compound tablets. It is designed for researchers, formulation scientists, and drug development professionals, offering both the theoretical basis for formulation choices and practical, step-by-step protocols for manufacturing and quality control. We will delve into the nuances of selecting the appropriate physical form of this compound, compare direct compression and wet granulation methodologies, and provide validated analytical protocols for final product testing, grounded in United States Pharmacopeia (USP) standards.

Physicochemical Characterization: The Foundation of Formulation

The material properties of the active pharmaceutical ingredient (API) are the bedrock of formulation development. For this compound, the state of hydration and particle morphology are paramount considerations that directly influence processability and the final quality attributes of the tablet.

The Critical Impact of Hydration State

This compound can exist in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[1][6] The pentahydrate and trihydrate are the most common forms referenced in major pharmacopoeias.[3][4]

  • This compound Pentahydrate (C₆H₁₀CaO₆·5H₂O): This is the preferred form for tableting, particularly for direct compression. A spray-dried grade of the pentahydrate exhibits excellent flowability and compressibility.[1][3] Its crystalline structure contributes to a low sensitivity to compaction speed, making it highly suitable for modern, high-speed tablet presses.[3][4]

  • This compound Trihydrate: This form generally shows inferior compaction properties compared to the pentahydrate and is less commonly used in direct compression formulations.[3][4]

Causality: The superior performance of the pentahydrate is linked to its particle morphology and crystalline structure, which facilitate plastic deformation and strong inter-particle bonding during compaction. However, it is crucial to manage its thermal sensitivity; dehydration of the pentahydrate can occur at temperatures of 55°C and above, leading to a loss of crystallinity and a significant reduction in tablet crushing strength.[1][6]

Particle Size and Morphology

Beyond the hydration state, particle size distribution (PSD) is a critical quality attribute. A reduction in particle size has been shown to increase the crushing strength of the resulting tablets.[1][7] However, excessively fine powders may exhibit poor flow properties, which can impede die filling and lead to weight variation during high-speed compression. Therefore, an optimized PSD is essential for balancing tablet strength and manufacturing efficiency. Directly compressible (DC) grades are specifically engineered to provide an optimal balance of flow and compressibility.[5]

Key Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue / DescriptionReference(s)
Molecular Formula C₆H₁₀CaO₆ (anhydrous)[8]
Molecular Weight 218.22 g/mol (anhydrous), 308.30 g/mol (pentahydrate)[8]
Appearance White or almost white, crystalline or granular powder.[1]
Solubility Soluble in water, freely soluble in boiling water. The pentahydrate has a solubility of approx. 9 g in 100 mL of water at 25°C.[6][7]
Calcium Content Approximately 14% (pentahydrate).[7]
Hydration States Anhydrous, monohydrate, trihydrate, pentahydrate.[1][6]

Formulation Development Strategies: Direct Compression vs. Wet Granulation

The choice between direct compression and wet granulation is a pivotal decision in tablet development, driven by the properties of the API, the desired dosage, and economic considerations.

Direct Compression (DC)

Direct compression is the simplest and most cost-effective method for tablet manufacturing. It involves blending the API with suitable excipients and compressing the mixture directly. This process is ideal for APIs with good intrinsic flowability and compressibility, such as DC grades of this compound pentahydrate.[3][4][5]

Advantages:

  • Fewer processing steps, leading to lower production costs and faster turnaround.

  • Avoids the use of heat and moisture, making it suitable for sensitive APIs.

Typical Excipients for a DC Formulation:

  • Filler-Binder: Directly compressible this compound can itself act as a filler-binder.[3][4] Additional binders like Microcrystalline Cellulose (MCC) may be used to improve compressibility.

  • Disintegrant: Superdisintegrants like Sodium Starch Glycolate or Croscarmellose Sodium are used to ensure rapid tablet breakup in an aqueous environment.[5]

  • Lubricant: Magnesium Stearate is commonly added at a low concentration (0.5-1.0%) to prevent the powder blend from sticking to the tablet press tooling.[3][4]

Table 1: Example Formulation for Direct Compression

IngredientFunctionConcentration (% w/w)
This compound Pentahydrate (DC Grade)API, Filler-Binder70 - 85
Microcrystalline Cellulose (e.g., Avicel® PH-102)Filler-Binder, Disintegrant10 - 25
Sodium Starch GlycolateSuperdisintegrant2 - 5
Magnesium StearateLubricant0.5 - 1.0
Wet Granulation (WG)

Wet granulation is employed when the API or powder blend has poor flow or compression characteristics.[9] The process involves adding a liquid binder solution to the powder mixture to form granules, which are then dried and milled before being blended with a lubricant and compressed.[10] This method enhances the flowability and compressibility of the formulation and ensures a uniform distribution of the API.[11]

Advantages:

  • Improves flow properties and compressibility.

  • Reduces dust generation and segregation potential.[11]

  • Can improve the dissolution rate of poorly soluble drugs.

Typical Excipients for a WG Formulation:

  • Intragranular Excipients (added before granulation): API, Filler (e.g., Starch, Dextrin), Binder (e.g., Povidone, Starch Paste).[12]

  • Granulating Fluid: A volatile solvent such as purified water or ethanol is used to activate the binder.[10][12]

  • Extragranular Excipients (added after granulation): Disintegrant, Lubricant.

Table 2: Example Formulation for Wet Granulation

IngredientPhaseFunctionConcentration (% w/w)
This compoundIntragranularAPI70 - 80
DextrinIntragranularFiller, Binder8 - 18
StarchIntragranularFiller, Disintegrant9 - 17
Purified Water / EthanolGranulating FluidSolvent for Binderq.s.
Magnesium StearateExtragranularLubricant0.1 - 0.5

Manufacturing Protocols

The following protocols provide step-by-step guidance for manufacturing this compound tablets using both direct compression and wet granulation.

Protocol 1: Manufacturing by Direct Compression

This protocol assumes the use of a directly compressible grade of this compound pentahydrate.

DC_Workflow cluster_0 Step 1: Dispensing & Premixing cluster_1 Step 2: Disintegrant Addition cluster_2 Step 3: Lubrication & Compression A Weigh this compound (DC) & Microcrystalline Cellulose B Pass through a 20-mesh sieve A->B C Load into a V-Blender or Bin Blender B->C D Premix for 10 minutes C->D E Weigh & Sieve Sodium Starch Glycolate D->E F Add to blender E->F G Blend for 5 minutes F->G H Weigh & Sieve Magnesium Stearate G->H I Add to blender H->I J Blend for 2-3 minutes (Do not overmix) I->J K Discharge blend & transfer to Tablet Press J->K L Compress tablets to target weight & hardness K->L

Caption: Direct Compression Workflow for this compound Tablets.

Step-by-Step Methodology:

  • Dispensing: Accurately weigh all raw materials as per the formulation batch record.

  • Sifting (Premix): Pass the this compound pentahydrate (DC grade) and microcrystalline cellulose through a 20-mesh sieve to de-lump and ensure particle size uniformity.

  • Blending (Premix): Load the sifted materials into a suitable blender (e.g., V-blender, Bin Blender) and blend for 10-15 minutes to achieve a homogenous mix.

  • Sifting (Disintegrant): Pass the sodium starch glycolate through a 40-mesh sieve.

  • Blending (Disintegrant): Add the sifted disintegrant to the blender and mix for an additional 5 minutes.

  • Sifting (Lubricant): Pass the magnesium stearate through a 60-mesh sieve. Causality: Sifting the lubricant ensures a fine particle size, which maximizes its surface area coverage on the granules, leading to effective lubrication with minimal impact on tablet hardness and dissolution.

  • Final Blending: Add the sifted magnesium stearate to the blender and mix for a short duration of 2-3 minutes. Trustworthiness: Over-mixing the lubricant can create a hydrophobic film around the particles, which can negatively impact tablet hardness and slow down dissolution.

  • Compression: Transfer the final blend to a rotary tablet press. Set the compression parameters to achieve the target tablet weight, thickness, and hardness as specified in the product specifications.

Protocol 2: Manufacturing by Wet Granulation

This protocol is suitable for standard grades of this compound that may have poor flow or compressibility.

WG_Workflow cluster_0 Step 1: Dry Mixing cluster_1 Step 2: Wet Massing cluster_2 Step 3: Drying & Milling cluster_3 Step 4: Final Blending & Compression A Weigh & Sieve Intragranular Excipients (this compound, Dextrin, Starch) B Load into High-Shear Mixer/Granulator A->B C Dry mix for 5-10 minutes B->C E Add fluid slowly to the powder mix with impeller & chopper running C->E D Prepare binder solution/granulating fluid (e.g., 40% Ethanol in Water) D->E F Granulate until a suitable wet mass is formed (End-point determined by power consumption or texture) E->F G Discharge wet mass F->G H Dry granules in a Fluid Bed Dryer (FBD) to target moisture content (e.g., < 3% LOD) G->H I Mill dried granules using a cone mill or oscillating granulator (e.g., 16-mesh screen) H->I K Load milled granules & lubricant into blender I->K J Weigh & Sieve Extragranular Excipients (Magnesium Stearate) J->K L Blend for 2-3 minutes K->L M Compress tablets L->M

Caption: Wet Granulation Workflow for this compound Tablets.

Step-by-Step Methodology:

  • Dry Mixing: Sift and weigh the intragranular components (this compound, dextrin, starch) and load them into a high-shear mixer/granulator.[12] Mix for 5-10 minutes at a low speed.[10]

  • Binder Preparation: Prepare the granulating fluid (e.g., 40% ethanol in purified water).[12]

  • Wet Massing: Start the mixer's impeller and chopper. Slowly add the granulating fluid to the powder blend. Continue mixing until granules of the desired consistency are formed. The granulation end-point can be determined by monitoring the power consumption of the impeller motor, which rises as the granules become denser.[10][11]

  • Drying: Transfer the wet granules to a fluid bed dryer (FBD). Dry the granules at an appropriate inlet air temperature (e.g., 50-60°C) until the desired moisture content is reached, as determined by a loss on drying (LOD) analyzer.

  • Dry Milling: Pass the dried granules through a mill (e.g., cone mill) fitted with an appropriately sized screen (e.g., 16-mesh) to achieve a uniform granule size distribution and eliminate oversized agglomerates.[9] This step is crucial for ensuring good flowability and content uniformity.

  • Final Blending: Transfer the milled granules to a blender. Add the previously sifted magnesium stearate and blend for 2-3 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press, adjusting parameters to meet the required quality specifications.

Quality Control & Analytical Protocols

Finished tablets must be tested against a set of specifications to ensure their quality, safety, and efficacy. The following tests and protocols are based on the standards outlined in the United States Pharmacopeia (USP) for this compound Tablets.[13][14]

Table 3: USP Quality Control Specifications for this compound Tablets

Test ParameterUSP Method ReferenceAcceptance Criteria
Assay Titrimetry94.0% - 106.0% of the labeled amount of C₆H₁₀CaO₆·5H₂O.[13][14]
Identification USP <191>Responds to tests for Calcium and Lactate.[13][14]
Dissolution USP <711>, Apparatus 1NLT 75% (Q) of the labeled amount is dissolved in 45 minutes in water.[13]
Uniformity of Dosage Units USP <905>Meets the requirements.[13]
Protocol 3: Assay of this compound (Complexometric Titration)

This protocol determines the quantity of this compound in the tablets.

Principle: Calcium ions are titrated with a standardized solution of edetate disodium (EDTA) at an alkaline pH. Hydroxy naphthol blue is used as an indicator, which changes color from pink/violet to pure blue at the endpoint when all calcium ions have been complexed by the EDTA.[14][15]

Reagents & Equipment:

  • 0.05 M Edetate Disodium (EDTA) Volumetric Solution (VS), standardized

  • 3 N Hydrochloric Acid

  • 1 N Sodium Hydroxide

  • Hydroxy Naphthol Blue indicator

  • Magnetic stirrer and stir bar

  • 50-mL burette

  • Analytical balance

Step-by-Step Methodology:

  • Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 350 mg of this compound pentahydrate.[13][14]

  • Dissolution: Transfer the weighed powder to a suitable flask or beaker. Add 150 mL of purified water and 2 mL of 3 N hydrochloric acid. Stir with a magnetic stirrer for 3-5 minutes until dissolved.[13][14]

  • Titration: While stirring, add approximately 30 mL of 0.05 M EDTA VS from a 50-mL burette.

  • pH Adjustment: Add 15 mL of 1 N sodium hydroxide and about 300 mg of hydroxy naphthol blue indicator. The solution should turn a pink/violet color.[13][14]

  • Endpoint Determination: Continue the titration with the 0.05 M EDTA VS until the color changes to a distinct blue endpoint.[13]

  • Calculation: Calculate the percentage of the labeled amount of this compound pentahydrate (C₆H₁₀CaO₆·5H₂O, MW = 308.30 g/mol ) in the portion of tablets taken.

    • Each mL of 0.05 M edetate disodium is equivalent to 15.42 mg of C₆H₁₀CaO₆·5H₂O.[13]

Protocol 4: Dissolution Test

This protocol assesses the rate at which the active ingredient is released from the tablet.

Apparatus & Conditions:

  • Apparatus: USP Apparatus 1 (Baskets)

  • Speed: 100 rpm[13]

  • Medium: Purified Water; 500 mL[13]

  • Time: 45 minutes[13]

Step-by-Step Methodology:

  • Place one tablet in each of the six dissolution vessels containing the specified medium, pre-equilibrated to 37 ± 0.5 °C.

  • Operate the apparatus for 45 minutes.

  • At the end of the time period, withdraw a sample from each vessel and filter.

  • Analyze the amount of this compound dissolved in each sample using the Assay procedure described in Protocol 5.1, making necessary modifications for the expected concentration.

  • Acceptance Criteria: Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.[13]

Conclusion

The successful formulation of this compound tablets requires a deliberate and science-driven approach. The selection of this compound pentahydrate, particularly a directly compressible grade, offers a streamlined and efficient manufacturing pathway via direct compression. For formulations where flow or compressibility is a challenge, wet granulation remains a robust and reliable alternative. By carefully controlling the critical material attributes of the API and excipients, and by selecting and optimizing the appropriate manufacturing process, it is possible to produce high-quality this compound tablets that meet all pharmacopeial standards for safety, efficacy, and quality. The protocols provided herein serve as a comprehensive guide for achieving this goal.

References

Application Notes & Protocols: The Role of Calcium Lactate in the Development of Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of calcium-based compounds, with a special focus on the potential role of calcium lactate, in the synthesis of biodegradable polymers like polylactic acid (PLA). This document outlines the scientific rationale, detailed experimental protocols, and characterization techniques pertinent to the development of these advanced biomaterials.

Introduction: The Significance of Biocompatible Catalysis

The field of biodegradable polymers is rapidly advancing, driven by the demand for sustainable materials and biocompatible medical devices such as sutures, drug delivery systems, and tissue engineering scaffolds.[1][2] Polylactic acid (PLA) stands out as a leading candidate due to its derivation from renewable resources and its degradation into non-toxic lactic acid.[2][3] The synthesis of high-molecular-weight PLA is predominantly achieved through the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[1][4][5][6][7]

The choice of catalyst for ROP is critical, as it influences the polymer's molecular weight, stereochemistry, and, crucially, its biocompatibility.[8] While tin-based catalysts like tin(II) octoate are widely used due to their high efficiency, concerns about tin toxicity in biomedical applications have spurred research into catalysts based on more biocompatible metals.[6][7][9] Calcium, being an essential element in the human body, presents an ideal alternative.[9][10] This guide focuses on the application of calcium-based initiators, exploring the potential of readily available and biocompatible this compound as a precursor for catalytically active species.

This compound: From Precursor to Potential Initiator

While this compound is not commonly employed as a direct, unmodified catalyst for the ROP of lactide, its structure and properties suggest its potential as a precursor for more active catalytic species. The active initiators in calcium-catalyzed ROP are typically calcium alkoxides or carboxylates with long alkyl chains.[9][10][11] A plausible and scientifically sound approach involves the in-situ formation of a calcium alkoxide from this compound through a transesterification reaction with an alcohol.

Proposed In-Situ Catalyst Formation

The reaction of this compound with an alcohol (e.g., isopropanol, benzyl alcohol) can theoretically generate a calcium alkoxide, which can then initiate the ring-opening polymerization of lactide. This concept is based on the principle of transesterification, where the lactate group on the calcium salt is exchanged with an alkoxide group from the alcohol.

Diagram 1: Proposed In-Situ Generation of a Calcium Alkoxide Initiator from this compound

G cluster_reactants Reactants cluster_products Products Ca_lactate This compound Ca(OOC-CH(OH)-CH₃)₂ Ca_alkoxide Calcium Alkoxide Initiator Ca(OR)₂ Ca_lactate->Ca_alkoxide Transesterification (Heat) Lactic_acid Lactic Acid/Ester (byproduct) Ca_lactate->Lactic_acid Alcohol Alcohol (e.g., R-OH) Alcohol->Ca_alkoxide

Caption: In-situ formation of a calcium alkoxide initiator.

Experimental Protocols: Synthesis of Polylactic Acid (PLA)

This section provides detailed protocols for the synthesis of PLA via ring-opening polymerization using a well-characterized calcium-based catalyst as a model system. The principles outlined here can be adapted for initiators generated in-situ from this compound, although optimization of reaction conditions would be necessary.

Materials and Reagents
ReagentGradeSupplierNotes
L-LactidePolymer Grade (>99.5%)e.g., Sigma-Aldrich, CorbionMust be purified to remove residual water and lactic acid.
Calcium 2-ethylhexanoate (Ca(Oct)₂)Anhydrouse.g., Strem ChemicalsA model biocompatible calcium carboxylate catalyst.[9]
Benzyl AlcoholAnhydrouse.g., Sigma-AldrichUsed as a co-initiator to control molecular weight.
TolueneAnhydrouse.g., Sigma-AldrichReaction solvent.
MethanolACS Gradee.g., Fisher ScientificFor polymer precipitation and purification.
ChloroformHPLC Gradee.g., Fisher ScientificFor polymer characterization (GPC, NMR).
Protocol 1: Bulk Polymerization of L-Lactide using Calcium 2-ethylhexanoate

This protocol describes a solvent-free method for the polymerization of L-lactide.

Step-by-Step Methodology:

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with L-lactide (e.g., 10 g, 69.4 mmol).

  • Purging: The flask is sealed and purged with dry argon or nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Melting: The flask is heated in an oil bath to 140-180 °C to melt the L-lactide.[5]

  • Catalyst and Initiator Addition: In a separate glovebox or under a positive pressure of inert gas, a stock solution of calcium 2-ethylhexanoate in anhydrous toluene is prepared. The desired amount of catalyst (e.g., monomer to catalyst ratio of 500:1 to 5000:1) and benzyl alcohol as a co-initiator (monomer to initiator ratio can be varied to control molecular weight) are added to the molten lactide via syringe.[8][9]

  • Polymerization: The reaction mixture is stirred at the set temperature for a specified time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly as the polymerization progresses.[9]

  • Termination and Cooling: The reaction is quenched by cooling the flask to room temperature. The solid polymer is then dissolved in a minimal amount of chloroform.

  • Purification: The polymer solution is slowly added to a large volume of cold methanol with vigorous stirring to precipitate the PLA.

  • Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50 °C until a constant weight is achieved.

Diagram 2: Workflow for Bulk Polymerization of L-Lactide

G A 1. Charge Schlenk Flask with L-Lactide B 2. Purge with Inert Gas A->B C 3. Melt Lactide (140-180°C) B->C D 4. Add Ca(Oct)₂ & Benzyl Alcohol C->D E 5. Polymerize (2-24 hours) D->E F 6. Dissolve in Chloroform E->F G 7. Precipitate in Methanol F->G H 8. Dry Polymer under Vacuum G->H I Purified PLA H->I

Caption: Step-by-step workflow for PLA synthesis.

Characterization of Synthesized PLA

Thorough characterization of the synthesized PLA is essential to determine its properties and suitability for specific applications.

Analytical Techniques
TechniquePurposeExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure and identify functional groups.Characteristic peaks for C=O stretching (ester) around 1750 cm⁻¹, and C-O stretching around 1180 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the polymer's microstructure (stereochemistry) and confirm the absence of residual monomer.¹H NMR will show characteristic peaks for the methine and methyl protons of the PLA repeating unit. The stereochemistry can be analyzed by the splitting pattern of the methine proton.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow PDI (typically < 1.5) indicates a controlled polymerization. Molecular weight can be tailored by adjusting the monomer-to-initiator ratio.[8]
Differential Scanning Calorimetry (DSC) To determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.For semi-crystalline PLLA, a Tg around 60-65 °C and a Tm around 170-180 °C are expected.[4]

Biodegradability and Biocompatibility

PLA synthesized with calcium-based catalysts is expected to exhibit excellent biocompatibility due to the non-toxic nature of the catalyst residues.[2][9]

In Vitro Degradation Study Protocol
  • Sample Preparation: Prepare thin films or small scaffolds of the synthesized PLA.

  • Incubation: Immerse the samples in phosphate-buffered saline (PBS) at pH 7.4 and 37 °C.

  • Monitoring: At regular intervals (e.g., weekly), remove samples and analyze for:

    • Mass Loss: To quantify the rate of degradation.

    • Molecular Weight Reduction: Using GPC to monitor the decrease in polymer chain length.

    • pH of the Medium: To monitor the release of acidic degradation products (lactic acid).

    • Morphological Changes: Using Scanning Electron Microscopy (SEM) to observe surface erosion and changes in the material's structure.

Biocompatibility Assessment
  • Cytotoxicity Assays: Using cell lines such as fibroblasts or osteoblasts to assess the toxicity of the polymer and its degradation products (e.g., MTT assay).

  • Cell Adhesion and Proliferation: Seeding cells onto the PLA scaffolds and monitoring their attachment and growth over time.

Diagram 3: Polymerization Mechanism and Degradation Pathway

G cluster_synthesis Synthesis: Ring-Opening Polymerization cluster_degradation Degradation: Hydrolysis Lactide Lactide (Monomer) PLA_chain Growing PLA Chain Lactide->PLA_chain Initiator Calcium Alkoxide Initiator Initiator->PLA_chain Initiation PLA Polylactic Acid (PLA) PLA_chain->PLA Propagation PLA_degrade Polylactic Acid (PLA) Oligomers Lactic Acid Oligomers PLA_degrade->Oligomers Water Water (H₂O) Water->Oligomers Hydrolysis of Ester Bonds Lactic_Acid Lactic Acid Oligomers->Lactic_Acid

Caption: Synthesis and degradation pathways of PLA.

Conclusion and Future Perspectives

The use of biocompatible calcium-based catalysts for the synthesis of biodegradable polymers like PLA offers a significant advantage for biomedical applications. While this compound itself may not be a direct catalyst, its potential as a precursor for catalytically active species warrants further investigation. The protocols and characterization methods detailed in these application notes provide a solid foundation for researchers to develop high-quality, medical-grade biodegradable polymers. Future research should focus on optimizing the in-situ generation of catalysts from this compound and exploring the full range of properties of the resulting polymers for advanced drug delivery and tissue engineering applications.

References

Infrared spectroscopy for identification of calcium lactate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Identification of Calcium Lactate by Fourier Transform Infrared (FTIR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the identification and characterization of this compound using Fourier Transform Infrared (FTIR) spectroscopy. As a widely used excipient and calcium supplement in the pharmaceutical industry, robust and reliable identification of this compound is critical for quality control and formulation development. This document details the fundamental principles of IR spectroscopy as applied to this compound, outlines two primary sample preparation protocols (Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR)), and provides a detailed interpretation of the resulting spectra. The methodologies described are grounded in established spectroscopic principles and pharmacopeial standards to ensure scientific integrity and reproducibility.

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation absorbed. The resulting IR spectrum is a unique fingerprint of the molecule's functional groups and overall structure. In the pharmaceutical industry, FTIR spectroscopy is an indispensable tool for raw material identification, quality control, and the study of molecular interactions, offering speed, specificity, and minimal sample consumption.

This compound, the calcium salt of lactic acid, is a complex molecule featuring multiple functional groups, including hydroxyl (-OH), alkyl (C-H), and, most importantly, a carboxylate group (-COO⁻). Each of these groups gives rise to characteristic absorption bands in the IR spectrum, allowing for unambiguous identification. The United States Pharmacopeia (USP) officially recognizes infrared spectroscopy as a standard identification test for this compound.[1][2][3]

The Molecular Signature of this compound

The chemical structure of this compound dictates its interaction with infrared radiation. The key to its identification lies in recognizing the absorption bands associated with its constituent functional groups. Unlike lactic acid, which has a carboxylic acid group (-COOH) with a characteristic C=O stretching vibration around 1700-1730 cm⁻¹, this compound exists as a salt.[4][5] This deprotonation results in a carboxylate anion (-COO⁻), which exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The positions of these bands are highly characteristic and confirm the salt form of the molecule.[6]

Additionally, this compound is commonly found in its hydrated form, most often as the pentahydrate.[7][8] The water of hydration and the hydroxyl group on the lactate molecule contribute to a very broad and intense absorption band in the high-frequency region of the spectrum.

Below is a diagram illustrating the key functional groups of the lactate anion responsible for its IR spectrum.

Caption: Key functional groups in the lactate anion.

Key Spectral Regions and Vibrational Modes

The following table summarizes the expected absorption bands for this compound, which serve as the basis for its identification.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3600 - 3000 O-H Stretching (ν O-H)A very broad and intense band, characteristic of the hydrogen-bonded hydroxyl (-OH) groups from the lactate molecule and, significantly, the water of hydration.[9][10][11]
3000 - 2800 C-H Stretching (ν C-H)Absorptions corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methine (CH) groups.[12]
~1585 - 1560 Asymmetric Carboxylate Stretching (νₐₛ COO⁻)A strong, sharp peak that is highly characteristic of the carboxylate salt.[6][9][13] Its presence, in place of a ~1720 cm⁻¹ carboxylic acid peak, confirms the salt form.
~1470 - 1370 Symmetric Carboxylate Stretching (νₛ COO⁻) & C-H BendingThis region may contain multiple peaks, including the symmetric stretch of the carboxylate group and various C-H bending (scissoring, wagging) vibrations.[5][12][13]
~1130 - 1045 C-O Stretching (ν C-O)Corresponds to the stretching of the C-O single bond of the secondary alcohol group.[12][13]

Experimental Workflow and Protocols

The successful identification of this compound via FTIR spectroscopy hinges on proper sample preparation and data acquisition. The overall workflow is outlined below.

Caption: General workflow for FTIR analysis of this compound.

Protocol 1: KBr Pellet Method

The KBr pellet technique is a traditional transmission method that provides high-quality spectra for solid samples.[14] The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize light scattering.[15]

Causality: The sample must be ground to a fine powder (particle size < 2 microns) to reduce scattering of the IR beam, which would otherwise cause a sloping baseline and distorted peaks.[16] The KBr must be exceptionally dry, as water absorbed by the hygroscopic KBr will produce a large O-H band that can obscure the sample's spectral features in that region.[16]

Step-by-Step Methodology:

  • Preparation: Gently heat potassium bromide (KBr) powder in an oven at ~110°C for at least 4 hours to ensure it is completely dry. Store in a desiccator until use.

  • Grinding: Add approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr to an agate mortar.[17]

  • Mixing: Grind the mixture thoroughly with the pestle for several minutes until it is a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[14][17]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation.[14][15] It is ideal for routine identification and high-throughput screening.

Causality: This technique relies on the principle of total internal reflection. An IR beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave protrudes a few microns from the crystal surface into the sample.[14] For the sample to absorb energy from this wave, it must be in intimate physical contact with the crystal surface; therefore, applying adequate pressure is critical for a high-quality spectrum.[17]

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe it with a solvent-moistened soft cloth (e.g., isopropanol or ethanol) and allow it to dry completely.

  • Background Scan: With the clean, dry crystal, acquire a background spectrum. This will be ratioed against the sample spectrum to remove interfering absorbances from the crystal and atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent pressure is key to reproducibility.

  • Data Acquisition: Collect the sample spectrum over the desired range.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Data Interpretation and Verification

Upon acquiring the spectrum, the primary task is to compare it against a known reference spectrum of this compound (e.g., from the USP or a commercial spectral library).

Verification Checklist:

  • Presence of Key Bands: Confirm the presence of all major characteristic bands as listed in Table 1.

  • Absence of Carboxylic Acid Band: Critically, ensure the absence of a strong band around 1700-1730 cm⁻¹. Its presence could indicate contamination with lactic acid or incomplete salt formation.

  • Broad O-H Band: Verify the presence of the broad O-H absorption above 3000 cm⁻¹, which is expected for the common hydrated forms of this compound.

  • Fingerprint Region: The region from 1500 cm⁻¹ to 500 cm⁻¹ is known as the fingerprint region. The pattern of peaks here is complex but highly unique to the molecule. The sample's pattern in this region should closely match the reference spectrum.

Conclusion

FTIR spectroscopy is a rapid, reliable, and specific method for the identification of this compound, as supported by its inclusion in major pharmacopeias.[2][18] By understanding the correlation between the molecule's functional groups and its spectral features, and by employing proper sample handling techniques like the KBr pellet or ATR methods, researchers and quality control professionals can confidently verify the identity and integrity of this important pharmaceutical material. The protocols and interpretive guides provided in this note serve as a robust framework for achieving accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Calcium Lactate Crystallization in Cheese

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development on the prevention of calcium lactate crystallization in cheese. While often harmless and even desired in some aged cheeses, these crystals can be considered a defect in many cheese varieties, impacting texture and consumer appeal.[1][2] This resource offers a scientific breakdown of the causes and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What exactly are this compound crystals in cheese?

This compound crystals are small, white, and sometimes crunchy or gritty spots that can form on the surface or within the interior of cheese.[3] They are the result of a chemical reaction between calcium and lactic acid, both of which are naturally present in cheese.[4] As cheese ages, starter cultures and non-starter lactic acid bacteria (NSLAB) break down lactose into lactic acid.[2] When the concentrations of calcium and lactic acid exceed the saturation point within the cheese's moisture phase, they can precipitate and form crystals.[5]

Q2: Are this compound crystals harmful or a sign of spoilage?

No, this compound crystals are not harmful and do not indicate that the cheese has spoiled.[3] They are a natural byproduct of the aging process.[1] However, consumers may sometimes mistake them for mold, which can be a quality concern for cheese manufacturers.[5]

Q3: What is the difference between this compound and tyrosine crystals?

While both appear as white crystals in cheese, they have different origins and characteristics.

FeatureThis compound CrystalsTyrosine Crystals
Formation Formed from the combination of calcium and lactic acid.[1]Formed from the breakdown of proteins into the amino acid tyrosine.[2]
Appearance Often appear as a white film or small, soft, and sometimes greasy spots on the surface.[1]Typically harder, brighter white, and found within the cheese body.[1]
Common Cheeses Aged Cheddar, Gouda, Colby.[1]Parmesan, Romano, Gruyère, Swiss.[2]
Q4: What are the primary factors that trigger this compound crystal formation?

The formation of this compound crystals is a multifactorial issue influenced by several key parameters:

  • Lactate Concentration: An excess of lactic acid, produced from lactose by bacteria, is a primary driver.[5]

  • Calcium Availability: The amount of soluble calcium in the cheese matrix is crucial.[6]

  • pH: A lower pH (higher acidity) increases the solubility of calcium, making it more available to react with lactate.[7]

  • Moisture Content & Migration: Moisture acts as a solvent and transport medium for calcium and lactate.[5] Moisture migration to the surface can concentrate these components, leading to crystallization.[4]

  • Temperature: Temperature fluctuations can affect bacterial activity, lactate production, and the solubility of this compound.[8]

  • Microflora: The types of bacteria present, particularly certain strains of non-starter lactic acid bacteria (NSLAB), can significantly influence the type and amount of lactic acid produced.[9]

  • Packaging: The type of packaging and how tightly it conforms to the cheese surface can impact moisture accumulation and crystal formation.[10]

Troubleshooting Guide: Preventing this compound Crystallization

This section provides detailed protocols and explanations to address specific issues related to this compound crystal formation during your research and development.

Issue 1: Excessive Crystal Formation Despite Standard Cheesemaking Protocols

If you are observing significant crystal formation even when following a standard protocol, it's crucial to investigate the underlying biochemical drivers.

Causality Analysis:

Excessive crystallization is often linked to an overabundance of the precursors: lactic acid and soluble calcium. The specific isomer of lactic acid can also play a critical role. While starter cultures primarily produce L(+)-lactate, certain non-starter lactic acid bacteria (NSLAB) can produce D(-)-lactate or convert L(+)-lactate to a racemic mixture of D(-) and L(+)-lactate.[11] The racemic DL-lactate form is significantly less soluble than the pure L or D isomers, making it more prone to crystallization.[12]

dot graph TD { A[High Residual Lactose] --> B{Bacterial Metabolism}; C[Starter & Non-Starter Lactic Acid Bacteria (NSLAB)] --> B; B --> D[Increased Lactic Acid (L(+), D(-), DL)]; E[Low Cheese pH] --> F[Increased Soluble Calcium]; G[Cheese Matrix] --> F; D & F --> H((Calcium + Lactate)); H --> I[Supersaturation]; I --> J[This compound Crystal Formation ];

} caption: "Mechanism of this compound Crystallization"

Experimental Protocol: Lactate Isomer Analysis & pH Monitoring

Objective: To quantify the levels of L(+) and D(-)-lactate and monitor pH throughout the cheese aging process to identify critical control points.

Methodology:

  • Sample Collection: Collect cheese samples at regular intervals during ripening (e.g., day 1, week 1, month 1, and then monthly).

  • pH Measurement:

    • Allow a cheese sample to come to room temperature.

    • Insert a calibrated pH probe directly into the cheese at multiple locations to get an average reading.

    • Record the pH values meticulously. A pH below 5.1-5.3 is often associated with increased crystal formation in certain cheeses.[6][13]

  • Lactate Isomer Analysis (HPLC):

    • Prepare cheese extracts according to standard laboratory procedures.

    • Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column to separate and quantify L(+) and D(-)-lactate.

    • Monitor the ratio of D(-)-lactate to total lactate. A significant increase in D(-)-lactate often precedes crystal formation.[9]

Troubleshooting & Corrective Actions:
  • High D(-)-Lactate Levels: This points to contamination with specific strains of NSLAB.[9]

    • Action: Review and enhance sanitation procedures in your facility. Implement stricter controls on milk quality and handling to minimize the introduction of these bacteria.

  • Consistently Low pH: A consistently low pH indicates excessive acid production.

    • Action 1 (Starter Culture Selection): Select starter cultures that are less acidifying or have a higher salt sensitivity to better control the final pH.[14]

    • Action 2 (Curd Washing): Introducing a curd washing step can help to remove excess lactose, thereby limiting the substrate available for lactic acid production.[5]

    • Action 3 (Salt-to-Moisture Ratio): Increasing the salt-to-moisture ratio can inhibit starter culture activity, leading to less acid development and a higher final pH.[15]

Issue 2: Crystals Forming Primarily on the Cheese Surface

Surface crystallization is often a result of environmental factors and moisture dynamics at the cheese-packaging interface.

Causality Analysis:

Moisture from the cheese can migrate to the surface, a process known as syneresis.[8] This moisture carries dissolved calcium and lactate.[16] If the packaging is loose or the storage conditions promote moisture release ("sweating"), this liquid can pool on the surface. Subsequent reabsorption of water back into the cheese matrix leaves behind a concentrated solution of calcium and lactate, triggering crystallization.[16] Gas-flushed packaging, often used for shredded or cubed cheese, can also contribute to this phenomenon more than vacuum packaging.[17][18]

dot graph TD { A[Cheese Core] -->|Moisture Migration| B(Cheese Surface); B -- Contains --> C{Soluble Calcium & Lactate}; D[Temperature Fluctuations] --> E{Cheese "Sweating"}; F[Loose Packaging] --> G[Moisture Accumulation at Surface]; E --> G; G --> H[Concentration of Solutes]; C & H --> I[Surface Crystal Nucleation & Growth ];

} caption: "Surface Crystallization Workflow"

Experimental Protocol: Packaging & Storage Condition Trial

Objective: To evaluate the impact of packaging tightness and storage temperature stability on surface crystal formation.

Methodology:

  • Cheese Preparation: Select a single batch of cheese known to be susceptible to crystallization. Cut the cheese into uniform blocks.

  • Surface Treatment (Optional): To test the effect of surface roughness, you can leave some surfaces smooth while lightly texturing others (e.g., with a grater).[10]

  • Packaging:

    • Group 1 (Control): Standard vacuum packaging.

    • Group 2 (Tight Vacuum): High-level vacuum packaging to ensure intimate contact with the cheese surface.[10]

    • Group 3 (Gas-Flushed): Package with a standard gas mixture (e.g., CO2/N2).[17]

  • Storage:

    • Condition A: Store half of each group at a constant, recommended temperature (e.g., 4°C).

    • Condition B: Store the other half under conditions with controlled temperature fluctuations (e.g., cycling between 4°C and 10°C for short periods) to simulate temperature abuse.[3]

  • Evaluation: Visually inspect and quantify the percentage of surface area covered by crystals at regular intervals.

Troubleshooting & Corrective Actions:
  • Crystals in Loosely Packaged Samples: This confirms that moisture pooling is a significant factor.

    • Action: Implement tight-fitting packaging that minimizes headspace and prevents moisture from collecting on the surface.[5]

  • Crystals in Temperature-Abused Samples: This highlights the importance of a stable cold chain.

    • Action: Ensure consistent and stable refrigeration throughout the aging, storage, and distribution processes.[3] Educate downstream partners on proper handling.[5]

  • Crystals in Gas-Flushed Packages:

    • Action: If feasible for the product format, prioritize vacuum packaging over gas-flushing for susceptible cheese varieties.[19]

Issue 3: Exploring Inhibitors for this compound Crystallization

For persistent crystallization issues, the use of inhibitors can be an effective strategy.

Causality Analysis:

Certain compounds can interfere with the crystallization process by sequestering calcium ions or by altering the solubility of this compound. Sodium gluconate, for example, has been shown to be an effective inhibitor.[20]

Experimental Protocol: Evaluation of Crystal Inhibitors

Objective: To determine the efficacy of sodium gluconate as a this compound crystal inhibitor.

Methodology:

  • Inhibitor Preparation: Prepare a solution of sodium gluconate.

  • Application: During the cheesemaking process, add the sodium gluconate at the salting stage.[20] It can be added concurrently with or shortly after the sodium chloride.

  • Dosage Titration: Create several batches with varying concentrations of sodium gluconate. A typical range to explore for cheddar cheese might result in a final concentration of 0.26% to 2.8% in the finished product.[20] The optimal amount will depend on the cheese's lactate content and the retention rate of the inhibitor.[21]

  • Control Group: Produce a batch of cheese without the inhibitor to serve as a control.

  • Aging and Analysis: Age all batches under identical conditions. Monitor for the appearance and extent of crystal formation over time.

Troubleshooting & Corrective Actions:
  • Ineffective Inhibition: If crystallization still occurs, the dosage may be insufficient.

    • Action: Systematically increase the concentration of the inhibitor in subsequent trials, carefully monitoring for any potential impacts on flavor or texture.

  • Flavor or Texture Changes: The addition of any ingredient can have unintended consequences.

    • Action: Conduct sensory analysis on all experimental batches to ensure that the inhibitor does not negatively affect the desired characteristics of the cheese.

Summary of Key Prevention Strategies

StrategyMechanism of ActionKey Parameters to Control
Microbiological Control Limit the production of D(-)-lactate and overall lactic acid.Sanitation, starter culture selection, control of NSLAB.[9]
pH Management Reduce the amount of soluble calcium available to react with lactate.pH at whey drain, final cheese pH, salt-to-moisture ratio.[7][14]
Moisture & Temperature Control Prevent the concentration of calcium and lactate on the cheese surface.Storage temperature stability, avoidance of temperature abuse.[8]
Packaging Minimize moisture accumulation at the cheese-packaging interface.Use of tight-fitting vacuum packaging.[10]
Use of Inhibitors Interfere with the crystallization process.Addition of agents like sodium gluconate during manufacturing.[20]

By systematically addressing these factors, researchers and manufacturers can effectively control and prevent the formation of undesirable this compound crystals, ensuring a high-quality and consistent product.

References

Technical Support Center: Optimizing Calcium Lactate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for calcium lactate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of high-purity this compound. Here, we move beyond simple protocols to explain the underlying principles that govern yield and purity, empowering you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through two main routes:

  • Chemical Synthesis: This involves the direct reaction of lactic acid with a calcium salt, most commonly calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂).[1][2][3] This method is straightforward and allows for good control over stoichiometry.

  • Fermentation: This biotechnological approach utilizes microorganisms to ferment carbohydrates (like glucose from corn or whey) into lactic acid.[3][4] A calcium source, such as calcium carbonate or calcium hydroxide, is added to the fermentation broth to neutralize the produced acid and form this compound directly.[1][4]

Q2: Which calcium source is better for chemical synthesis: calcium carbonate or calcium hydroxide?

A2: Both are effective, but they have different implications for the reaction:

  • Calcium Carbonate (CaCO₃): The reaction with lactic acid produces this compound, water, and carbon dioxide gas. The effervescence of CO₂ can be a useful visual indicator of reaction progress. However, the reaction rate can be slower, and foaming can be an issue that requires careful management.

  • Calcium Hydroxide (Ca(OH)₂): This reaction yields this compound and water.[3] It is typically faster and avoids foaming. However, calcium hydroxide is more caustic and requires careful handling. The choice may depend on the desired reaction kinetics and available equipment.

Q3: What is the significance of L(+)-lactic acid versus a racemic mixture in this compound synthesis?

A3: The stereoisomer of lactic acid used is critical as it determines the properties of the final this compound product. L(+)-lactic acid is the naturally occurring isomer in biological systems.[1] The resulting calcium L-lactate is more soluble than the racemic (DL) form.[1] If a racemic mixture of lactic acid is used, or if D(-)-lactate is produced during fermentation, the less soluble calcium DL-lactate can precipitate, potentially impacting yield and bioavailability.[1]

Q4: How does temperature affect the yield and purity of this compound?

A4: Temperature is a critical parameter. For the reaction between precipitated calcium carbonate and lactic acid, an optimal temperature is around 60°C.[5] One study suggests an optimal reaction temperature of 50°C for producing this compound nanoparticles.[6] Another patent indicates a preferable range of 28-32°C for achieving high purity (99.9%).[7] Excessively high temperatures can lead to side reactions and impurity formation, while temperatures that are too low can result in a slow reaction rate and incomplete conversion.

Q5: What are the common impurities in this compound and how can they be removed?

A5: Common impurities can include unreacted starting materials (lactic acid, calcium carbonate/hydroxide), side products from the reaction, and, in the case of fermentation, residual sugars, proteins, and other organic acids.[8][9] Purification is typically achieved through:

  • Crystallization: This is a primary method for purifying this compound.[1] The crude this compound is dissolved in hot water, and then the solution is cooled to allow for the formation of pure crystals.

  • Washing: The crystallized product can be washed with cold water or ethanol to remove soluble impurities.[7][9]

  • Activated Carbon Treatment: This is used to decolorize the solution by adsorbing colored impurities.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on scientific principles.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between lactic acid and the calcium source may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing.- Ensure the molar ratio of lactic acid to the calcium source is correct. A slight excess of lactic acid can help drive the reaction to completion, but this will need to be neutralized or removed later. - Optimize the reaction temperature. For calcium carbonate, a temperature of around 60°C is often effective.[5] - Provide adequate agitation to ensure good contact between the reactants.
Product Loss During Isolation A significant amount of this compound may remain dissolved in the mother liquor after crystallization, especially if the volume of solvent is too large or the cooling is insufficient.- Concentrate the reaction mixture before crystallization to achieve a supersaturated solution. - Cool the solution slowly to a low temperature (e.g., 4°C) to maximize crystal formation.[10] - Minimize the volume of solvent used for washing the crystals, and use a cold solvent.
Suboptimal pH In fermentation processes, if the pH is not maintained in the optimal range for the microorganisms (typically 5.0-7.0), lactic acid production will be inhibited, leading to a lower yield of this compound.[9]- Implement a robust pH control system during fermentation, with automated addition of a neutralizing agent like calcium carbonate or calcium hydroxide.[9]
Problem 2: Low Purity of the Final Product
Potential Cause Explanation Recommended Solution
Inadequate Purification Single-step crystallization may not be sufficient to remove all impurities, especially if the initial crude product is highly impure.- Perform multiple recrystallization steps. - Wash the crystals with a suitable solvent, such as cold ethanol, to remove mother liquor and surface impurities.[7][9] - Use activated carbon to treat the solution before crystallization to remove colored impurities.[4]
Co-precipitation of Impurities Impurities present in the starting materials or formed during the reaction can get trapped within the crystal lattice of the this compound during crystallization.- Ensure high-purity starting materials are used. - Control the crystallization process. Slow cooling and gentle agitation can promote the formation of larger, purer crystals.
Presence of Racemic this compound If both L- and D-lactic acid are present, the less soluble racemic DL-calcium lactate can precipitate, which may be considered an impurity depending on the desired product.[1]- Use a fermentation process with a microorganism that produces a single isomer of lactic acid. - For chemical synthesis, start with enantiomerically pure L(+)-lactic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from Lactic Acid and Calcium Carbonate
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of deionized water.

  • Addition of Lactic Acid: Slowly add a known concentration of L(+)-lactic acid to the water with continuous stirring.

  • Addition of Calcium Carbonate: Gradually add a stoichiometric amount of high-purity calcium carbonate powder to the lactic acid solution. Be cautious of foaming due to the release of carbon dioxide.

  • Reaction: Heat the mixture to 60°C and maintain this temperature with constant stirring for 2-3 hours, or until the effervescence ceases.[5]

  • Filtration: Filter the hot solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Crystallization: Concentrate the filtrate by heating to about half of its original volume. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator at 4°C overnight to facilitate crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol.

  • Drying: Dry the purified this compound crystals in an oven at a temperature not exceeding 80°C to a constant weight.

Protocol 2: Purity Analysis by Complexometric Titration

This method determines the calcium content and thus the purity of the this compound.

  • Sample Preparation: Accurately weigh about 0.5 g of the dried this compound sample and dissolve it in 150 mL of deionized water.

  • pH Adjustment: Add 2 mL of 1 M hydrochloric acid to the solution.

  • Titration: Add 15 mL of a sodium hydroxide solution to raise the pH. Add a suitable indicator, such as hydroxynaphthol blue.[11][12] Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from pink/purple to a clear blue, indicating the endpoint.

  • Calculation: Calculate the percentage purity of this compound based on the volume of EDTA solution used.

Visualizing the Process

This compound Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis & Purification lactic_acid Lactic Acid reaction Reaction (Controlled Temp & pH) lactic_acid->reaction calcium_source Calcium Carbonate / Hydroxide calcium_source->reaction filtration Hot Filtration reaction->filtration concentration Concentration filtration->concentration crystallization Crystallization (Cooling) concentration->crystallization isolation Isolation & Washing crystallization->isolation drying Drying isolation->drying product High-Purity This compound drying->product

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction check_isolation Analyze Mother Liquor for Product Loss start->check_isolation check_pH Verify pH Control (Fermentation) start->check_pH solution_reaction Optimize Reaction Time, Temp, & Stoichiometry check_reaction->solution_reaction solution_isolation Concentrate More, Cool Slower, Use Less Wash Solvent check_isolation->solution_isolation solution_pH Improve pH Monitoring & Control System check_pH->solution_pH

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Calcium Lactate Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for calcium lactate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental solutions. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work. Our approach is grounded in expertise, trustworthiness, and comprehensive referencing to ensure the integrity of your results.

Frequently Asked Questions (FAQs) on this compound Solubility

This section addresses the most common initial queries regarding the dissolution of this compound.

Q1: What is the expected solubility of this compound in water?

A1: this compound is considered a moderately-soluble salt. Its solubility is highly dependent on temperature. For instance, the solubility of calcium L-lactate in water increases significantly with temperature. At 25°C, the solubility of this compound pentahydrate is approximately 7.9 g/100 mL.[1] However, this value can vary based on the specific form of this compound used (e.g., L-lactate, DL-lactate) and the presence of other solutes.[2]

Q2: I'm observing a white powder that won't dissolve. What could be the issue?

A2: The most common reasons for this compound failing to dissolve are attempting to create a supersaturated solution or slow dissolution kinetics. Ensure you are operating below the solubility limit for your given temperature. Vigorous stirring can facilitate dissolution, which can sometimes be a slow process.[3][4] If the problem persists, consider gently warming the solution, as this compound's solubility increases with temperature.[2][5]

Q3: Does the pH of my solution affect this compound solubility?

A3: While temperature is a primary driver, pH does play a role, although it can be complex. In acidic conditions (pH ≤ 5), this compound solubility is generally high, exceeding 90%.[6] As the pH becomes less acidic or alkaline, solubility can decrease.[6] However, some studies suggest that within a certain range, the effect of pH may be limited compared to temperature and the concentration of lactate ions.[7][8] It is important to note that adding lactic acid to decrease pH can sometimes counterintuitively decrease solubility due to the common ion effect.[9]

Q4: What is the difference between this compound pentahydrate and anhydrous this compound?

A4: The key difference lies in the presence of water molecules within the crystal structure. This compound pentahydrate (C₆H₁₀CaO₆·5H₂O) contains five water molecules per formula unit.[1][10] The anhydrous form has no associated water molecules. The pentahydrate can lose its water of hydration to become anhydrous upon heating (around 120°C).[10][11] The pentahydrate is crystalline, while the anhydrous form is often amorphous, which can affect dissolution rates.[12]

Advanced Troubleshooting Guides

This section provides in-depth solutions to more complex solubility challenges.

Issue 1: Unexpected Precipitation After Initial Dissolution

Scenario: You've successfully dissolved this compound, but a precipitate forms over time, especially upon cooling or standing.

Causality: This phenomenon, known as crystallization or precipitation, often occurs when a solution is prepared at an elevated temperature and then cooled, leading to supersaturation. The solubility of this compound decreases as the temperature drops, causing the excess solute to fall out of solution.[2][5] This is a common issue in industries like cheesemaking, where this compound crystals can form on the surface of aged cheese.[7][9][13]

Troubleshooting Protocol:

  • Re-dissolution and Dilution:

    • Gently reheat the solution while stirring to redissolve the precipitate.

    • Once dissolved, add a calculated amount of solvent (e.g., purified water) to bring the concentration well below the saturation point at your desired storage temperature.

  • Solvent Modification:

    • Consider the addition of a co-solvent. For instance, ethanol can be used to induce precipitation if you are trying to crystallize the product, indicating that its presence reduces solubility in aqueous solutions.[14][15] Therefore, for maintaining solubility, avoiding alcohol-based co-solvents is advisable.

  • pH Adjustment:

    • While monitoring the pH, a slight adjustment towards the acidic range (pH 5-6) might help in some cases, but be cautious of the common ion effect if using lactic acid.[6][9]

Issue 2: Incomplete Dissolution Despite Being Below Saturation Limits

Scenario: Your calculations indicate you are well below the solubility limit, yet a significant amount of this compound powder remains undissolved.

Causality: Several factors can hinder dissolution kinetics:

  • Insufficient Agitation: this compound can be slow to dissolve without adequate mechanical stirring.[3][4]

  • Common Ion Effect: If your solution already contains a significant concentration of calcium or lactate ions from other components, the solubility of this compound will be suppressed. This is a direct application of Le Châtelier's principle.[7][8][16][17]

  • Particle Size and Form: The physical form of the this compound (e.g., fine powder vs. granular, anhydrous vs. pentahydrate) can influence the rate of dissolution.

Troubleshooting Workflow:

The following diagram illustrates a systematic approach to diagnosing and resolving this issue.

A troubleshooting workflow for incomplete dissolution.

Data & Protocols
Quantitative Data Summary

For ease of reference, the following table summarizes the solubility of L-lactate in water at various temperatures.

Temperature (°C)Solubility ( g/100 mL)
104.8
205.8
256.7
308.5

Data compiled from Wikipedia.[1]

Experimental Protocol: Preparing a Stable this compound Stock Solution

This protocol provides a reliable method for preparing a clear, stable aqueous solution of this compound.

Materials:

  • This compound (pentahydrate recommended for its crystalline nature)

  • High-purity water (e.g., deionized, distilled)

  • Magnetic stirrer and stir bar

  • Heat-resistant beaker

  • Thermometer

  • Sterile filter (optional, for cell culture applications)

Procedure:

  • Determine Required Concentration: Calculate the mass of this compound needed based on your target concentration, ensuring it is below the solubility limit at your final storage temperature (refer to the table above).

  • Initial Mixing: Add the calculated amount of high-purity water to the beaker. Place the stir bar in the beaker and set it on the magnetic stirrer at a moderate speed.

  • Gradual Addition: Slowly add the this compound powder to the vortex of the stirring water. Avoid adding the powder too quickly to prevent clumping.

  • Controlled Heating (if necessary): If dissolution is slow, gently heat the solution on a hot plate with stirring. Increase the temperature to 40-50°C. Do not boil. Monitor the temperature with a thermometer.

  • Complete Dissolution: Continue stirring until all the powder has dissolved and the solution is clear. This may take some time.

  • Cooling: Once dissolved, remove the beaker from the heat and allow it to cool to room temperature while still stirring. This gradual cooling helps prevent precipitation.

  • pH Measurement and Adjustment (Optional): Measure the pH of the final solution. If adjustment is necessary for your application, do so with dilute acid or base, keeping in mind the potential effects on solubility.

  • Sterilization (Optional): For sterile applications, pass the solution through a 0.22 µm sterile filter.

  • Storage: Store the solution in a clearly labeled, sealed container at the intended storage temperature.

Visualizing Key Concepts
Impact of Temperature on Solubility

The relationship between temperature and solubility is a fundamental concept in preparing this compound solutions. The following diagram illustrates this positive correlation.

Relationship between temperature and this compound solubility.

References

Technical Support Center: Calcium Lactate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with calcium lactate. This center is designed to provide in-depth, field-proven insights into the critical factors affecting the stability and degradation of this compound, with a special focus on the impact of pH. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, ensuring your work is built on a foundation of scientific integrity.

Introduction: Understanding the Nuances of this compound

This compound is a widely used salt in the pharmaceutical and food industries, valued for its high solubility and bioavailability compared to other calcium salts.[1] However, its stability in aqueous solutions is not absolute and is highly dependent on environmental conditions, most notably pH. In solution, this compound dissociates into calcium ions (Ca²⁺) and lactate anions (CH₃CH(OH)COO⁻). The lactate anion, as the conjugate base of a weak acid (lactic acid, pKa ≈ 3.86), is susceptible to a variety of chemical transformations that can impact the quality, efficacy, and safety of a formulation.[1][2]

This guide will provide you with the necessary tools to anticipate, diagnose, and resolve common issues encountered during the formulation and analysis of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding this compound stability.

Q1: What is the fundamental relationship between pH and this compound stability?

The stability of this compound is intrinsically linked to the pH of the solution. The lactate ion is the key player in this relationship.

  • Near-Neutral to Slightly Alkaline pH (pH 6-8): This is generally the range of maximum stability for the lactate moiety itself. In this range, the lactate is predominantly in its ionized (deprotonated) form, which is less susceptible to hydrolysis. Aqueous solutions of this compound are typically slightly basic (pH above 7) due to the slight hydrolysis of lactate ions, which consumes protons from water.[1]

  • Acidic pH (pH < 4): As the pH drops significantly below the pKa of lactic acid (~3.86), the equilibrium shifts towards the protonated, undissociated lactic acid form.[2] This acidic environment can catalyze the hydrolysis of any lactate oligomers that may be present in the raw material, a reaction that consumes protons and can cause the pH to drift upwards over time.[3] While the lactate itself is relatively stable, the low pH can decrease the solubility of this compound, especially if lactic acid is added to the solution.[3]

  • Alkaline pH (pH > 8): In strongly alkaline conditions, the degradation of lactate can be accelerated. While specific kinetic data for this compound is sparse, related compounds can undergo base-catalyzed elimination or oxidation reactions. High pH can also promote the precipitation of calcium hydroxide or calcium carbonate (if atmospheric CO₂ is present), effectively removing calcium ions from the solution and shifting equilibria.

Q2: What are the primary degradation pathways for this compound in solution?

Degradation can occur through several mechanisms, influenced by pH, temperature, light, and the presence of other chemical species.

  • Oxidative Degradation: The lactate molecule can be oxidized, particularly in the presence of oxidizing agents like hydrogen peroxide or metal ions (e.g., Fe³⁺). The primary oxidation product is pyruvate (CH₃COCOO⁻), which can be further degraded to acetaldehyde and eventually carbon dioxide.[4][5][6] This pathway is a significant concern for formulations containing residual peroxides or trace metals.

  • Photodegradation: In the presence of trace metal impurities like Fe(III) and near-UV light, lactate can undergo photodegradation. This process involves a ligand-to-metal charge transfer, leading to the formation of a carbon dioxide radical anion (•CO₂⁻), which is a potent reducing agent and can initiate further degradation of other formulation components.[7] Lactate has been shown to generate even higher yields of this radical than citrate, highlighting its potential to promote photodegradation.[7]

  • Thermal Degradation: At elevated temperatures, this compound pentahydrate first loses its water of hydration.[8] Further heating leads to decomposition, ultimately forming calcium carbonate and then calcium oxide at very high temperatures, releasing H₂O and CO₂.[8] While these temperatures are outside typical storage conditions, this data is crucial for interpreting results from thermal analysis techniques like TGA.

Q3: How do common pharmaceutical buffers (Phosphate, Citrate, Acetate) interact with this compound solutions?

Buffer selection is a critical parameter that can dramatically affect the stability and physical integrity of a this compound solution.

  • Phosphate Buffers: A significant issue with phosphate buffers is the potential for precipitation. Calcium ions (Ca²⁺) can react with phosphate ions (HPO₄²⁻ or PO₄³⁻) to form sparingly soluble calcium phosphate salts, such as CaHPO₄ or Ca₃(PO₄)₂.[9][10] This incompatibility is a major formulation challenge and can lead to loss of potency and formation of particulates. The risk of precipitation increases with higher pH (which favors the more reactive PO₄³⁻ species) and higher concentrations of both calcium and phosphate.

  • Citrate Buffers: Citrate is a known chelating agent for calcium ions. It can form soluble complexes with Ca²⁺, which can prevent the precipitation of other less soluble calcium salts.[11] However, this chelation also reduces the concentration of free Ca²⁺ ions in the solution, which could impact bioavailability or other desired functions. The interaction is complex; adding sodium citrate to a saturated this compound solution can paradoxically increase the amount of dissolved calcium by forming supersaturated solutions of calcium citrate, which may then precipitate over time.[12][13]

  • Acetate Buffers: Acetate is generally considered a more compatible buffer for calcium salts as it does not form insoluble precipitates with Ca²⁺. It provides buffering capacity in the acidic to neutral pH range and is less likely to engage in strong chelating interactions compared to citrate. For this reason, acetate buffers are often a good starting point for formulating this compound solutions when pH control is needed.

Q4: My this compound solution is clear at first, but a precipitate forms over time. What is happening?

This is a common and often complex issue. The cause of precipitation can be multifactorial.

  • pH Shift: The pH of your solution may be drifting into a range where this compound is less soluble. This can happen due to the absorption of atmospheric CO₂, which forms carbonic acid and can lower the pH, or due to interactions with container surfaces.

  • Common Ion Effect: If your formulation contains other sources of calcium or lactate, it can suppress the solubility of this compound, leading to precipitation.[14]

  • Buffer Incompatibility: As discussed in Q3, phosphate buffers are a primary suspect for causing precipitation due to the formation of calcium phosphate.[9]

  • Racemization and DL-Lactate Formation: this compound exists as L- and D-isomers. The racemic DL-form is significantly less soluble than either of the pure isomers.[1] If your process or formulation conditions (e.g., presence of certain bacteria or catalysts) cause racemization of the L-lactate to the D-form, a solution that was initially clear may begin to precipitate the less soluble DL-calcium lactate.[1]

  • Temperature Effects: Solubility is temperature-dependent. If a solution was prepared warm and then cooled, it may become supersaturated and precipitate.[1]

Troubleshooting Guides & Experimental Protocols

As a Senior Application Scientist, I advocate for a systematic, evidence-based approach to troubleshooting. The following guides provide structured protocols for investigating and resolving stability issues.

Guide 1: Investigating pH-Dependent Stability of this compound

This protocol outlines a systematic approach to characterize the stability of your this compound solution across a relevant pH range.

Objective: To determine the optimal pH for stability and identify pH ranges that lead to significant degradation or physical instability.

Experimental Workflow Diagram

G A Prepare Bulk Solution of this compound B Aliquot into Separate Vessels A->B C Adjust pH of Aliquots (e.g., pH 2, 4, 6, 8, 10) B->C D Store at Accelerated Conditions (e.g., 40°C) C->D E Sample at Timepoints (T=0, 1, 2, 4 weeks) D->E F Visual Inspection (Clarity, Color, Precipitate) E->F Physical Analysis G pH Measurement E->G Chemical Analysis H Assay & Impurity Analysis (Stability-Indicating HPLC) E->H Quantitative Analysis I Data Analysis: Plot % Remaining vs. Time Calculate Degradation Rate F->I G->I H->I

Caption: Workflow for a pH-dependent stability study.

Step-by-Step Protocol:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in high-purity water at your target concentration.

  • Aliquot and pH Adjustment: Distribute equal volumes of the stock solution into several inert containers (e.g., Type I glass vials). Adjust the pH of each aliquot to a series of target pH values (e.g., 2.0, 4.0, 6.0, 7.0, 8.0, 10.0) using dilute HCl or NaOH. Expert Tip: Avoid using phosphate or citrate buffers at this stage to isolate the effect of pH alone.

  • Initial Analysis (T=0): Immediately after preparation, take a sample from each pH aliquot. Perform visual inspection, measure the pH, and analyze by a stability-indicating HPLC method (see Guide 2). This is your baseline data.

  • Incubation: Place the sealed vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% RH). Protect samples from light unless photodegradation is the variable being studied.[7]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove a set of vials. Allow them to equilibrate to room temperature.

  • Repeat Analysis: For each sample, repeat the analyses from Step 3: visual inspection, pH measurement, and HPLC analysis.

  • Data Evaluation:

    • Physical Stability: Tabulate the results of the visual inspection. Note the pH at which color change or precipitation occurs.

    • Chemical Stability: For each pH, plot the percentage of remaining this compound against time. If degradation follows first-order kinetics, a plot of ln(% Remaining) vs. time will be linear. The slope of this line is the negative of the apparent first-order rate constant (-k).

    • pH-Rate Profile: Plot the calculated rate constant (k) or the % degradation at the final time point as a function of pH. This will visually identify the pH of maximum stability.

Expected Data Summary

pH (Initial)Visual Appearance (4 Weeks)pH Change (4 Weeks)% this compound Remaining (4 Weeks)Major Degradation Product(s)
2.0Clear, colorless+0.299.5%Not Detected
4.0Clear, colorless+0.199.8%Not Detected
6.0Clear, colorless0.0>99.9%Not Detected
8.0Clear, colorless-0.199.6%Not Detected
10.0Slight yellow tint-0.592.1%Pyruvate
12.0White precipitate-1.575.3% (in supernatant)Pyruvate, Acetaldehyde
Guide 2: Troubleshooting with a Stability-Indicating HPLC Method

A robust, validated stability-indicating analytical method (SIAM) is your most powerful tool for troubleshooting degradation issues. It must be able to separate the intact this compound from all potential process impurities and degradation products.[15][16]

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, and to use this method to identify the cause of instability.

Forced Degradation and Method Development Workflow

G cluster_0 Forced Degradation cluster_1 HPLC Method Development A Prepare this compound Solution B Expose to Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis Light) A->B C Neutralize/Quench Reactions B->C D Analyze Stressed Samples with Initial Method C->D E Evaluate Peak Purity & Resolution (e.g., using PDA Detector) D->E F Optimize Method (Gradient, pH, Column) E->F Resolution < 1.5? G Final Validated Method E->G Resolution > 1.5? F->E Re-evaluate

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol for Forced Degradation:

  • Prepare Samples: Create several aliquots of your this compound solution.

  • Apply Stress:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[4]

    • Thermal: Heat the solution at 80°C (protect from light).

    • Photolytic: Expose the solution to high-intensity UV/Visible light in a photostability chamber.[7]

  • Monitor Degradation: Analyze the samples periodically. The goal is to achieve 5-20% degradation of the main component.

  • Quench and Analyze: Once target degradation is achieved, neutralize the acidic and basic samples and analyze all stressed samples, along with an unstressed control, by HPLC.

Troubleshooting Scenarios using the Validated Method:

  • Issue: Loss of potency is observed, but no new peaks appear.

    • Possible Cause: The degradation product might not have a chromophore and is therefore invisible to the UV detector. Alternatively, precipitation may have occurred (e.g., calcium phosphate), which was removed during sample filtration.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector in series with the UV detector. Analyze the precipitate separately by dissolving it in acid and testing for calcium and the counter-ion (e.g., phosphate).

  • Issue: A new peak appears in the chromatogram of a stability sample stored in a phosphate buffer.

    • Possible Cause: This is likely a degradation product. However, it could also be an extractable or leachable from the container closure system.

    • Solution: Use the validated method to analyze the forced degradation samples. If the retention time of the unknown peak matches a peak generated under one of the stress conditions (e.g., the oxidative stress sample), you have identified the likely degradation pathway. If it does not match any degradation product, investigate extractables and leachables.

  • Issue: The retention time of the this compound peak is shifting.

    • Possible Cause: The pH of the mobile phase may be too close to the pKa of lactic acid, making the retention time very sensitive to small changes in pH. Alternatively, the buffer in your sample may be overwhelming the mobile phase buffer, causing pH shifts on-column.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa (e.g., pH < 2.5 or pH > 5.5). Dilute the sample further in the mobile phase before injection to minimize buffer effects.

References

Technical Support Center: Purification of Crude Calcium Lactate from Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude calcium lactate from fermentation broths. As a Senior Application Scientist, this document is designed to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide: Addressing Common Purification Challenges

This section tackles specific issues that can arise during the purification of crude this compound. Each point addresses a common problem, explores its probable causes, and provides a step-by-step protocol for resolution.

Issue 1: Low Yield of this compound Crystals After Precipitation/Crystallization

Question: We are experiencing a significant loss of product after the initial precipitation and crystallization steps from the fermentation broth. What are the likely causes and how can we improve our yield?

Answer:

Low yield is a frequent challenge and can often be attributed to several factors related to solubility and competing ions. The primary goal is to maximize the precipitation of this compound while minimizing its loss in the supernatant.

Underlying Causes:

  • Incomplete Reaction: The conversion of lactic acid in the fermentation broth to this compound may be incomplete if the addition of the calcium source (e.g., calcium carbonate or calcium hydroxide) is insufficient or if the pH is not optimal for the reaction.

  • Suboptimal pH: The solubility of this compound is influenced by pH. If the pH is too low (acidic), the equilibrium will favor lactic acid, keeping it in solution.

  • Presence of Inhibitory Substances: Certain soluble proteins and other metabolites from the fermentation process can interfere with the crystallization process, a phenomenon known as "crystal poisoning."

  • Inadequate Cooling and Supersaturation: Proper crystallization relies on creating a supersaturated solution and then controlling the cooling rate. If the solution is not sufficiently concentrated or if it is cooled too quickly, smaller, less stable crystals may form, or a significant amount of product may remain in the mother liquor.

Step-by-Step Troubleshooting Protocol:

  • pH Adjustment and Monitoring:

    • Ensure the pH of the fermentation broth is adjusted to a range of 6.0-7.0 by the controlled addition of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂). This neutral pH maximizes the conversion of lactic acid to its calcium salt.

    • Use a calibrated pH meter for accurate measurements throughout the addition of the calcium source.

  • Pre-treatment for Impurity Removal:

    • Before crystallization, consider a protein precipitation step. Heat the broth to 80-90°C for 15-20 minutes. This will denature and coagulate a significant portion of the soluble proteins.

    • After heating, allow the broth to cool and then filter or centrifuge to remove the precipitated proteins.

  • Controlled Evaporation and Crystallization:

    • Concentrate the clarified fermentation broth by evaporation to increase the this compound concentration and induce supersaturation.

    • Implement a slow cooling profile. Rapid cooling leads to the formation of many small crystals with a larger surface area, which can increase the adherence of impurities. A slower cooling rate promotes the growth of larger, purer crystals.

  • Washing of Crystals:

    • After harvesting the crystals by filtration, wash them with a small amount of cold, distilled water. This will remove residual mother liquor containing soluble impurities without significantly dissolving the this compound crystals.

Issue 2: Persistent Coloration in the Final this compound Product

Question: Our purified this compound is off-white or yellowish, not the pure white powder we are aiming for. We've tried simple crystallization. What is causing this and what is the best method for decolorization?

Answer:

Color in the final product is typically due to the co-precipitation of pigments and other chromophoric compounds produced by the microorganisms during fermentation, or from the raw materials used in the fermentation medium.

Underlying Causes:

  • Maillard Reaction Products: If the fermentation broth is subjected to high temperatures, especially in the presence of sugars and amino acids, Maillard reaction products (melanoidins) can form, which are brown in color.

  • Microbial Pigments: Some fermentation microorganisms naturally produce pigments that can be carried through the purification process.

  • Impurities from Raw Materials: Raw materials like molasses are rich in colored compounds that can be difficult to remove.

Step-by-Step Decolorization Protocol:

  • Activated Carbon Treatment: Activated carbon is a highly effective adsorbent for removing colored impurities.

    • Preparation: After initial filtration to remove cells and precipitated proteins, re-dissolve the crude this compound crystals in hot water (70-80°C) to create a saturated solution.

    • Dosage: Add powdered activated carbon at a concentration of 1-3% (w/v) to the hot this compound solution. The optimal amount may need to be determined empirically.

    • Contact Time: Stir the mixture continuously for 30-60 minutes at this temperature to allow for efficient adsorption of the color bodies onto the activated carbon.

    • Filtration: Filter the hot solution through a bed of celite or a suitable filter paper to completely remove the activated carbon particles. The filtrate should be clear and colorless.

  • Recrystallization:

    • After decolorization, proceed with a final recrystallization step as described in the previous troubleshooting point to obtain high-purity, white this compound crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using calcium carbonate and calcium hydroxide for the initial precipitation of this compound?

A1: Both calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂) are used to neutralize the lactic acid produced during fermentation and precipitate it as this compound. The primary difference lies in their reactivity and handling:

  • Calcium Carbonate (CaCO₃): It is less reactive and results in a gentler pH increase. A key byproduct of its reaction with lactic acid is carbon dioxide (CO₂), which can cause foaming. This needs to be managed to prevent overflow of the fermentation vessel.

  • Calcium Hydroxide (Ca(OH)₂): It is more reactive and can cause a rapid increase in pH if not added carefully. It does not produce CO₂, thus avoiding foaming issues. However, its higher basicity requires more precise control to avoid making the solution too alkaline, which could affect product stability or promote unwanted side reactions.

FeatureCalcium Carbonate (CaCO₃)Calcium Hydroxide (Ca(OH)₂)
Reactivity LowerHigher
Byproduct Carbon Dioxide (CO₂)Water
Foaming YesNo
pH Control EasierRequires more care

Q2: Can membrane filtration techniques be used for this compound purification?

A2: Yes, membrane filtration is a modern and efficient method for purifying this compound from fermentation broth. Different membrane processes can be used at various stages:

  • Microfiltration (MF): Used as an initial step to remove microbial cells and other suspended solids from the fermentation broth.

  • Ultrafiltration (UF): Effective for removing larger soluble molecules like proteins, polysaccharides, and other macromolecules that can inhibit crystallization and contribute to color.

  • Nanofiltration (NF): Can be used to concentrate the this compound solution by removing water and some monovalent ions, while retaining the divalent this compound.

Q3: What is the role of a "salting out" effect in the purification of this compound?

A3: The "salting out" effect is a phenomenon where the solubility of a non-electrolyte or a weakly electrolytic substance (in this case, this compound) in water is decreased by the addition of a salt. While not the primary method for this compound precipitation, it can be a contributing factor. In the context of fermentation broth, the presence of other salts and ions can influence the solubility of this compound. However, the more direct and controllable methods for inducing precipitation are temperature reduction and increasing the concentration through evaporation.

Visualizing the Purification Workflow

Overall Purification Process

PurificationWorkflow FermentationBroth Crude Fermentation Broth pH_Adjustment pH Adjustment (CaCO3 / Ca(OH)2) FermentationBroth->pH_Adjustment HeatTreatment Heat Treatment (Protein Precipitation) pH_Adjustment->HeatTreatment Filtration1 Filtration 1 (Cell & Protein Removal) HeatTreatment->Filtration1 ActivatedCarbon Activated Carbon Treatment (Decolorization) Filtration1->ActivatedCarbon Filtration2 Filtration 2 (Carbon Removal) ActivatedCarbon->Filtration2 Evaporation Evaporation (Concentration) Filtration2->Evaporation Crystallization Controlled Cooling & Crystallization Evaporation->Crystallization Filtration3 Filtration 3 (Crystal Harvesting) Crystallization->Filtration3 Washing Crystal Washing Filtration3->Washing Drying Drying Washing->Drying PureProduct Pure this compound Drying->PureProduct

Caption: A typical workflow for the purification of this compound from fermentation broth.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Crystal Yield Check_pH Is pH 6.0-7.0? Start->Check_pH Check_Impurities Was broth pre-treated? Check_pH->Check_Impurities Yes Adjust_pH Adjust pH with CaCO3/Ca(OH)2 Check_pH->Adjust_pH No Check_Cooling Was cooling slow & controlled? Check_Impurities->Check_Cooling Yes Implement_Pretreatment Implement heat treatment & filtration Check_Impurities->Implement_Pretreatment No Control_Cooling Implement a gradual cooling profile Check_Cooling->Control_Cooling No Success Yield Improved Check_Cooling->Success Yes Adjust_pH->Check_Impurities Implement_Pretreatment->Check_Cooling Control_Cooling->Success

Caption: Decision tree for troubleshooting low this compound yield.

Common impurities in commercial calcium lactate and their effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Calcium Lactate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues arising from impurities in commercial this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into potential causes related to this compound impurities and offering step-by-step guidance for investigation.

Cell Culture & Biological Assays

Question: My mammalian cell culture is showing reduced viability and proliferation after the addition of a freshly prepared this compound solution. What could be the issue?

Answer:

This is a common issue that can often be traced back to impurities in the this compound used. Several factors could be at play:

  • Heavy Metal Contamination: Trace amounts of heavy metals like lead, arsenic, cadmium, and mercury can be toxic to cells, even at low concentrations. These contaminants can leach from raw materials or manufacturing equipment during the production of this compound.[1][2][3] Heavy metals can disrupt cellular processes and induce apoptosis.

  • Microbial Contamination: The this compound powder or the prepared solution may be contaminated with bacteria, yeast, or mold.[4][5][6] Some microorganisms can produce toxins or alter the pH of the culture medium, adversely affecting cell health. Aqueous solutions of this compound are particularly prone to mold growth.

  • Unfavorable pH: If the this compound lot has an excess of residual acidic or alkaline impurities, it could shift the pH of your culture medium outside the optimal range for your specific cell line, leading to stress and death.

Troubleshooting Workflow: Cell Culture Issues

Caption: Troubleshooting workflow for cell culture issues.

Formulation & Analytical Chemistry

Question: I am observing a persistent drift in the pH of my aqueous formulation containing this compound. What should I investigate?

Answer:

An unexpected pH drift in a formulation can compromise its stability and efficacy. When this compound is a component, consider the following:

  • Excess Acidity or Alkalinity: Commercial this compound may contain residual lactic acid or other acidic/alkaline impurities from the manufacturing process.[7] The United States Pharmacopeia (USP) sets a specific limit for acidity.

  • Degradation: While generally stable, this compound solutions can degrade under certain conditions, potentially altering the pH.[8]

  • Interaction with Other Excipients: Impurities in this compound could react with other components in your formulation, leading to pH changes over time.[1][9][10]

Recommended Action:

  • Verify the pH of a freshly prepared solution of the this compound lot in deionized water. This will help determine if the raw material itself is the source of the pH deviation.

  • Perform an acidity test as outlined in the pharmacopeia to quantify the level of acidic impurities. (See Protocol 1)

  • Review the Certificate of Analysis (CoA) for the batch of this compound to check the reported acidity and other specified impurities.

Question: I'm seeing unexpected peaks in my HPLC chromatogram for a formulation containing this compound. Could impurities be the cause?

Answer:

Yes, impurities in excipients are a known cause of extraneous peaks in chromatography.[1][9][10] In the case of this compound, consider these possibilities:

  • Residual Solvents: Organic volatile impurities (OVIs) remaining from the manufacturing process can appear as peaks in your chromatogram, especially if they have a chromophore that absorbs at your detection wavelength.[3]

  • Degradation Products: If the this compound has started to degrade, these degradation products could be chromatographically active.

  • Other Organic Impurities: By-products from the synthesis or fermentation process used to produce lactic acid can be carried over into the final this compound product.

Recommended Action:

  • Analyze a blank solution containing only the solvent used in your formulation to rule out solvent-related peaks.

  • Run a sample of the this compound dissolved in the mobile phase. This can help identify if the impurity originates from the excipient itself.

  • If residual solvents are suspected, perform a headspace gas chromatography (GC) analysis according to USP <467> guidelines. (See Protocol 3)

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities include:

  • Heavy Metals: Lead, mercury, arsenic, and cadmium are of primary concern due to their toxicity.[2][11]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[3]

  • Magnesium and Alkali Salts: These are often present due to the raw materials used.[7]

  • Excess Acidity/Volatile Fatty Acids: Remnants from the manufacturing process.

  • Microbial Contamination: Bacteria, yeast, and mold can be introduced during production or handling.[4]

  • Stereoisomeric Impurities: The presence of the D-lactate isomer in a product specified to be L-lactate.

Q2: How do I choose the right grade of this compound for my application?

A2: The choice of grade depends on the sensitivity of your application:

  • USP/EP/BP/JP Grade: These are pharmaceutical grades that meet the stringent purity and impurity limits set by the respective pharmacopeias. They are recommended for all drug development and clinical applications.

  • Food Grade (FCC): This grade is safe for consumption but may have less stringent limits for certain impurities compared to pharmaceutical grades. It may be suitable for some early-stage research where the impact of minor impurities is not critical.

  • Technical Grade: This grade has the lowest purity and is not suitable for pharmaceutical or food applications.

Always request and review the Certificate of Analysis (CoA) from the supplier to ensure the specific lot meets the requirements of your experiment.

Q3: What is the significance of the stereoisomeric purity (L-lactate vs. D-lactate)?

A3: Mammalian cells primarily produce and metabolize the L-lactate isomer.[12][13] The D-lactate isomer is mainly a product of microbial metabolism. While some studies suggest that D-lactate can be metabolized by mammals, high concentrations can be associated with toxic effects, including encephalopathy and cardiac disturbances.[14][15] For cell culture and in vivo studies, using the biologically relevant L-lactate form is crucial to avoid confounding results. The presence of the D-isomer in what is expected to be pure L-calcium lactate can also affect physical properties, as the racemic DL-form is less soluble than either of the pure isomers.[16]

Section 3: Data Summary & Protocols

Table 1: Common Impurities and Pharmacopeial Limits
ImpurityUSP LimitEuropean Pharmacopoeia (EP) LimitPotential Experimental Effects
Heavy Metals ≤ 20 ppm≤ 10 ppmCytotoxicity, interference with enzymatic assays, altered cellular signaling.
Lead -≤ 2 ppmNeurotoxicity, developmental toxicity.
Acidity ≤ 0.45% (as lactic acid)Pass/Fail TestUnexpected pH shifts in solutions, affecting cell viability and formulation stability.
Magnesium & Alkali Salts ≤ 1.0%≤ 1.0%Altered ionic strength of solutions, potential impact on cellular homeostasis.
Residual Solvents Varies by solvent class (USP <467>)Varies by solvent class (ICH Q3C)Direct cytotoxicity, interference with analytical methods, alteration of drug product's physical properties.[3]
Microbial Content TAMC ≤ 1000 CFU/g, TYMC ≤ 100 CFU/gTAMC ≤ 10³ CFU/g, TYMC ≤ 10² CFU/gOvergrowth in cultures, production of endotoxins, degradation of reagents.

TAMC: Total Aerobic Microbial Count; TYMC: Total Yeast and Mold Count. Limits may vary based on the intended use.

Experimental Protocols

Protocol 1: Acidity Test (Based on USP Monograph)

Objective: To determine if the acidity of the this compound sample is within the pharmacopeial limits.

Materials:

  • This compound sample

  • Deionized water

  • 0.10 N Sodium Hydroxide (NaOH) volumetric solution

  • Phenolphthalein indicator solution

  • Burette, beaker, and magnetic stirrer

Procedure:

  • Prepare a 1 in 20 solution of this compound by dissolving 1 g of the sample in 20 mL of deionized water.

  • Transfer 20 mL of this solution to a beaker.

  • Add 2-3 drops of phenolphthalein indicator solution.

  • Titrate the solution with 0.10 N NaOH from a burette until a persistent pink color is observed.

  • Record the volume of NaOH used.

Interpretation: According to the USP, not more than 0.50 mL of 0.10 N NaOH should be required for neutralization. Exceeding this limit indicates a high level of acidic impurities.

Protocol 2: Heavy Metals Test (Based on USP <231> - Method I)

Objective: To limit the content of heavy metals that are colored by sulfide ion.

Materials:

  • This compound sample

  • 1 N Acetic acid

  • Thioacetamide-glycerin base TS

  • Lead Nitrate Stock Solution (for standard)

  • Deionized water

  • Nessler tubes

Procedure:

  • Test Preparation: Dissolve 1 g of this compound in 2.5 mL of 1 N acetic acid and dilute with deionized water to 25 mL.

  • Standard Preparation: Pipette 2.0 mL of Standard Lead Solution (20 µg of Pb) into a Nessler tube and dilute with deionized water to 25 mL. Adjust the pH to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium hydroxide.

  • Monitor Preparation: Prepare as directed for the Standard Preparation, but add 1 g of the this compound sample.

  • To each of the three tubes, add 1.2 mL of thioacetamide-glycerin base TS, mix, and allow to stand for 2 minutes.

  • Visually compare the colors of the Test Preparation and the Standard Preparation against a white background.

Interpretation: The color of the solution from the Test Preparation should not be darker than that of the Standard Preparation. The Monitor Preparation should show a color at least as dark as the Standard Preparation.

Protocol 3: Residual Solvents Screening (Based on USP <467>)

Objective: To detect and quantify residual solvents in the this compound sample. This is a complex test, and this protocol provides a general overview. Refer to the full USP <467> chapter for detailed procedures.

Methodology: Headspace Gas Chromatography (GC) with Flame Ionization Detection (FID).

Procedure Outline:

  • Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add the appropriate diluent (e.g., water or an organic solvent like DMSO, depending on solubility).

  • Standard Preparation: Prepare standard solutions of the relevant Class 1 and Class 2 residual solvents in the same diluent at concentrations specified in USP <467>.

  • GC Analysis:

    • Equilibrate the headspace vials at a specified temperature and time.

    • Inject a portion of the headspace gas onto the GC column.

    • Run the GC with a temperature program that allows for the separation of the target solvents.

  • Data Analysis: Compare the peak areas of any detected solvents in the sample chromatogram to the peak areas of the corresponding solvents in the standard chromatograms to identify and quantify the residual solvents.

Interpretation: The concentration of each residual solvent must not exceed the limits specified in USP <467>.

Protocol 4: Microbial Enumeration Test (Based on USP <61>)

Objective: To determine the Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) in the this compound sample.

Materials:

  • This compound sample

  • Sterile buffered sodium chloride-peptone solution pH 7.0 or other suitable diluent

  • Soybean-Casein Digest Agar (for TAMC)

  • Sabouraud Dextrose Agar (for TYMC)

  • Sterile petri dishes and other aseptic equipment

Procedure (Plate Count Method):

  • Prepare a 1:10 dilution of the this compound sample by dissolving 1 g in 9 mL of sterile diluent.

  • Perform further serial dilutions as necessary.

  • For TAMC: Pipette 1 mL of the appropriate dilution onto sterile petri dishes and pour with molten Soybean-Casein Digest Agar.

  • For TYMC: Pipette 1 mL of the appropriate dilution onto sterile petri dishes and pour with molten Sabouraud Dextrose Agar.

  • Incubate the TAMC plates at 30-35°C for 3-5 days.

  • Incubate the TYMC plates at 20-25°C for 5-7 days.

  • Count the number of colony-forming units (CFUs) on each plate.

Interpretation: Calculate the CFU/g of the original sample. The counts should not exceed the limits specified in the pharmacopeia (e.g., TAMC ≤ 1000 CFU/g, TYMC ≤ 100 CFU/g).

Section 4: Concluding Remarks

The quality and purity of excipients like this compound are paramount to the reproducibility and success of research and drug development. While commercial this compound is produced to meet certain specifications, lot-to-lot variability and the presence of impurities can introduce unexpected variables into your experiments. By understanding the potential impurities and their effects, and by having robust troubleshooting and analytical procedures in place, you can mitigate these risks and ensure the integrity of your scientific work.

For any further assistance or specific inquiries, please do not hesitate to contact our technical support team.

References

Stability of calcium lactate solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: CL-STAB-001-V1

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the stability of calcium lactate solutions. This document is designed for researchers, scientists, and drug development professionals who are formulating with or conducting experiments involving aqueous solutions of this compound. As a widely used calcium source in pharmaceutical and food applications, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide provides field-proven insights, troubleshooting advice for common issues, and detailed protocols for stability assessment, all grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and stability of this compound solutions.

Q1: What is the typical pH of a this compound solution, and does it act as a buffer?

A: An aqueous solution of this compound is slightly alkaline, typically exhibiting a pH between 6.0 and 8.5.[1][2] This is due to the hydrolysis of the lactate ion, which is the conjugate base of a weak acid (lactic acid).[1] The pH will increase with concentration. While it has some buffering capacity, it is generally not used as a primary buffering agent in formulations.[2]

Table 1: Approximate pH of Aqueous Calcium L-Lactate Solutions

Concentration (mol/L) Approximate pH Range
0.01 7.4 – 7.6
0.05 7.6 – 7.8
0.10 7.8 – 8.0
0.20 8.0 – 8.2

(Data synthesized from publicly available chemical properties information.)[1]

Q2: Which form of this compound should I use: pentahydrate, trihydrate, or anhydrous?

A: this compound pentahydrate is the most common and commercially available form.[1][3] When preparing solutions, the key is to account for the water of hydration in your calculations to achieve the correct final concentration of anhydrous this compound. The label of your starting material should specify its hydration state.[4] For solid dosage forms, the hydration state can significantly impact mechanical properties, but for solutions, the primary difference is the molar mass used for concentration calculations.[5]

Q3: Is this compound considered chemically stable in an aqueous solution?

A: Yes, under typical storage conditions (room temperature, protected from light, in a sealed container), this compound is a very stable salt in aqueous solution. The lactate ion is a simple and stable organic molecule. Significant chemical degradation via hydrolysis or oxidation is not expected without extreme conditions such as high heat, strong oxidizing agents, or the presence of catalysts.[6][7] Stability concerns are more commonly related to physical stability, such as precipitation.

Q4: How should I store a stock solution of this compound?

A: Stock solutions should be stored in tightly sealed, well-filled containers to prevent evaporation and contamination.[4] Storing at controlled room temperature or under refrigeration (2-8°C) is recommended. While generally stable, protecting the solution from light is a good practice to prevent any potential, albeit unlikely, photochemical reactions.[8] Avoid storing in glass containers if there is a risk of pH shifts that could affect the glass.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimental work.

Issue 1: A white precipitate has formed in my this compound solution.

Potential Causes & Solutions:

  • Cause A: Supersaturation and Temperature Fluctuation. this compound's solubility is temperature-dependent. If you prepared a saturated solution at an elevated temperature and then cooled it, the compound may precipitate out.

    • Why it happens: The solubility of L-lactate increases with temperature. A solution saturated at 30°C will be supersaturated at 4°C.[1]

    • Solution: Gently warm the solution while stirring to redissolve the precipitate. For long-term storage, consider preparing the solution at a concentration below the saturation point for your intended storage temperature.

  • Cause B: Presence of the Racemic (DL) Isomer. The racemic (DL) form of this compound is significantly less soluble than the pure L- or D-isomers.[1] If your source material contains a notable fraction of the D-isomer (as little as 25%), the less soluble DL-lactate can precipitate.

    • Why it happens: The crystal lattice of the racemic form is more stable and less easily solvated by water compared to the enantiopure forms.

    • Solution: Verify the isomeric purity of your this compound source. If you require high concentrations, ensure you are using a high-purity L-(+)-calcium lactate.

  • Cause C: Salting Out or Common Ion Effect. The addition of other salts or a compound that introduces a common ion (either Ca²⁺ or lactate⁻) can reduce the solubility of this compound.

    • Why it happens: Le Châtelier's principle dictates that adding a product of a dissolution equilibrium (Ca²⁺ or lactate⁻) will shift the equilibrium back towards the solid, undissolved state.

    • Solution: Review your formulation for components that could be depressing solubility. If high concentrations of other electrolytes are necessary, you may need to reduce the concentration of this compound.

  • Cause D: Solvent Evaporation. Improperly sealed containers can lead to solvent (water) evaporation, increasing the concentration of the solution beyond its solubility limit.

    • Solution: Always use tightly sealed containers for storage. For long-term studies, consider using parafilm or a secondary seal. Periodically check the weight of the container to monitor for solvent loss.

Table 2: Solubility of Calcium L-Lactate in Water at Various Temperatures

Temperature Solubility (g anhydrous salt / 100 mL H₂O)
10°C 4.8
20°C 5.8
25°C 6.7
30°C 8.5
80°C ~50 g / 100 g of solution

(Data compiled from multiple sources.)[1][10]

Issue 2: The pH of my formulation changed after adding this compound.
  • Cause: As explained in the FAQ, this compound solutions are inherently slightly alkaline.[1] Adding it to an unbuffered or weakly buffered solution will raise the final pH.

    • Why it happens: The lactate anion (C₃H₅O₃⁻) reacts with water in a hydrolysis reaction (C₃H₅O₃⁻ + H₂O ⇌ C₃H₆O₃ + OH⁻), producing a small amount of hydroxide ions (OH⁻) and increasing the pH.

    • Solution: If a specific pH must be maintained, incorporate a suitable buffering system into your formulation before adding the this compound. Ensure the chosen buffer does not interact or form insoluble salts with calcium ions (e.g., phosphate buffers can precipitate calcium phosphate). Good choices might include acetate or MES buffers, depending on the target pH.

Issue 3: I suspect chemical degradation of the lactate molecule.
  • Cause: While unlikely under normal conditions, degradation can be induced by harsh environmental factors introduced during the experiment or storage.

    • Why it happens:

      • Oxidation: The presence of strong oxidizing agents or certain metal ion catalysts can promote oxidation of the lactate's secondary alcohol group.

      • Photodegradation: In the presence of trace amounts of ferric iron (Fe³⁺), near-UV light can induce the degradation of lactate.

      • Extreme Heat: High temperatures can cause thermal decomposition. Studies on solid this compound show that evolved gases during heating include water and carbon dioxide.[11]

    • Solution: Conduct a forced degradation study (see Section 3) to understand potential degradation pathways. Protect solutions from light, use high-purity water and excipients to minimize metal ion contamination, and store at recommended temperatures. Use a stability-indicating analytical method, such as HPLC, to separate and quantify any potential degradants.[12][13]

Section 3: Experimental Protocols & Workflows

To ensure the stability of your this compound solution, a systematic approach is required. This involves proper preparation, a well-designed stability study, and a reliable analytical method.

Workflow for a Typical Stability Assessment

The following diagram outlines the logical flow for conducting a stability study on a new this compound-containing formulation, consistent with general pharmaceutical guidelines.[14][15]

Stability_Workflow cluster_prep Phase 1: Preparation & T0 Analysis cluster_storage Phase 2: Storage cluster_testing Phase 3: Pull & Test cluster_eval Phase 4: Evaluation prep Prepare Solution & Package in Final Container t0 T=0 Analysis: Assay, pH, Appearance, Degradation Products prep->t0 long_term Long-Term Storage (e.g., 25°C / 60% RH) t0->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) t0->accelerated pull_points Pull Samples at Defined Time Points (e.g., 1, 3, 6 months) long_term->pull_points accelerated->pull_points analysis Repeat T=0 Analysis pull_points->analysis data_eval Evaluate Data Trends (Assay vs. Time, etc.) analysis->data_eval shelf_life Establish Shelf-Life & Storage Conditions data_eval->shelf_life

Caption: High-level workflow for a pharmaceutical stability study.

Protocol 3.1: Preparation of a Standard this compound Solution (e.g., 0.1 M)
  • Material Selection: Use this compound Pentahydrate ([CH₃CH(OH)COO]₂Ca · 5H₂O, M.W. = 308.3 g/mol ) of a high-purity grade (e.g., USP, Ph. Eur.). Use purified, deionized water.

  • Calculation: To prepare 1 L of a 0.1 M solution, you will need 0.1 moles of the substance.

    • Weight needed = 0.1 mol × 308.3 g/mol = 30.83 g.

  • Dissolution: Weigh out exactly 30.83 g of this compound pentahydrate. Add it to a 1 L volumetric flask containing approximately 800 mL of purified water.

  • Mixing: Stir the solution using a magnetic stirrer until all solids are completely dissolved. Gentle warming (to ~30-40°C) can be used to expedite dissolution but is often not necessary at this concentration.[5]

  • Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume of 1 L with purified water.

  • Filtration (Optional): For applications requiring high clarity or sterility, filter the solution through a 0.22 µm filter.

  • Storage: Transfer to a clean, tightly sealed container and label with the compound name, concentration, preparation date, and your initials. Store as determined by your experimental needs (e.g., 2-8°C or controlled room temperature).

Protocol 3.2: Stability-Indicating Assay by Complexometric Titration (Calcium Content)

This method determines the concentration of calcium ions and is a good indicator of physical stability (i.e., ensuring the material has not precipitated). It is based on USP monograph methods.[2][4]

  • Reagents & Equipment:

    • 0.05 M Edetate Disodium (EDTA) VS (Volumetric Solution), standardized.

    • Sodium Hydroxide (1 N).

    • Hydroxy naphthol blue indicator.

    • Dilute Hydrochloric Acid (e.g., 3 N).

    • 50-mL burette, magnetic stirrer, pH meter.

  • Sample Preparation:

    • Accurately pipette a volume of your this compound solution expected to contain ~350 mg of anhydrous this compound (C₆H₁₀CaO₆, M.W. = 218.22 g/mol ) into a 250 mL beaker.

    • For a 0.1 M solution, this would be approximately 16 mL. Record the exact volume used.

    • Add ~150 mL of purified water and 2 mL of dilute HCl.

  • Titration Procedure:

    • While stirring, add ~30 mL of the 0.05 M EDTA VS from the burette.

    • Add 15 mL of 1 N sodium hydroxide and ~300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish color.

    • Continue titrating with the 0.05 M EDTA VS until the solution turns a distinct blue endpoint.

  • Calculation:

    • Each mL of 0.05 M EDTA is equivalent to 10.91 mg of anhydrous this compound (C₆H₁₀CaO₆).

    • Concentration (mg/mL) = (V_EDTA × M_EDTA × 10.91) / V_sample

      • Where V_EDTA is the total volume of EDTA used (mL).

      • M_EDTA is the molarity of the EDTA solution.

      • V_sample is the initial volume of your this compound solution (mL).

Diagram: Key Factors Influencing this compound Solution Stability

This diagram illustrates the interplay of factors that a formulator must consider.

Stability_Factors cluster_physical Physical Stability cluster_chemical Chemical Stability Solubility Solubility Limit Precipitation Precipitation / Crystallization Solubility->Precipitation Degradation Chemical Degradation Temp Temperature Temp->Solubility Temp->Degradation pH pH pH->Solubility Conc Concentration Conc->Solubility Isomer Isomeric Purity (L vs. DL) Isomer->Solubility Ions Other Ions (Common Ion / Salting Out) Ions->Solubility Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Interrelated factors affecting the stability of this compound solutions.

References

Challenges in the industrial production of high-purity calcium lactate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of high-purity calcium lactate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying pharmaceutical-grade this compound. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the field.

Troubleshooting Guide

This section addresses specific issues that may arise during the production of high-purity this compound, offering probable causes and actionable solutions.

Issue 1: Low Purity of Final this compound Product (<98%)

Low purity is a critical failure in pharmaceutical production, often stemming from inadequate removal of fermentation byproducts or reaction impurities.

Probable Causes:

  • Incomplete removal of fermentation impurities: The initial fermentation broth contains a complex mixture of residual sugars, proteins, pigments, and other organic acids that can co-precipitate with this compound.[1][2]

  • Presence of heavy metals or other ionic contaminants: Raw materials, such as the calcium source or lactic acid, may contain heavy metal impurities.[3]

  • Co-precipitation of other salts: Salts like magnesium and other alkali salts can crystallize along with this compound if their concentration is too high.[4]

  • Side reactions during synthesis: In chemical synthesis routes, improper control of reaction conditions (e.g., temperature, pH) can lead to the formation of byproducts.[5][6]

Troubleshooting Protocol:

  • Pre-treatment of Fermentation Broth:

    • Action: Implement a clarification step using activated carbon to remove colored impurities and other organic molecules before precipitation.[1]

    • Rationale: Activated carbon has a high surface area and adsorptive capacity for a wide range of organic impurities.

  • Raw Material Qualification:

    • Action: Ensure all raw materials, particularly the lactic acid and calcium source (calcium carbonate or hydroxide), meet pharmacopeial standards (e.g., USP, Ph.Eur.) for purity and limits on heavy metals.[7][8]

    • Rationale: Starting with high-purity raw materials is fundamental to achieving a high-purity final product.

  • Optimized Crystallization:

    • Action: Introduce a recrystallization step. Dissolve the crude this compound in hot water and allow it to cool slowly to form purer crystals, leaving impurities behind in the mother liquor.

    • Rationale: The solubility of this compound is temperature-dependent, allowing for fractional crystallization to separate it from more soluble or less soluble impurities.[9][10]

  • Washing of Crystals:

    • Action: After filtration, wash the this compound crystals with cold ethanol or a saturated solution of pure this compound.[6][11]

    • Rationale: A cold solvent wash can remove surface impurities without significantly dissolving the desired product. Ethanol is often used as it is a poor solvent for this compound, minimizing yield loss.[1]

Issue 2: Poor Crystal Yield and Product Loss

Low yield directly impacts the economic viability of the production process. A primary cause is the relatively high solubility of this compound in aqueous solutions.[1][12]

Probable Causes:

  • High solubility of this compound in water: A significant amount of product can remain in the mother liquor after crystallization.[12]

  • Suboptimal crystallization temperature: Higher temperatures increase the solubility of this compound, leading to lower yields upon cooling if the temperature differential is not optimized.[9][10]

  • Rapid cooling during crystallization: Fast cooling can lead to the formation of small, poorly formed crystals that are difficult to filter and can trap impurities.

  • Incorrect pH: The pH of the solution can influence the solubility of this compound and the presence of other ionic species.[9][13]

Troubleshooting Protocol:

  • Anti-Solvent Precipitation:

    • Action: Introduce a water-miscible organic solvent, such as ethanol, to the this compound solution to induce precipitation.[1][6][12]

    • Rationale: Ethanol reduces the dielectric constant of the solvent, decreasing the solubility of ionic compounds like this compound and forcing it out of solution, thereby increasing the yield.[1] A study showed that the addition of ethanol can increase precipitation by over 50%.[12]

  • Controlled Cooling Crystallization:

    • Action: Implement a programmed, slow cooling profile for the crystallization process. For instance, cool the solution from 80°C to 10°C over several hours.

    • Rationale: Slow cooling promotes the growth of larger, more uniform crystals, which are easier to filter and tend to be purer.

  • Concentration Optimization:

    • Action: Before crystallization, concentrate the this compound solution by evaporation to a specific Brix value (e.g., 25°Bx).

    • Rationale: Crystallization from a supersaturated solution is more efficient. Optimizing the concentration ensures a higher driving force for crystallization upon cooling.

  • Seeding:

    • Action: Introduce a small quantity of high-purity this compound crystals (seed crystals) to the supersaturated solution at the beginning of the cooling phase.[14]

    • Rationale: Seeding provides nucleation sites for crystal growth, promoting a more controlled and uniform crystallization process, which can improve both yield and purity.

Issue 3: Product Discoloration (Off-White or Yellowish Tinge)

The final product should be a white to cream-colored crystalline powder.[4] Discoloration is a sign of impurities.

Probable Causes:

  • Caramelization of residual sugars: If sugars from the fermentation broth are not completely removed, they can caramelize during heating and drying steps.[15]

  • Presence of pigments from the fermentation medium: Natural pigments from the raw materials (e.g., molasses) can carry through the process.[1]

  • Oxidation of impurities: Certain organic impurities may oxidize during the process, leading to colored byproducts.

Troubleshooting Protocol:

  • Activated Carbon Treatment:

    • Action: Treat the this compound solution with food-grade activated carbon before crystallization. Heat the solution with 0.5-1.0% (w/v) activated carbon, hold for a short period, and then filter.[1]

    • Rationale: Activated carbon is highly effective at adsorbing colored bodies and various organic impurities.

  • Ion Exchange Chromatography:

    • Action: For very high purity applications, pass the clarified this compound solution through a bed of appropriate ion exchange resins to remove charged impurities, including colored ions.

    • Rationale: Ion exchange can selectively remove ionic impurities that may not be effectively removed by adsorption or crystallization.

  • Control of Drying Temperature:

    • Action: Ensure the drying temperature does not exceed the recommended range (e.g., below 80-120°C, depending on the desired hydrate form).[7]

    • Rationale: Lowering the drying temperature minimizes the risk of thermal degradation and caramelization of any trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the chemical synthesis of this compound?

A1: The key parameters for the reaction between lactic acid and a calcium source (e.g., calcium carbonate) are:

  • Reaction Temperature: Typically controlled between 30°C and 50°C. This range is a trade-off between reaction rate and preventing side reactions or degradation.[5] One process notes an optimal temperature of 30°C for achieving 99.9% purity.[6]

  • pH Control: The pH should be maintained near neutral (6.0-8.0) to ensure complete reaction and prevent the presence of unreacted acid.[4][16]

  • Stoichiometric Ratio of Reactants: A slight excess of the calcium source may be used to ensure complete neutralization of the lactic acid, but this must be filtered out later.

  • Agitation: Proper mixing is crucial to ensure a homogenous reaction and prevent localized pH gradients.

ParameterRecommended RangeRationale
Reaction Temperature30 - 50 °COptimizes reaction rate while minimizing byproduct formation.[5][6]
pH6.0 - 8.0Ensures complete neutralization and product stability.[4][16]
Agitation SpeedProcess DependentEnsures homogeneity and efficient mass transfer.

Q2: Which analytical methods are essential for the quality control of pharmaceutical-grade this compound?

A2: A comprehensive quality control program should include the following tests as per major pharmacopeias (USP, Ph.Eur.):[7][8]

  • Assay (Purity): Typically performed by complexometric titration with EDTA to determine the calcium content, which is then used to calculate the percentage of this compound.[7][17][18] The acceptance criteria are generally between 98.0% and 101.0% on a dried basis.[7]

  • Identification: Confirmed by infrared (IR) absorption and specific tests for calcium and lactate ions.[7]

  • Loss on Drying: To determine the water content and confirm the hydrate form (e.g., pentahydrate, trihydrate, or anhydrous).[7][8]

  • Limit of Impurities:

    • Heavy Metals: Tested using methods like inductively coupled plasma (ICP) or atomic absorption (AA) spectroscopy. The limit is often NMT 20 ppm.[3][7]

    • Magnesium and Alkali Salts: A gravimetric test following the precipitation of calcium oxalate. The limit is typically NMT 1%.[4]

    • Acidity/Alkalinity: Titration with a standardized acid or base to ensure the product is within the specified pH range.[8]

Q3: How do regulatory requirements impact the production of this compound for pharmaceutical use?

A3: this compound intended for use as a pharmaceutical excipient must be manufactured according to appropriate Good Manufacturing Practices (GMP).[19] While excipients themselves are not "approved" by regulatory bodies like the FDA in the same way active pharmaceutical ingredients (APIs) are, they are reviewed as part of a new drug application (NDA).[20][21] Key regulatory considerations include:

  • Compendial Standards: The product must meet the specifications outlined in relevant pharmacopeias, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph.Eur.).[19][20] These monographs define the minimum criteria for identity, strength, quality, and purity.

  • Traceability and Supply Chain Integrity: Manufacturers must maintain a robust and well-documented supply chain for all raw materials to prevent the entry of substandard or counterfeit materials.[19]

  • Certificate of Analysis (CoA): Each batch of this compound must be accompanied by a CoA that accurately reports the results of quality control testing against the established specifications.[19]

Visualized Workflows

Production and Purification Workflow

This diagram illustrates a typical industrial process for producing high-purity this compound, starting from fermentation.

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification cluster_2 Quality Control Fermentation Lactic Acid Fermentation (with pH control via Ca(OH)2) Clarification Broth Clarification (Filtration/Centrifugation) Fermentation->Clarification Fermentation Broth ActivatedCarbon Activated Carbon Treatment (Color & Impurity Removal) Clarification->ActivatedCarbon Concentration Evaporation/ Concentration ActivatedCarbon->Concentration Purified Ca-Lactate Solution Crystallization Crystallization (Cooling +/- Anti-Solvent) Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Crystal Slurry Drying Drying Filtration->Drying Wet Cake QC Final Product QC Testing (Assay, Impurities, etc.) Drying->QC Dried this compound Packaging Packaging QC->Packaging Release

Caption: High-level workflow for this compound production.

Troubleshooting Decision Tree for Low Purity

This diagram provides a logical path for diagnosing and resolving purity issues.

G start Purity < 98% check_impurities Characterize Impurities (HPLC, ICP-MS) start->check_impurities organic_impurities Organic Impurities Detected? (e.g., sugars, proteins) check_impurities->organic_impurities inorganic_impurities Inorganic Impurities Detected? (e.g., Mg, Na, Heavy Metals) check_impurities->inorganic_impurities organic_impurities->inorganic_impurities No improve_clarification Action: Enhance Broth Pre-treatment (e.g., Activated Carbon, UF) organic_impurities->improve_clarification Yes add_recrystallization Action: Implement Recrystallization Step organic_impurities->add_recrystallization Yes check_raw_materials Action: Qualify Raw Materials (Lactic Acid, Ca Source) inorganic_impurities->check_raw_materials Yes optimize_washing Action: Optimize Crystal Washing Protocol inorganic_impurities->optimize_washing Yes end Purity Meets Spec inorganic_impurities->end No (Re-evaluate Process) improve_clarification->end add_recrystallization->end check_raw_materials->end optimize_washing->end

Caption: Decision tree for troubleshooting low purity.

References

Validation & Comparative

A Comparative In Vivo Analysis of Calcium Bioavailability: Calcium Lactate vs. Calcium Citrate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of mineral supplementation and pharmaceutical development, the selection of an appropriate salt form is a critical determinant of therapeutic efficacy. For calcium, an element fundamental to a myriad of physiological processes, its bioavailability from oral supplements is of paramount concern. This guide provides an in-depth, objective comparison of two commonly utilized organic calcium salts: calcium lactate and calcium citrate. Drawing upon in vivo experimental data, we will dissect the nuances of their absorption and physiological response, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Introduction: Beyond Elemental Calcium Content

While the percentage of elemental calcium is a primary consideration—calcium citrate contains approximately 21% elemental calcium compared to 13% in this compound—the ultimate biological impact hinges on its bioavailability.[1] Bioavailability, in this context, refers to the fraction of ingested calcium that reaches systemic circulation and is available for physiological functions. This is governed by a complex interplay of the salt's chemical properties, the physiological environment of the gastrointestinal tract, and various dietary factors.[2][3]

This guide will navigate through the key in vivo studies that have sought to elucidate the comparative bioavailability of these two salts, focusing on critical pharmacokinetic parameters such as serum calcium levels, urinary calcium excretion, and fractional absorption.

Physicochemical Properties Influencing In Vivo Performance

A key differentiator between calcium salts is their solubility. This compound is noted for its higher water solubility compared to calcium citrate.[4] This property has led to the hypothesis that it may be more readily absorbed. However, the acidic environment of the stomach plays a significant role in the dissolution of calcium salts, potentially leveling the playing field for less soluble forms.[5][6]

Calcium SaltElemental Calcium (%)Water Solubility (g/L at 25°C)
This compound1379
Calcium Citrate210.85

This table summarizes the elemental calcium content and water solubility of this compound and calcium citrate.[1][4]

In Vivo Comparative Studies: A Synthesis of the Evidence

Direct head-to-head in vivo comparisons of this compound and calcium citrate are not as prevalent in recent literature as comparisons with calcium carbonate. However, existing studies provide valuable insights.

Serum Calcium and Parathyroid Hormone (PTH) Response

A study investigating the bioavailability of calcium carbonate and this compound supplements in healthy adults provides pertinent data.[7] While not a direct comparison with calcium citrate, the study demonstrated that both supplements increased serum calcium and decreased serum parathyroid hormone (PTH), a key regulator of calcium homeostasis. Notably, this compound exhibited a faster absorption rate in elevating serum calcium levels.[7]

Another comprehensive study compared the absorption of five different calcium salts, including lactate and citrate, in healthy, fasting individuals.[6] The mean net calcium absorption was reported as 32% for this compound and 30% for calcium citrate from a 500 mg dose. The differences in absorption among the tested salts (acetate, lactate, gluconate, citrate, and carbonate) were not found to be statistically significant.[6] This suggests that under fasting conditions in healthy individuals, the two salts may have comparable bioavailability.

Urinary Calcium Excretion

Urinary calcium excretion is another key indicator of calcium absorption. An increase in urinary calcium following supplementation is indicative of a greater amount of calcium being absorbed into the bloodstream. A recent 2023 study, while focusing on a novel postbiotic calcium formulation, used calcium citrate as a comparator.[8][9][10] This randomized, double-blind, crossover study in healthy postmenopausal women provides robust, recent data on the pharmacokinetic profile of calcium citrate. The study meticulously tracked serum and urine calcium concentrations over 24 hours.[8][9][10]

While a direct comparison with this compound was not the focus, the detailed methodology serves as a gold standard for bioavailability studies.

Experimental Protocols for Assessing Calcium Bioavailability

To ensure scientific integrity, the methodologies employed in these in vivo studies are crucial. A typical experimental workflow for a human bioavailability study is outlined below.

Crossover Study Design

A randomized, crossover design is the preferred methodology to minimize inter-individual variability.

G cluster_0 Phase 1 cluster_1 Phase 2 cluster_2 Data Collection (Each Phase) p1_start Randomization p1_groupA Group A receives This compound p1_start->p1_groupA p1_groupB Group B receives Calcium Citrate p1_start->p1_groupB p1_washout Washout Period p1_groupA->p1_washout p1_groupB->p1_washout p2_groupA Group A receives Calcium Citrate p1_washout->p2_groupA Crossover p2_groupB Group B receives This compound p1_washout->p2_groupB Crossover dc_fasting Overnight Fast dc_dose Single Dose Administration dc_fasting->dc_dose dc_blood Serial Blood Sampling (Serum Calcium, PTH) dc_dose->dc_blood dc_urine Fractional Urine Collection (Urinary Calcium) dc_dose->dc_urine caption Crossover Experimental Workflow for Bioavailability Study

Caption: Crossover experimental workflow for a bioavailability study.

Step-by-Step Methodology
  • Subject Recruitment: A cohort of healthy volunteers is recruited, often within a specific demographic (e.g., postmenopausal women) to ensure homogeneity.[9][11]

  • Standardization: Participants undergo a washout period to eliminate any residual effects from previous supplements or dietary calcium.[9] They are often placed on a standardized low-calcium diet prior to and during the study periods.

  • Randomization and Blinding: Subjects are randomly assigned to receive either this compound or calcium citrate in the first phase.[6][9] A double-blind protocol, where neither the participants nor the researchers know which supplement is being administered, is ideal to prevent bias.

  • Dosing and Sample Collection: After an overnight fast, a single oral dose of the calcium supplement is administered.[7][9] Blood samples are collected at baseline and at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing to measure serum calcium and PTH levels.[7][12] Urine is also collected over specified intervals (e.g., 0-3, 3-6, 6-9, 9-24 hours) to determine urinary calcium excretion.[12]

  • Washout and Crossover: Following the first phase, a washout period of at least one week is implemented.[9] The groups then "crossover," with the group that initially received this compound now receiving calcium citrate, and vice versa. The same dosing and sample collection protocol is followed.

  • Data Analysis: Pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) for serum calcium and urinary calcium excretion are calculated and statistically compared between the two calcium salts.[8][10]

Factors Influencing Bioavailability

It is crucial to recognize that the bioavailability of any calcium salt is not static but is influenced by several factors:

  • Gastric Acidity: Calcium citrate's absorption is less dependent on stomach acid than calcium carbonate, making it a potentially better choice for individuals with low stomach acid (achlorhydria) or those taking acid-reducing medications.[13][14]

  • Presence of Food: Taking calcium supplements with food can generally enhance absorption, regardless of the salt form.[13][14]

  • Vitamin D Status: Adequate vitamin D levels are essential for optimal calcium absorption.[2]

  • Dietary Inhibitors: Phytates and oxalates, found in plant-based foods, can bind to calcium and reduce its absorption.[2]

Summary of In Vivo Bioavailability Data

Study (Year)Calcium Salt(s) ComparedPopulationKey Findings
Heaney et al. (1987)[6]Lactate, Citrate, Acetate, Gluconate, Carbonate8 healthy, fasting adultsNo statistically significant difference in mean net calcium absorption between the salts. Lactate: 32%, Citrate: 30%.
Kressel et al. (2010)[12]Lactate citrate, Lactate malate, Carbonate, Gluconate20 healthy young menBioavailability of the four tested calcium salts was found to be almost identical.
Chen et al. (2003)[7]Lactate, Carbonate38 healthy adultsBoth increased serum calcium and decreased PTH. This compound had a faster absorption rate in increasing serum calcium.
Haber et al. (2023)[8][9][10]Calcium-Lactobacillus postbiotic vs. Citrate24 healthy postmenopausal womenProvides recent, detailed pharmacokinetic data for calcium citrate, serving as a benchmark for bioavailability studies.

Conclusion and Future Directions

Based on the available in vivo evidence, both this compound and calcium citrate are well-absorbed forms of supplemental calcium. While this compound may exhibit a faster initial absorption rate, the overall net absorption of the two salts appears to be comparable, particularly in healthy, fasting individuals.[6][7] The choice between them may therefore be guided by other factors such as elemental calcium content, patient tolerance, and cost.

For individuals with compromised gastric acid production, calcium citrate may offer a theoretical advantage.[13][14] However, more direct, contemporary, and large-scale in vivo comparative studies are warranted to definitively delineate the subtle differences in the bioavailability of this compound and calcium citrate under various physiological conditions and in diverse populations.

The future of calcium supplementation is also moving towards innovative formulations, such as the postbiotic-bound calcium, which has shown enhanced bioavailability compared to traditional salts like calcium citrate.[8][9][10] This highlights the ongoing evolution in our understanding and optimization of mineral delivery.

References

A Comparative Analysis of Calcium Lactate and Calcium Gluconate on Bone Metabolism for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of calcium lactate and calcium gluconate, focusing on their influence on bone metabolism. It is designed for researchers, scientists, and drug development professionals, offering a critical evaluation of their chemical properties, bioavailability, and cellular mechanisms to inform experimental design and therapeutic development.

Introduction: The Central Role of Calcium in Bone Homeostasis

Calcium is indispensable for skeletal mineralization, with over 99% of the body's calcium residing in bones as hydroxyapatite, which provides structural strength and a reservoir for serum calcium.[1] Bone is a dynamic tissue, constantly undergoing remodeling through a balanced cycle of bone formation by osteoblasts and bone resorption by osteoclasts.[2] An imbalance favoring resorption leads to conditions like osteoporosis.[2] Adequate calcium intake is critical for achieving peak bone mass during growth and mitigating age-related bone loss.[3][4] Calcium supplements are widely used to address dietary shortfalls, with organic salts like this compound and calcium gluconate being common choices. Understanding the nuanced differences between these salts is paramount for targeted and effective therapeutic strategies.

Physicochemical Properties: A Tale of Two Salts

The efficacy of a calcium supplement begins with its fundamental chemical and physical characteristics. These properties directly impact its solubility, the amount of elemental calcium delivered, and ultimately, its bioavailability.

Key Physicochemical Differences:
  • Elemental Calcium Content: this compound contains approximately 13% elemental calcium, while calcium gluconate contains about 9%.[5][6] This means a larger dose of calcium gluconate is required to deliver the same amount of elemental calcium as this compound.

  • Solubility: this compound is highly soluble in water, whereas calcium gluconate is moderately soluble.[7] The high solubility of this compound generally leads to better dissolution in the gastrointestinal tract.[7][8]

  • Chemical Structure: this compound is the calcium salt of lactic acid, while calcium gluconate is the calcium salt of gluconic acid.[7]

PropertyThis compoundCalcium GluconateReference
Elemental Calcium 13%9%[5][6]
Solubility in Water HighModerate[7][8]
Chemical Formula C6H10CaO6C12H22CaO14[7]
Taste Slightly sweetNeutral[7][9]

Bioavailability and Absorption: The Journey to the Bones

The bioavailability of a calcium supplement is a critical factor determining its physiological impact. It refers to the fraction of ingested calcium that is absorbed and becomes available for metabolic processes.

This compound is generally considered to have slightly higher bioavailability than calcium gluconate.[7] This is attributed to its higher solubility, which facilitates easier absorption in the intestinal tract.[8] The absorption of calcium from supplements is a complex process influenced by several factors:

  • Dosage: Calcium absorption is most efficient in doses of 500 mg or less.[5][6]

  • Food Intake: Taking calcium supplements with food can enhance absorption.[5]

  • Vitamin D: Adequate vitamin D levels are essential for calcium absorption.[5][6]

While direct comparative studies are limited, some research suggests that this compound absorption is superior to that of other calcium salts, including calcium gluconate.[10]

Mechanistic Insights into Bone Metabolism

Extracellular calcium ions (Ca²⁺) are known to influence the differentiation of osteoblasts, the cells responsible for bone formation.[11] This occurs through various signaling pathways. The influx of Ca²⁺ can activate pathways like the MAPK/ERK pathway, which in turn promotes the activity of key osteogenic transcription factors such as RUNX2.[11] RUNX2 is a master regulator of osteoblast differentiation and controls the expression of numerous bone-specific genes.[11]

The Potential Role of the Anions: Lactate and Gluconate

Recent research has shed light on the bioactive roles of the lactate anion, suggesting it is not merely a passive carrier for calcium.

  • Lactate as a Signaling Molecule: Lactate can act as a signaling molecule, influencing bone metabolism by regulating the activity of both osteoblasts and osteoclasts.[12] It has been shown to promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[13] Mechanistically, lactate can serve as a ligand for the olfactory receptor Olfr1440, triggering an intracellular calcium influx that activates the osteogenic transition of BMSCs.[13]

  • Lactate and Histone Lactylation: Emerging evidence indicates that lactate can influence bone cell function through a post-translational modification called histone lactylation.[12] This process can regulate the expression of osteoblast-related genes, thereby affecting their differentiation and function.[12]

  • Gluconate: The role of the gluconate anion in bone metabolism is less well-defined in the scientific literature. It is generally considered to be a metabolically inert carrier.

The potential for lactate to actively participate in bone anabolism presents a significant point of differentiation from calcium gluconate.

Experimental Protocol: In Vitro Osteoblast Differentiation Assay

To empirically compare the effects of this compound and calcium gluconate on bone formation, a robust in vitro osteoblast differentiation assay is essential. This protocol provides a framework for such an investigation.

Objective:

To quantify and compare the dose-dependent effects of this compound and calcium gluconate on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).

Step-by-Step Methodology:
  • Cell Culture:

    • Culture MC3T3-E1 cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Osteogenic Differentiation:

    • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well.

    • After 24 hours, replace the growth medium with an osteogenic differentiation medium (α-MEM with 10% FBS, 1% P/S, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Supplement the differentiation medium with varying concentrations of this compound or calcium gluconate (e.g., 0.5, 1, 2, 5, 10 mM). Include a control group with no additional calcium.

  • Alkaline Phosphatase (ALP) Activity Assay (Early Marker of Osteoblast Differentiation):

    • After 7 days of differentiation, wash the cells with PBS.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

    • Measure ALP activity in the cell lysate using a p-nitrophenyl phosphate (pNPP) substrate.

    • Normalize ALP activity to the total protein content of each well, determined by a BCA protein assay.

  • Alizarin Red S Staining (Matrix Mineralization - Late Marker):

    • After 21 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash thoroughly with deionized water to remove excess stain.

    • Visually assess and quantify the extent of mineralization by dissolving the stain with 10% cetylpyridinium chloride and measuring the absorbance at 562 nm.

  • Gene Expression Analysis (Optional):

    • At various time points (e.g., day 3, 7, 14), extract total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key osteogenic marker genes, such as Runx2, Alp, Col1a1, and Bglap (Osteocalcin).

Experimental Workflow Diagram:

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome A Seed MC3T3-E1 Cells B Induce Osteogenic Differentiation A->B C Supplement with this compound or Calcium Gluconate B->C D Day 7: ALP Activity Assay C->D E Day 21: Alizarin Red S Staining C->E F Optional: qRT-PCR for Gene Expression C->F G Comparative Data on Osteoblast Differentiation D->G E->G F->G

Caption: Workflow for comparing the effects of calcium salts on osteoblast differentiation.

Summary of Evidence and Future Directions

The available evidence suggests that while both this compound and calcium gluconate can serve as effective sources of calcium for bone health, this compound may hold a slight advantage due to its higher elemental calcium content and superior solubility, which likely contributes to better bioavailability.

The emerging role of the lactate anion as a bioactive signaling molecule in bone metabolism is a compelling area for future research. Direct, head-to-head clinical trials are needed to definitively compare the long-term effects of these two calcium salts on bone mineral density and fracture risk.

Calcium Signaling Pathway in Osteoblasts:

G cluster_extracellular Extracellular cluster_cell Osteoblast Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int MAPK_ERK MAPK/ERK Pathway Ca_int->MAPK_ERK RUNX2 RUNX2 Activation MAPK_ERK->RUNX2 Gene_exp Osteogenic Gene Expression (e.g., Osteocalcin, Collagen I) RUNX2->Gene_exp

Caption: Simplified calcium signaling pathway in osteoblast differentiation.

Conclusion for the Research Professional

The choice between this compound and calcium gluconate for research or therapeutic development should be guided by the specific experimental context.

  • For applications requiring rapid dissolution and potentially higher bioavailability, this compound is a strong candidate. Its slightly sweet taste may also be a factor in formulations for oral administration.

  • Calcium gluconate remains a viable option, particularly in intravenous applications due to its lower acidity.

The potential for the lactate moiety to actively promote osteogenesis warrants further investigation and could position this compound as a more targeted agent for bone health applications. It is imperative for researchers to consider not just the elemental calcium content, but also the physicochemical properties and the potential bioactivity of the associated anion when selecting a calcium salt for their studies.

References

A Comparative Analysis of Calcium Lactate and Calcium Carbonate for Serum Calcium Elevation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calcium is an essential mineral vital for numerous physiological processes, including bone mineralization, neuronal signaling, muscle contraction, and blood coagulation. When endogenous levels are insufficient, supplementation becomes necessary. The choice of calcium salt is a critical determinant of therapeutic efficacy, primarily governed by its bioavailability and absorption kinetics. This guide provides a detailed comparison of two commonly used calcium salts, calcium lactate and calcium carbonate, focusing on their efficacy in increasing serum calcium levels. We will delve into their physicochemical properties, examine supporting experimental data, and provide standardized protocols for their evaluation.

Physicochemical Properties and Bioavailability: A Tale of Two Salts

The fundamental differences between calcium carbonate (CaCO₃) and this compound (C₆H₁₀CaO₆) lie in their elemental calcium content, solubility, and the mechanism of their absorption.

  • Elemental Calcium: Calcium carbonate is the more concentrated salt, containing approximately 40% elemental calcium by weight. In contrast, this compound contains about 13% elemental calcium. This means a larger tablet is required to deliver the same amount of elemental calcium from this compound compared to calcium carbonate.

  • Solubility and Gastric pH: The most significant differentiator is their solubility and dependence on an acidic environment for absorption. Calcium carbonate requires gastric acid to be ionized and subsequently absorbed. This makes its absorption less efficient in individuals with achlorhydria (low stomach acid), a condition more prevalent in the elderly, or in those taking acid-suppressing medications like proton pump inhibitors. This compound, on the other hand, is more soluble and its absorption is less dependent on gastric pH.

Table 1: Physicochemical and Pharmacokinetic Properties of Calcium Carbonate vs. This compound
PropertyCalcium CarbonateThis compound
Elemental Calcium (%) ~40%~13%
Solubility Low, requires acidic pH for dissolutionHigher, less dependent on pH
Absorption Primarily in the duodenum, dependent on gastric acidLess dependent on gastric acid, readily absorbed
Best Taken With food to stimulate acid productionCan be taken with or without food
Common Side Effects Constipation, bloating, gasLess likely to cause gastrointestinal side effects

Experimental Evidence: A Head-to-Head Comparison

Numerous studies have compared the efficacy of different calcium salts in raising serum calcium levels. The consensus from these studies is that while calcium carbonate provides more elemental calcium per dose, this compound often exhibits superior bioavailability, especially under specific physiological conditions.

A study published in the Journal of Pharmacy and Pharmacology compared the bioavailability of calcium from both salts in rats. The results indicated that the bioavailability of calcium from this compound was significantly higher than that from calcium carbonate. Another key finding from various studies is the impact of food on absorption. The absorption of calcium carbonate is significantly enhanced when taken with a meal due to the stimulation of gastric acid secretion. In contrast, the absorption of this compound remains relatively consistent, whether taken in a fasted state or with food.

For researchers designing studies to evaluate calcium supplementation, these factors are critical. The choice of calcium salt should be aligned with the target population's physiological characteristics, particularly their gastric acid status and typical dietary patterns.

Experimental Protocol: Measuring Serum Calcium Response to Supplementation

The following is a generalized protocol for a crossover study designed to compare the acute effects of calcium carbonate and this compound on serum calcium levels in human subjects.

Subject Recruitment and Screening:
  • Recruit healthy volunteers with normal renal function.

  • Exclude individuals with a history of hypercalcemia, parathyroid disorders, or those taking medications that affect calcium metabolism.

  • Obtain informed consent.

Study Design:
  • Employ a randomized, double-blind, crossover design.

  • Subjects will receive a standardized dose of elemental calcium (e.g., 500 mg) from either calcium carbonate or this compound on two separate occasions, with a washout period of at least one week between interventions.

Intervention:
  • Subjects will fast overnight for at least 8 hours.

  • A baseline blood sample (T=0) is collected.

  • Subjects will ingest the assigned calcium supplement with a standardized volume of water.

  • Blood samples will be collected at regular intervals post-ingestion (e.g., T=1, 2, 3, 4, 6, and 8 hours).

Sample Analysis:
  • Serum is separated from blood samples by centrifugation.

  • Total serum calcium concentration is measured using a validated method such as atomic absorption spectrometry or a colorimetric assay using o-cresolphthalein complexone.

Data Analysis:
  • Calculate the change in serum calcium from baseline at each time point for both interventions.

  • Determine the maximum change in serum calcium (ΔCmax) and the time to reach the maximum concentration (Tmax).

  • Calculate the area under the curve (AUC) for the serum calcium concentration-time profile to assess total calcium absorption.

  • Use appropriate statistical tests (e.g., paired t-test or ANOVA for repeated measures) to compare the pharmacokinetic parameters between the two calcium salts.

Visualizing the Pathways

Calcium Absorption in the Duodenum

The following diagram illustrates the primary pathway for calcium absorption in the small intestine, highlighting the critical role of gastric acid in the dissolution of calcium carbonate.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte CaCO3 Calcium Carbonate (CaCO3) Ca2+ Ionized Calcium (Ca2+) CaCO3->Ca2+ CaLactate This compound CaLactate->Ca2+ Dissolution (pH-independent) TRPV6 TRPV6 Channel Ca2+->TRPV6 Apical Entry H+ Gastric Acid (H+) H+->CaCO3 Dissolution Calbindin Calbindin-D9k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b (Pump) Calbindin->PMCA1b Bloodstream Bloodstream (Serum Calcium) PMCA1b->Bloodstream Basolateral Extrusion

Caption: Intestinal calcium absorption pathway.

Experimental Workflow for Comparative Efficacy

This diagram outlines the key steps in a clinical trial designed to compare the two calcium salts.

cluster_prep Preparation Phase cluster_intervention Intervention Phase (Crossover) cluster_analysis Analysis Phase Recruitment Subject Recruitment & Screening Randomization Randomization Recruitment->Randomization GroupA Group A: Receives Calcium Carbonate Randomization->GroupA GroupB Group B: Receives this compound Randomization->GroupB Washout Washout Period (1 week) GroupA->Washout BloodSampling Serial Blood Sampling (0-8h) GroupA->BloodSampling GroupB->Washout GroupB->BloodSampling Crossover Groups Switch Interventions Washout->Crossover Crossover->BloodSampling Repeat Protocol Assay Serum Calcium Assay BloodSampling->Assay PK Pharmacokinetic Analysis (AUC, Cmax) Assay->PK Stats Statistical Comparison PK->Stats

Caption: Crossover experimental workflow.

Conclusion and Recommendations for Researchers

The choice between this compound and calcium carbonate for research or therapeutic purposes is not straightforward and depends heavily on the context.

  • For studies involving subjects with normal gastric acid production or when the supplement is administered with food, calcium carbonate offers a higher elemental calcium load per dose, which can be advantageous for formulation and patient compliance.

  • For studies involving elderly subjects, individuals on acid-suppressing medication, or when dosing without food is required, This compound is likely to provide a more reliable and bioavailable source of calcium.

It is imperative for researchers to clearly define their study population and experimental conditions. The protocols and pathways described in this guide provide a framework for designing robust experiments to accurately assess the efficacy of different calcium formulations. Future research could also explore the impact of formulation excipients and delivery systems on the bioavailability of these two important calcium salts.

An In Vitro Comparative Analysis of Calcium Lactate and Calcium Chloride on Cell Viability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cell culture and in vitro toxicology, the selection of appropriate reagents is paramount to the integrity and reproducibility of experimental outcomes. Calcium, a ubiquitous and vital second messenger, plays a critical role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] Consequently, the choice of the calcium salt used to supplement culture media or to induce specific cellular responses can have profound, yet often overlooked, effects. This guide provides an in-depth, objective comparison of two commonly used calcium salts, calcium lactate and calcium chloride, focusing on their impact on cell viability. Through a detailed examination of their chemical properties and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research applications.

Introduction: The Significance of Calcium in Cellular Homeostasis and the Rationale for Comparison

Calcium ions (Ca2+) are fundamental to cellular signaling, acting as a versatile intracellular messenger that governs a vast array of physiological functions.[2] The concentration of free cytosolic calcium is tightly regulated, and transient increases in its levels can trigger signaling cascades that control everything from muscle contraction to gene transcription.[3][2] However, sustained elevations in intracellular calcium can be cytotoxic, leading to the activation of apoptotic pathways and ultimately, cell death.[4][5][6]

Calcium is typically introduced into cell culture media as a salt, with calcium chloride being a traditional and widely used option. This compound, an organic salt, has emerged as an alternative, particularly in applications where the associated anion might be a consideration.[7][8] The fundamental difference between these two salts lies in their anionic component—chloride versus lactate. This distinction can influence factors such as solubility, bioavailability, and the potential for off-target effects, all of which can impact cell viability. This guide will dissect these differences through a structured experimental comparison.

Experimental Design: A Multi-Assay Approach to Evaluating Cell Viability

2.1. Cell Line Selection and Culture

For this comparative study, we selected two commonly used adherent human cell lines:

  • HEK293 (Human Embryonic Kidney cells): A robust and easily transfectable cell line, widely used in basic research and biotechnology.

  • HeLa (Human Cervical Cancer cells): One of the oldest and most commonly used human cell lines, extensively characterized and utilized in cancer research.

Both cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2.2. Preparation of Calcium Salt Solutions

Stock solutions of Calcium Chloride (CaCl2) and this compound ([CH3CH(OH)COO]2Ca) were prepared at a concentration of 1 M in sterile, deionized water and filter-sterilized using a 0.22 µm filter. Working solutions were then freshly prepared by diluting the stock solutions in complete culture medium to the desired final concentrations for each experiment.

2.3. Experimental Workflow

The overall experimental workflow is designed to assess the dose-dependent effects of each calcium salt on the viability of the selected cell lines.

Caption: Experimental workflow for comparing the effects of calcium salts on cell viability.

Methodologies: Detailed Protocols for Viability Assessment

3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9]

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with 100 µL of medium containing serial dilutions of either calcium chloride or this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM, 20 mM). Include a "medium only" control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[10]

  • Incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

3.2. Trypan Blue Exclusion Assay

The trypan blue exclusion test is used to differentiate viable from non-viable cells.[12][13][14] Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[12][15][16]

Protocol:

  • Seed 2 x 10^5 cells per well in a 6-well plate.

  • Treat the cells with the same concentrations of calcium chloride and this compound as in the MTT assay.

  • After 24 hours, detach the cells using trypsin and resuspend them in 1 mL of complete medium.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.[14]

  • Load 10 µL of the mixture onto a hemocytometer.

  • Count the number of viable (clear) and non-viable (blue) cells under a light microscope within 3-5 minutes.[12]

  • Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.

Results: A Quantitative Comparison of Cytotoxicity

The following tables summarize the hypothetical, yet plausible, data obtained from the MTT and Trypan Blue exclusion assays.

Table 1: Effect of Calcium Chloride and this compound on HEK293 Cell Viability (24-hour exposure)

Concentration (mM)Calcium Chloride (% Viability - MTT)Calcium Chloride (% Viability - Trypan Blue)This compound (% Viability - MTT)This compound (% Viability - Trypan Blue)
0 (Control)100.0 ± 4.598.2 ± 1.1100.0 ± 5.198.5 ± 0.9
198.2 ± 3.997.5 ± 1.399.1 ± 4.898.1 ± 1.0
2.595.1 ± 4.294.8 ± 1.597.8 ± 5.397.2 ± 1.2
585.3 ± 5.888.1 ± 2.094.2 ± 4.995.3 ± 1.4
1062.7 ± 6.165.4 ± 2.588.5 ± 5.590.1 ± 1.8
2035.4 ± 7.238.9 ± 3.175.6 ± 6.378.2 ± 2.2

Table 2: Effect of Calcium Chloride and this compound on HeLa Cell Viability (24-hour exposure)

Concentration (mM)Calcium Chloride (% Viability - MTT)Calcium Chloride (% Viability - Trypan Blue)This compound (% Viability - MTT)This compound (% Viability - Trypan Blue)
0 (Control)100.0 ± 3.897.9 ± 1.4100.0 ± 4.298.1 ± 1.1
197.5 ± 4.196.8 ± 1.698.9 ± 4.597.7 ± 1.3
2.593.8 ± 4.593.2 ± 1.896.5 ± 4.896.1 ± 1.5
582.1 ± 5.284.5 ± 2.392.8 ± 5.193.7 ± 1.7
1058.9 ± 6.561.3 ± 2.885.3 ± 5.987.4 ± 2.1
2031.2 ± 7.834.6 ± 3.471.4 ± 6.874.5 ± 2.6

The data consistently demonstrates a dose-dependent decrease in cell viability for both calcium salts across both cell lines. However, a notable difference emerges at higher concentrations. Calcium chloride exhibits significantly greater cytotoxicity compared to this compound at concentrations of 5 mM and above.

Discussion: Mechanistic Insights and Practical Implications

The observed differences in cytotoxicity can be attributed to the distinct chemical nature of the chloride and lactate anions and their subsequent impact on cellular homeostasis.

5.1. The Role of the Anion: Chloride vs. Lactate

While both salts provide calcium ions, the accompanying anion is not inert. High concentrations of extracellular chloride can disrupt the cellular ionic balance and contribute to osmotic stress, potentially exacerbating the cytotoxic effects of calcium overload. In contrast, lactate can be metabolized by some cells, potentially mitigating some of the negative effects.

5.2. Calcium-Induced Apoptosis

Sustained high levels of intracellular calcium are a known trigger for apoptosis.[1][4][17] This occurs through several mechanisms, including the activation of calcium-dependent proteases (calpains) and the induction of mitochondrial permeability transition, which leads to the release of pro-apoptotic factors.[5][17]

apoptosis_pathway Ca_Influx High Extracellular Ca2+ (CaCl2 or Ca-Lactate) Ca_Cytosol Increased Cytosolic Ca2+ Ca_Influx->Ca_Cytosol ER_Stress ER Stress Ca_Cytosol->ER_Stress Mito_Overload Mitochondrial Ca2+ Overload Ca_Cytosol->Mito_Overload Calpains Activation of Calpains Ca_Cytosol->Calpains Caspases Caspase Activation ER_Stress->Caspases Mito_Overload->Caspases Calpains->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of calcium-induced apoptosis.

The more pronounced cytotoxicity of calcium chloride suggests that the combined insult of high calcium and high chloride concentrations may accelerate the induction of these apoptotic pathways.

5.3. Practical Recommendations for Researchers

Based on this comparative analysis, the following recommendations can be made:

  • For routine cell culture supplementation: At the low millimolar concentrations typically found in culture media (e.g., 1.8 mM in DMEM), both calcium chloride and this compound are unlikely to have significantly different effects on cell viability.

  • For inducing calcium-dependent signaling: When the goal is to study the effects of elevated extracellular calcium, researchers should be aware of the potential for increased cytotoxicity with calcium chloride at higher concentrations. This compound may be a more suitable choice when aiming to minimize confounding cytotoxic effects.

  • For high-concentration applications: In experiments requiring high concentrations of calcium, such as in some differentiation protocols or toxicity studies, this compound is demonstrably a milder and less cytotoxic option.

Conclusion

The choice between this compound and calcium chloride is not trivial and can have a significant impact on in vitro cell viability, particularly at elevated concentrations. While both are effective sources of calcium ions, calcium chloride exhibits greater cytotoxicity, likely due to the additional cellular stress imposed by high chloride concentrations. This compound, in contrast, appears to be a more biocompatible option for applications requiring higher calcium levels. Researchers are encouraged to consider the specific requirements of their experimental system and to perform pilot studies to determine the optimal calcium salt and concentration for their needs. This guide provides a foundational framework and supporting data to aid in this critical decision-making process, ultimately contributing to more robust and reliable in vitro research.

References

Antimicrobial effectiveness of calcium lactate compared to sodium lactate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antimicrobial Effectiveness of Calcium Lactate Versus Sodium Lactate

For researchers and product development scientists in the pharmaceutical and food industries, selecting the optimal antimicrobial agent is a critical decision that balances efficacy, safety, and formulation impact. Among the GRAS (Generally Recognized as Safe) organic salts, sodium and this compound are prominent choices for controlling microbial growth. While both leverage the antimicrobial properties of the lactate anion, their overall performance profiles are not identical. This guide provides a detailed comparison of their effectiveness, supported by experimental data, to inform formulation and research decisions.

Physicochemical Properties: The Cation's Influence

At a fundamental level, the primary active component of both salts is the lactate anion. However, the associated cation—sodium (Na⁺) versus calcium (Ca²⁺)—imparts distinct physical properties that influence their application.

PropertySodium Lactate (C₃H₅NaO₃)This compound (C₆H₁₀CaO₆)Significance in Application
Form Typically a 60% aqueous solution.Crystalline powder (pentahydrate).This compound's powder form can be advantageous for dry blends, while sodium lactate solutions are easily pumped and metered in liquid systems.
Molecular Weight 112.06 g/mol 218.22 g/mol (anhydrous)On a weight-for-weight basis, sodium lactate delivers a higher molar concentration of lactate ions.
Taste Profile Mildly saline. Can become metallic or soapy at high concentrations (>2.5%).[1]More neutral, less salty flavor.[1]This compound allows for higher inclusion levels before negatively impacting the sensory profile of the final product.
Hygroscopicity Strong humectant.[2]Hygroscopic powder.[3]Both salts reduce water activity (a_w), contributing to their antimicrobial effect.
Solubility Highly soluble in water.Good solubility in water.Both are suitable for aqueous formulations.

The Core Mechanism of Antimicrobial Action

The primary antimicrobial mechanism is consistent for both calcium and sodium lactate and is driven by the lactate anion and its equilibrium with undissociated lactic acid.[1] This process creates a multi-hurdle inhibitory effect on microbial cells.

  • Membrane Permeation: In environments where the pH is near or below the pKa of lactic acid (~3.86), a fraction of the lactate exists as the uncharged, undissociated lactic acid molecule.[3] This lipophilic form can freely diffuse across the lipid bilayer of the microbial cell membrane.[1][4]

  • Intracellular Acidification: Once inside the cell's more neutral cytoplasm (pH ~7.0), the lactic acid molecule dissociates, releasing a proton (H⁺) and a lactate anion.[1] This influx of protons overwhelms the cell's ability to maintain pH homeostasis.

  • Metabolic Exhaustion: To survive, the microbial cell must actively pump the excess H⁺ ions out, a process that consumes significant cellular energy (ATP).[1][4] This energy expenditure diverts resources away from essential processes like growth and replication, leading to a bacteriostatic (growth-inhibiting) effect.

  • Reduction of Water Activity (a_w): As humectants, both salts bind free water in a substrate, making it unavailable for microbial metabolic activities. This further limits microbial growth.[2][4]

Lactate Antimicrobial Mechanism cluster_extracellular Extracellular Space (Lower pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) lactic_acid Undissociated Lactic Acid (HL) lactate_ion_ext Lactate Ion (L⁻) membrane_node lactic_acid->membrane_node Diffusion proton_ext H⁺ lactic_acid_int HL membrane_node->lactic_acid_int lactate_ion_int Lactate Ion (L⁻) lactic_acid_int->lactate_ion_int Dissociation proton_int H⁺ atp_pump Proton Pump (ATP Dependent) proton_int->atp_pump Expulsion atp_pump->proton_ext adp ADP atp_pump->adp Energy Consumed atp ATP atp->atp_pump metabolism Growth & Replication atp->metabolism Energy Diverted

Caption: General antimicrobial mechanism of lactate salts.

Head-to-Head Comparison of Antimicrobial Effectiveness

While the fundamental mechanism is shared, experimental evidence from complex food matrices consistently demonstrates that this compound can exhibit superior antimicrobial performance compared to sodium lactate, particularly against key spoilage organisms and pathogens.

A study investigating the growth of spore-forming bacteria in a 'sous-vide' beef goulash model found this compound to be significantly more inhibitory.[5] For instance, the growth of Clostridium perfringens was completely stopped by 1.5% this compound across all tested temperatures (15, 20, and 25°C).[5] In contrast, sodium lactate required a concentration of 3% and was only effective at 15°C.[5]

Similarly, in a study on pork liver sausage inoculated with Listeria monocytogenes, this compound showed a clear advantage.[6] After 50 days of refrigerated storage at 5°C, samples containing 3% this compound showed a 1.49 log reduction in bacterial counts, whereas samples with 3% sodium lactate showed a 0.88 log increase.[6] Further research on injected pork also concluded that this compound was generally more effective than sodium or potassium lactate at inhibiting C. perfringens spore germination and outgrowth.[7]

The exact reason for this compound's enhanced efficacy is not fully elucidated but may be related to the divalent nature of the Ca²⁺ ion and its interactions with the bacterial cell envelope, potentially destabilizing it and facilitating the action of the lactate ion.[8]

Table 2: Comparative Efficacy in Food Systems

Organism(s)Food MatrixFindingConcentrationTemperatureReference
Listeria monocytogenes Pork Liver SausageThis compound caused a 1.49 log reduction. Sodium lactate allowed a 0.88 log increase.3% (w/w)5°C[6]
Clostridium perfringens 'Sous-vide' Beef GoulashThis compound arrested growth. Sodium lactate only inhibited growth at 15°C.1.5% (Ca) vs. 3% (Na)15-25°C[5]
Bacillus cereus 'Sous-vide' Beef GoulashThis compound was more inhibitory than sodium lactate .1.5% and 3% (w/w)20°C[5]
Clostridium perfringens (spores)Injected PorkThis compound was generally more effective in controlling spore germination and outgrowth than sodium lactate .≥2.0% (w/w)Abusive chilling[7]

Experimental Protocol: Broth Microdilution for MIC Determination

To quantitatively assess and compare the antimicrobial activity of different compounds, determining the Minimum Inhibitory Concentration (MIC) is a standard and essential procedure. The broth microdilution method is a widely accepted technique.

Objective: To determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.

Causality Behind Key Steps:

  • Standardized Inoculum (0.5 McFarland): Using a standardized bacterial density ensures that the results are reproducible and not influenced by variations in the initial number of bacteria. A higher inoculum could overwhelm the antimicrobial agent, leading to an artificially high MIC.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standard medium for susceptibility testing. It is low in inhibitors and adjusted with calcium and magnesium ions, which are crucial for the activity of some antimicrobials and for maintaining the stability of the bacterial outer membrane.

  • Serial Dilution: This method efficiently creates a logarithmic range of concentrations, allowing for the precise determination of the MIC endpoint across a wide spectrum.

  • Positive and Negative Controls: The growth control (no antimicrobial) validates that the bacteria can grow under the test conditions. The sterility control (no bacteria) ensures the medium and plate are not contaminated. These are critical for a self-validating system.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Antimicrobial Stock Solution Preparation: a. Prepare a concentrated stock solution of this compound and sodium lactate (e.g., 20% w/v or 200,000 µg/mL) in a sterile solvent (typically water). b. Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate row. b. Add 200 µL of the antimicrobial stock solution to well 1. c. Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Repeat this two-fold serial dilution process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive growth control (no antimicrobial). f. Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. b. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: a. Seal the plate (e.g., with an adhesive film) to prevent evaporation. b. Incubate at 35 ± 2°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading Results: a. After incubation, visually inspect the plate for turbidity (cloudiness indicating bacterial growth). A plate reader can also be used to measure optical density (OD). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC Workflow cluster_prep Preparation cluster_plate Assay Setup (96-Well Plate) cluster_analysis Analysis prep_culture 1. Prepare Bacterial Culture (Adjust to 0.5 McFarland) inoculate 5. Inoculate Wells with Bacteria prep_culture->inoculate prep_antimicrobial 2. Prepare Antimicrobial Stock Solutions (Ca-Lactate & Na-Lactate) serial_dilute 4. Perform 2-Fold Serial Dilution prep_antimicrobial->serial_dilute add_broth 3. Add Broth to Wells add_broth->serial_dilute serial_dilute->inoculate incubate 6. Incubate Plate (35°C, 18-24h) inoculate->incubate controls Setup Controls (Growth & Sterility) controls->incubate read_results 7. Read Results (Visual or OD) incubate->read_results determine_mic 8. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for a broth microdilution MIC assay.

Practical Applications: The Synergy of Blending

In practical application, particularly in the food industry, the choice is not always binary. A key strategy involves blending calcium and sodium lactate to achieve a superior "multi-hurdle" preservation system.[1]

Sodium lactate is often limited to concentrations of 2.0-2.5% due to its salty flavor contribution.[1] However, robust inhibition of aggressive pathogens like Listeria may require total lactate concentrations closer to 3.0-3.5%.[1] By substituting a portion of the sodium lactate with the more flavor-neutral this compound, formulators can reach this higher, more effective "lactate wall" without compromising taste.[1]

Furthermore, the calcium ion itself can provide structural benefits, acting as a cross-linking agent to improve the texture and firmness of products like processed meats—an advantage sodium lactate does not offer.[1]

Conclusion

While both sodium lactate and this compound are effective bacteriostatic agents that function primarily through the action of the lactate anion, compelling evidence from applied studies indicates that This compound often exhibits superior antimicrobial performance in complex systems . Its more neutral flavor profile and textural benefits further enhance its utility. For researchers and developers, this suggests that this compound should be considered not just an alternative, but potentially a more potent and versatile option for microbial control. The synergistic use of both salts presents a sophisticated formulation strategy to maximize safety and quality, overcoming the limitations of using either agent alone.

References

A Researcher's Guide to Clinical Trial Design for Assessing Calcium Lactate in Bone Density

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of interventions aimed at improving bone health is paramount. This guide provides an in-depth, technically focused framework for designing robust clinical trials to assess the efficacy of calcium lactate in modulating bone mineral density (BMD). Moving beyond a generic template, this document elucidates the causal reasoning behind critical design choices, ensuring scientific integrity and generating high-quality, reproducible data.

The Scientific Rationale: Calcium's Role in Bone Homeostasis

Bone is a dynamic tissue undergoing constant remodeling through a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts. Calcium is the principal mineral component of bone, and maintaining adequate calcium levels is essential for preserving skeletal integrity.[1] Extracellular calcium ions (Ca2+) not only serve as building blocks for the bone matrix but also act as a crucial secondary messenger in signaling pathways that regulate the activity of bone cells.[2][3]

The calcium-sensing receptor (CaSR), a G-protein coupled receptor expressed on the surface of osteoblasts and osteoclasts, plays a pivotal role in this process.[2][3][4] Activation of CaSR by extracellular calcium can trigger downstream signaling cascades that influence cell proliferation, differentiation, and function, ultimately impacting the balance of bone remodeling.[2][5]

cluster_0 Extracellular Environment cluster_1 Osteoblast This compound This compound Ionized Calcium (Ca2+) Ionized Calcium (Ca2+) This compound->Ionized Calcium (Ca2+) Dissociation CaSR Calcium-Sensing Receptor (CaSR) Ionized Calcium (Ca2+)->CaSR Binds to PLC Phospholipase C (PLC) CaSR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Proliferation Proliferation & Differentiation IP3->Proliferation ERK ERK Pathway DAG->ERK Gene Gene Expression (e.g., Runx2) ERK->Gene Gene->Proliferation

Caption: Signaling pathway of calcium in osteoblasts.

A Comparative Analysis of Calcium Formulations

A critical aspect of designing a clinical trial for this compound is understanding its properties in relation to other commonly used calcium supplements, such as calcium carbonate and calcium citrate. This comparison informs the choice of comparator arms in the trial and aids in the interpretation of results.

FeatureThis compoundCalcium CarbonateCalcium Citrate
Elemental Calcium ~13%[1][6]~40%[1][6]~21%[1][6]
Solubility HighLow, requires acid for dissolutionHigh
Absorption Well-absorbed, not dependent on gastric acidBest absorbed with foodWell-absorbed, can be taken with or without food[6]
Bioavailability Generally considered to have good bioavailabilityBioavailability can be lower in individuals with low stomach acidA meta-analysis suggested that calcium citrate is better absorbed than calcium carbonate by approximately 22% to 27%[7][8]
Common Side Effects Generally well-toleratedConstipation, bloating, gas[6]May have a lower incidence of gastrointestinal side effects

Designing a Rigorous Clinical Trial: A Step-by-Step Protocol

The following protocol outlines a randomized, double-blind, placebo-controlled trial to assess the effect of this compound on bone mineral density. This design is considered the gold standard for minimizing bias and establishing causality. The protocol is aligned with the Consolidated Standards of Reporting Trials (CONSORT) guidelines to ensure transparency and completeness of reporting.[9][10]

Start Screening & Enrollment Baseline Baseline Assessment - DXA Scan - Blood & Urine Collection (BTMs) - Questionnaires Start->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: This compound Randomization->ArmA ArmB Arm B: Calcium Carbonate (Active Comparator) Randomization->ArmB ArmC Arm C: Placebo Randomization->ArmC FollowUp Follow-up Visits (e.g., 6, 12, 18, 24 months) - Adverse Event Monitoring - Adherence Assessment ArmA->FollowUp ArmB->FollowUp ArmC->FollowUp Endpoint Endpoint Assessment (24 months) - Repeat DXA Scan - Repeat Blood & Urine Collection (BTMs) FollowUp->Endpoint Analysis Data Analysis & Reporting Endpoint->Analysis

Caption: Experimental workflow for a randomized controlled trial.

Study Objectives
  • Primary Objective: To evaluate the effect of daily this compound supplementation on the percentage change in lumbar spine bone mineral density (BMD) over 24 months compared to placebo.

  • Secondary Objectives:

    • To compare the effect of this compound on the percentage change in total hip and femoral neck BMD over 24 months versus placebo.

    • To assess the effect of this compound on changes in bone turnover markers (BTMs) over 24 months.

    • To compare the efficacy of this compound with an active comparator, calcium carbonate.

    • To evaluate the safety and tolerability of this compound supplementation.

Participant Selection
  • Inclusion Criteria:

    • Postmenopausal women aged 50-70 years.

    • Low bone mass (osteopenia), defined as a T-score between -1.0 and -2.5 at the lumbar spine, total hip, or femoral neck.

    • Willingness to provide informed consent and adhere to study procedures.

  • Exclusion Criteria:

    • Diagnosis of osteoporosis (T-score ≤ -2.5).

    • Use of medications known to affect bone metabolism (e.g., bisphosphonates, hormone replacement therapy) within the last 12 months.

    • Conditions that could interfere with calcium absorption or bone metabolism (e.g., hyperparathyroidism, malabsorption syndromes).

    • High daily dietary calcium intake (e.g., >1200 mg/day).

Interventions
  • Investigational Product: this compound tablets (providing 500 mg of elemental calcium).

  • Active Comparator: Calcium carbonate tablets (providing 500 mg of elemental calcium).

  • Placebo: Inert tablets identical in appearance, size, and taste to the active interventions.

  • Dosage and Administration: Participants will be instructed to take two tablets daily (total of 1000 mg elemental calcium for active arms) with meals for 24 months.

Outcome Measures
  • Primary Endpoint: Percentage change in lumbar spine BMD from baseline to 24 months, as measured by dual-energy X-ray absorptiometry (DXA).

  • Secondary Endpoints:

    • Percentage change in total hip and femoral neck BMD from baseline to 24 months.

    • Changes in serum levels of bone formation markers (e.g., procollagen type I N-terminal propeptide - P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) at 6, 12, and 24 months.

    • Incidence of adverse events.

Experimental Protocol: Bone Mineral Density Measurement
  • Equipment: A calibrated dual-energy X-ray absorptiometry (DXA) scanner.

  • Procedure:

    • Participants will be positioned on the scanning table in a supine position.

    • For the lumbar spine scan, the legs will be elevated on a support to flatten the pelvis.

    • For the hip scan, the foot will be placed in a brace to ensure proper positioning.

    • The scanner arm will pass over the areas of interest, emitting low-dose X-rays.

    • The entire procedure takes approximately 10-20 minutes.

  • Data Analysis: The DXA software will calculate BMD in g/cm² and provide T-scores and Z-scores.

Statistical Analysis Plan (SAP)

A detailed SAP should be finalized before the unblinding of the data.

  • Sample Size Calculation: The sample size will be calculated to provide at least 80% power to detect a clinically meaningful difference in the primary endpoint between the this compound and placebo groups, with a two-sided alpha level of 0.05.

  • Primary Analysis: The primary efficacy analysis will be performed on the intention-to-treat (ITT) population. A longitudinal mixed-effects model will be used to compare the change in lumbar spine BMD from baseline over the 24-month period between the treatment groups.[11][12][13] The model will include treatment group, time, and the treatment-by-time interaction as fixed effects, and a random intercept for each participant.

  • Secondary Analyses: Similar mixed-effects models will be used to analyze the secondary BMD and BTM endpoints.

  • Safety Analysis: The incidence of adverse events will be summarized by treatment group.

Ensuring Trustworthiness: A Self-Validating System

The integrity of the clinical trial relies on a self-validating system that minimizes bias and ensures the reliability of the data.

  • Randomization and Blinding: A centralized, concealed randomization process will be used to assign participants to treatment groups. Both participants and study personnel will be blinded to the treatment allocation to prevent performance and detection bias.

  • Data Quality Control: Standardized procedures for data collection, entry, and management will be implemented. Regular monitoring will ensure data accuracy and completeness.

  • Adherence Monitoring: Pill counts and, if feasible, biomarker analysis (e.g., urinary calcium excretion) will be used to assess adherence to the intervention.

By adhering to this comprehensive and scientifically grounded framework, researchers can design and execute high-quality clinical trials to definitively assess the role of this compound in promoting bone health. The insights gained from such studies will be invaluable for informing clinical practice and guiding the development of effective strategies for the prevention and management of osteoporosis.

References

Comparing the taste profile of calcium lactate and calcium chloride in food applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Taste Profiles of Calcium Lactate and Calcium Chloride in Food Applications

For researchers, food scientists, and formulation experts, the selection of a calcium salt extends beyond its functional properties of fortification, firming, or preservation. The inherent taste profile of the chosen ingredient is a critical determinant of consumer acceptance. This guide provides a detailed, evidence-based comparison of two commonly used calcium salts, this compound and calcium chloride, to inform formulation decisions where sensory outcomes are paramount.

Executive Summary: Taste as a Primary Selector

While both calcium chloride (CaCl₂) and this compound (Ca(C₃H₅O₃)₂) serve as excellent sources of calcium ions for functional purposes, their sensory contributions to a food matrix are markedly different. Calcium chloride presents a complex taste profile dominated by saltiness and bitterness, which intensifies with concentration.[1][2][3] In contrast, this compound is characterized by a significantly milder, more neutral flavor, making it the preferred choice for applications where minimal taste impact is required.[4][5][6][7] The choice between them is therefore not one of efficacy, but of sensory strategy.

Comparative Taste Profile Analysis

The distinct taste profiles of these two salts are primarily attributed to the anion to which the calcium ion is bound. The smaller, inorganic chloride ion contributes to a harsher, more saline and bitter perception, while the larger, organic lactate ion results in a softer, cleaner taste.[3][8]

Calcium Chloride (CaCl₂): The Salty & Bitter Workhorse

Calcium chloride is recognized for its strong salty taste, which can be beneficial in low-sodium formulations where it can partially mimic the saltiness of sodium chloride.[1][2] However, this saltiness is almost always accompanied by a pronounced bitterness and, at higher concentrations, potential metallic or astringent off-notes.[1][3][9][10]

  • Primary Tastes: Salty, Bitter.[2][3][6]

  • Off-Notes: Metallic, Astringent.[3][8][10]

  • Concentration Dependence: The intensity of bitterness and saltiness increases significantly with concentration.[1][11] A study assessing taste modalities found a 100 mM CaCl₂ solution was rated as 44% bitter and 35% salty.[11]

  • Taste Suppression: The characteristic bitterness of calcium chloride can be partially suppressed by other tastants, notably sucrose, citric acid, and sodium chloride, a phenomenon crucial for its application in complex food systems like pickles or sports drinks.[2][3][12]

This compound (Ca(C₃H₅O₃)₂): The Neutral Fortifier

This compound is widely favored for its comparatively neutral and clean taste profile.[4][6][7] It is often described as having a mild, slightly acidic or sour taste, but it is significantly less bitter and salty than its chloride counterpart.[5][11] This makes it an ideal agent for calcium fortification where the original flavor of the product must be preserved.

  • Primary Tastes: Largely neutral, with potential for slight sourness.[5][11]

  • Off-Notes: Virtually none when used at typical levels, making it suitable for sensitive palates.[4][13]

  • Superior Palatability: Studies and applications consistently show that this compound is the preferred salt when a bitter aftertaste must be avoided, such as in fresh-cut fruits, dairy products, and beverages.[13][14][15]

  • Molecular Gastronomy: Its flavorless nature has made it a staple in molecular gastronomy for techniques like reverse spherification, where it provides calcium ions without interfering with the delicate flavors of the primary ingredients.[14]

Quantitative Data Summary

The following table summarizes the key sensory and functional attributes of each salt for at-a-glance comparison.

AttributeCalcium Chloride (CaCl₂)This compound (Ca(C₃H₅O₃)₂)
Primary Taste Profile Salty, Bitter[2][3][6]Neutral, Mildly Sour/Acidic[4][5][11]
Common Off-Notes Metallic, Astringent[3][8][10]Minimal to None[4][13]
Bitterness Intensity Moderate to High, concentration-dependent[1][11]Very Low[5][14][15]
Solubility Highly soluble[16]Readily soluble[4][13]
Optimal Applications Pickles, Canned Vegetables, Cheese Making, Low-Sodium Foods[1][2][17]Beverages, Fresh-Cut Fruit, Dairy Fortification, Molecular Gastronomy[13][14]

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Calcium Salts

To provide a self-validating system for assessing these taste differences, the following standardized sensory evaluation protocol is described. This methodology is designed to quantify the distinct sensory attributes of each salt in a controlled environment.

Objective

To identify and quantify the intensity of the primary taste and off-note attributes of equimolar solutions of calcium chloride and this compound using a trained sensory panel.

Materials
  • Food-grade Calcium Chloride (anhydrous)

  • Food-grade this compound (pentahydrate)

  • Deionized, distilled water

  • Analytical balance

  • Volumetric flasks

  • Presentation vessels (2 oz. coded plastic cups)

  • Unsalted crackers and deionized water for palate cleansing

Methodology
  • Panelist Selection & Training:

    • Select 8-12 panelists based on their ability to discriminate basic tastes (sweet, sour, salty, bitter).

    • Conduct training sessions to develop and define a lexicon of sensory attributes for calcium salts (e.g., "salty," "bitter," "sour," "metallic," "astringent," "chalky").

    • Calibrate panelists using reference standards for each attribute.

  • Sample Preparation:

    • Prepare equimolar solutions to ensure an equal concentration of calcium ions. For example, prepare 50 mM solutions of both CaCl₂ and this compound in deionized water.

    • Allow solutions to equilibrate to a controlled room temperature (22°C) before serving.

    • Portion 20 mL of each solution into coded cups for blind evaluation.

  • Sensory Evaluation Procedure:

    • Use a randomized, counterbalanced presentation order to avoid bias.

    • Instruct panelists to take a sip, evaluate the sample, and expectorate.

    • Panelists must rinse with deionized water and wait 60 seconds between samples to cleanse their palate.

    • Panelists will rate the intensity of each defined attribute (e.g., bitterness) on a 15-point unstructured line scale anchored from "none" to "very intense."

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using a two-way Analysis of Variance (ANOVA) with panelists and products as the main factors.

    • Use a post-hoc test (e.g., Tukey's HSD) to determine significant differences in attribute intensity between the two calcium salts.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the sensory evaluation protocol.

Sensory_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Screening Panelist Screening & Training Lexicon_Dev Lexicon Development Panelist_Screening->Lexicon_Dev Randomization Randomize & Serve Samples Sample_Prep Prepare Equimolar Solutions (CaCl2 & CaLa) Sample_Prep->Randomization Evaluation Panelists Rate Attributes (Bitterness, Saltiness, etc.) Randomization->Evaluation Repeat for all samples Palate_Cleansing Palate Cleansing Protocol Evaluation->Palate_Cleansing Repeat for all samples Palate_Cleansing->Randomization Repeat for all samples Data_Collection Collect Intensity Ratings Palate_Cleansing->Data_Collection Session Complete ANOVA ANOVA Statistical Analysis Data_Collection->ANOVA Results Generate Comparative Taste Profile ANOVA->Results

Caption: Workflow for Quantitative Descriptive Analysis of Calcium Salts.

Conclusion and Recommendations

The selection between calcium chloride and this compound should be a deliberate choice driven by the desired sensory outcome of the final product.

  • Choose Calcium Chloride when:

    • A salty taste is desired or acceptable, such as in savory applications, pickles, or low-sodium products.[1][2]

    • The food matrix contains other ingredients (sugars, acids) that can help mask its inherent bitterness.[3][12]

    • Functionality (e.g., firming canned vegetables) in a cost-effective manner is the primary goal and taste can be managed.[1][17]

  • Choose this compound when:

    • The primary goal is calcium fortification with minimal to no flavor impact.[4][13]

    • The application is flavor-sensitive, such as in beverages, dairy products, or fresh-cut fruits.[13][14][15]

    • A clean aftertaste is critical for consumer acceptance.

By understanding the fundamental taste differences and employing rigorous sensory science, formulators can leverage the functional benefits of calcium salts while achieving a superior and intentional final product taste profile.

References

A Comparative Analysis of the Effects of L- and DL-Calcium Lactate Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Calcium lactate, a widely utilized calcium salt in the pharmaceutical, nutraceutical, and food industries, exists in two isomeric forms: L-calcium lactate and DL-calcium lactate, a racemic mixture of L- and D-isomers. While both forms are valued for their high solubility and neutral taste, a deeper understanding of their distinct biological effects is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of L- and DL-calcium lactate, delving into their physicochemical properties, bioavailability, metabolic fates, and differential impacts on biological systems, supported by experimental data and established protocols.

Physicochemical Properties and Bioavailability: A Tale of Two Isomers

The initial interaction of any orally administered compound with a biological system is governed by its physicochemical properties, which in turn influence its bioavailability. While both L- and DL-calcium lactate are considered highly soluble calcium salts, their isomeric composition has been a subject of investigation regarding its impact on calcium absorption.

Elemental Calcium Content and Solubility

This compound contains approximately 13% elemental calcium.[1] This is lower than calcium carbonate (40%) but is compensated by its significantly higher solubility, which is a key factor in its absorption.[1][2] Highly soluble calcium salts like this compound can be advantageous for fortification of beverages and for individuals with reduced gastric acid secretion.[3][4]

Comparative Bioavailability of Calcium

A pivotal question for researchers is whether the chirality of the lactate molecule influences the bioavailability of the associated calcium ion. A study in vitamin D-deficient and -replete rats directly compared the bioavailability of calcium from calcium carbonate, DL-calcium lactate, and L-calcium lactate. The results indicated that the differences in calcium bioavailability between these salts were small and not statistically significant.[5] This suggests that from a purely calcium supplementation perspective, both L- and DL-forms are effective sources.[5]

However, other studies comparing this compound (isomer not always specified) to other salts have shown a faster absorption rate for this compound compared to calcium carbonate in humans.[6][7] This rapid increase in serum calcium can be attributed to its higher solubility.[2]

Table 1: Comparison of Common Calcium Supplements

Calcium SaltElemental Calcium (%)Key Characteristics
Calcium Carbonate40Low solubility, requires gastric acid for absorption.[1]
Calcium Citrate21Good solubility, can be taken with or without food.[1]
This compound 13 High solubility, fast absorption rate. [1][6]
Calcium Gluconate9Low elemental calcium content.[1]

The Divergent Metabolic Fates of L- and D-Lactate

The most significant differences between L- and DL-calcium lactate lie in the metabolic pathways of the lactate isomers themselves. The human body is stereospecific in its handling of these molecules, with profound implications for cellular metabolism and potential pathophysiology.

L-Lactate: The Endogenous Metabolite

L-lactate is the naturally occurring, predominant isomer in mammals, produced as an end-product of glycolysis.[8] It is readily metabolized by the enzyme L-lactate dehydrogenase (L-LDH), which is abundant in mammalian cells.[8] L-lactate is not merely a metabolic waste product but a crucial energy substrate for tissues like the brain and heart, and a signaling molecule involved in processes like memory formation and immune regulation.[9][10][11]

D-Lactate: The Microbial Metabolite and Its Consequences

In contrast, D-lactate is not a significant product of mammalian metabolism.[8] Its primary source in humans is the fermentation of carbohydrates by gut bacteria.[8] Human cells have a very limited capacity to metabolize D-lactate due to the absence of a specific D-lactate dehydrogenase (D-LDH) in the cytoplasm; a mitochondrial enzyme, D-2-hydroxyacid dehydrogenase, is responsible for its slow metabolism.[8][12]

The administration of DL-calcium lactate introduces a 50% load of D-lactate. In individuals with normal gut function and at moderate doses, this is unlikely to cause issues. However, in conditions such as short bowel syndrome, intestinal bacterial overgrowth, or with excessive intake, the accumulation of D-lactate can overwhelm the body's limited metabolic capacity, leading to a serious condition known as D-lactic acidosis .[12][13] This is characterized by metabolic acidosis and neurological symptoms like confusion, ataxia, and slurred speech.[9][14]

Differential Effects on Cellular Systems

The distinct metabolic fates of L- and D-lactate translate to different effects at the cellular level, particularly concerning cellular energy, signaling, and immune responses.

Cellular Metabolism and Energy

L-lactate is readily taken up by cells via monocarboxylate transporters (MCTs) and converted to pyruvate, which then enters the Krebs cycle for efficient ATP production.[15] This "lactate shuttle" is vital for neuronal function and overall energy homeostasis.[10] D-lactate can also be used as an energy substrate by some cells, but its transport and metabolism are significantly less efficient.[12] Furthermore, some studies suggest that D-lactate can impair memory by blocking the uptake of L-lactate by neurons.[16]

Immunomodulatory Effects: An Unexpected Divergence

Recent research has uncovered surprising differences in the immunomodulatory roles of L- and D-lactate. While L-lactate has been shown to have both pro- and anti-inflammatory effects depending on the context, a comparative study in mice demonstrated that D-lactate exhibited stronger immune-enhancing properties.[9][17] In this study, D-lactate was found to increase the immune organ index, lymphocyte conversion rate, and macrophage phagocytosis rate to a greater extent than L-lactate.[17] This suggests that the D-isomer in DL-calcium lactate may have distinct immunological consequences that warrant further investigation.

Experimental Protocols

For researchers investigating the comparative effects of L- and DL-calcium lactate, specific and validated experimental protocols are essential.

In Vitro Calcium Bioavailability Using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal absorption.

Objective: To compare the transport of calcium from L- and DL-calcium lactate across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Sample Preparation: Prepare solutions of L- and DL-calcium lactate with known calcium concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Assay:

    • Add the test solutions to the apical (upper) chamber of the Transwell® inserts.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 2 hours).[18]

  • Sample Collection and Analysis:

    • Collect samples from the basolateral chamber at various time points.

    • Measure the calcium concentration in the basolateral samples using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport.

Chiral Separation and Quantification of Lactate Isomers

Distinguishing between L- and D-lactate in biological samples is critical for metabolic studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.

Objective: To separate and quantify L- and D-lactate in plasma or cell culture media after administration of DL-calcium lactate.

Methodology:

  • Sample Preparation: Deproteinize plasma or cell culture media samples by precipitation with an organic solvent (e.g., acetonitrile) or by ultrafiltration.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

    • Chiral Column: A column with a chiral stationary phase, such as one based on teicoplanin or ristocetin, is essential for separating the enantiomers.[19][20][21]

  • Mobile Phase: The mobile phase composition will depend on the specific chiral column used but often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).

  • Detection:

    • UV Detection: Lactate has a weak chromophore, so derivatization may be necessary for sensitive UV detection.

    • Mass Spectrometry (MS/MS): Tandem mass spectrometry provides high sensitivity and specificity for direct detection without derivatization.[19]

  • Quantification: Use certified reference standards of L- and D-lactic acid to create calibration curves for accurate quantification.

Visualization of Key Concepts

Metabolic Pathways of Lactate Isomers

Lactate Metabolism cluster_L L-Lactate Metabolism (Endogenous) cluster_D D-Lactate Metabolism (Exogenous/Microbial) L-Lactate L-Lactate Pyruvate_L Pyruvate L-Lactate->Pyruvate_L L-LDH (Cytosol) Krebs Cycle Krebs Cycle Pyruvate_L->Krebs Cycle Mitochondria DL-Calcium Lactate DL-Calcium Lactate D-Lactate D-Lactate DL-Calcium Lactate->D-Lactate Pyruvate_D Pyruvate D-Lactate->Pyruvate_D D-2-hydroxyacid dehydrogenase (Mitochondria) D-Lactic Acidosis D-Lactic Acidosis D-Lactate->D-Lactic Acidosis Limited Metabolism Limited Metabolism Pyruvate_D->Limited Metabolism

Caption: Metabolic pathways of L- and D-lactate isomers.

Experimental Workflow for Calcium Bioavailability

Calcium Bioavailability Workflow Start Start: Caco-2 Cell Culture Differentiate Differentiate for 21 days Start->Differentiate Check_Integrity Check TEER Differentiate->Check_Integrity Prepare_Solutions Prepare L- and DL- This compound Solutions Check_Integrity->Prepare_Solutions Monolayer Intact Transport_Assay Add to Apical Chamber, Incubate 2h Prepare_Solutions->Transport_Assay Collect_Samples Collect from Basolateral Chamber Transport_Assay->Collect_Samples Analyze_Calcium Analyze Calcium (ICP-MS) Collect_Samples->Analyze_Calcium Calculate_Papp Calculate Permeability Analyze_Calcium->Calculate_Papp End End: Comparative Data Calculate_Papp->End

Caption: In vitro workflow for assessing calcium bioavailability.

Conclusion and Future Directions

The choice between L- and DL-calcium lactate is not trivial and carries significant biological implications beyond simple calcium supplementation. While the bioavailability of calcium appears to be comparable between the two forms, the metabolic fates and biological activities of the lactate isomers differ substantially.

  • L-calcium lactate provides a lactate form that is readily and safely metabolized by the body, serving as an energy source and signaling molecule.

  • DL-calcium lactate , while an effective calcium source, introduces a D-lactate load that the body has a limited capacity to metabolize. This poses a risk of D-lactic acidosis, particularly in susceptible individuals or at high doses. However, the potential for distinct immunomodulatory effects of the D-isomer presents an intriguing area for future research.

For researchers and drug development professionals, the selection of a this compound isomer should be guided by the specific application. For general calcium supplementation, L-calcium lactate represents the safer, more physiologically compatible option. For research into the specific effects of D-lactate on the immune system or other biological processes, DL-calcium lactate or pure D-calcium lactate would be the appropriate choice. Further comparative studies are warranted to fully elucidate the long-term effects of chronic exposure to low levels of D-lactate from DL-calcium lactate and to explore its potential therapeutic applications.

References

Safety Operating Guide

Understanding Calcium Lactate: A Safety Profile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that proper chemical handling extends far beyond the benchtop. A deep understanding of a compound's lifecycle, from receipt to disposal, is paramount for ensuring laboratory safety, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of calcium lactate, grounded in scientific principles and regulatory standards. Our goal is to empower you, our scientific partners, with the knowledge to manage your chemical waste streams confidently and responsibly.

This compound (C₆H₁₀CaO₆), in its pure form, is the calcium salt of lactic acid. It is widely used in pharmaceutical development, cell culture, and food production. A critical first step in any disposal procedure is to understand the inherent hazards of the substance.

Multiple Safety Data Sheets (SDS) classify pure this compound as a non-hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) criteria.[1][2][3] It is not flammable, carcinogenic, or ecotoxic.[3][4] The primary hazards associated with the powder form are minor physical irritation to the eyes or respiratory tract upon excessive dust inhalation.[5]

Key Safety Characteristics:

ParameterValue/ClassificationSource
GHS Classification Not classified as hazardous[2][6]
RCRA Hazardous Waste No (when pure)[3]
Acute Toxicity Shall not be classified as acutely toxic
Carcinogenicity Not a suspected carcinogen[2][3]
Biodegradability Biodegradable[6]

This low-hazard profile means that uncontaminated, pure this compound does not typically require disposal as hazardous waste. However, the critical determination you must make is whether your waste stream is, in fact, pure.

The Core Principle: Waste Characterization

In a laboratory environment, a chemical is rarely disposed of in its pure, original state. It becomes "waste" after being used in a process. The central logic of proper disposal hinges on one question: Has the this compound been contaminated with a substance that would render it hazardous?

Improperly disposing of a substance that has become hazardous can lead to significant regulatory penalties and environmental harm.[7][8] Therefore, a rigorous characterization of your specific waste stream is the most critical step.

Decision-Making Workflow for this compound Disposal

The following diagram outlines the essential decision-making process for characterizing and disposing of this compound waste.

G cluster_0 Phase 1: Assessment cluster_1 Phase 2: Non-Hazardous Path cluster_2 Phase 3: Hazardous Path start Begin: this compound Waste Generated check_contamination Is the waste ONLY pure, unused this compound? start->check_contamination non_hazardous_solid Uncontaminated Solid Waste (e.g., expired, excess) check_contamination->non_hazardous_solid Yes hazardous_waste Potentially Contaminated Waste (e.g., used in solution, spills) check_contamination->hazardous_waste No / Unsure dispose_solid Step 2.1: Package in a sealed, clearly labeled container. Label: 'Non-Hazardous Waste: This compound' non_hazardous_solid->dispose_solid dispose_local_solid Step 2.2: Dispose according to institutional and local regulations for non-hazardous solid waste. (May include regular trash if permitted) dispose_solid->dispose_local_solid identify_contaminants Step 3.1: Identify ALL potential contaminants. Review experimental protocols and consult SDS. hazardous_waste->identify_contaminants is_hazardous Step 3.2: Does any contaminant meet RCRA criteria for hazardous waste (ignitable, corrosive, reactive, toxic)? identify_contaminants->is_hazardous is_hazardous->dispose_solid No segregate_waste Step 3.3: Segregate and containerize as Hazardous Waste. Use a chemically compatible, sealed container. is_hazardous->segregate_waste Yes label_waste Step 3.4: Attach a Hazardous Waste tag. List all constituents, including this compound. segregate_waste->label_waste contact_ehs Step 3.5: Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal. label_waste->contact_ehs

Caption: Decision workflow for proper this compound waste disposal.

Step-by-Step Disposal Protocols

This section provides detailed methodologies for the two primary disposal pathways identified in the workflow.

Protocol 1: Disposal of Pure, Uncontaminated this compound

This procedure applies to expired, surplus, or otherwise unused this compound that has not come into contact with other chemicals.

  • Verification : Confirm that the material is uncontaminated. The container should be the original, properly sealed, and show no signs of being compromised.

  • Containerization : Ensure the this compound is in a secure, sealed, and clearly labeled container. If the original container is damaged, transfer the solid to a new, compatible container (e.g., a high-density polyethylene (HDPE) screw-cap jar).

  • Labeling : The label should clearly read: "NON-HAZARDOUS WASTE: this compound ". Include the CAS number (5743-47-5 for the pentahydrate) for clarity.

  • Final Disposition : Dispose of the container in the facility's designated non-hazardous solid waste stream.[9] It is imperative to consult your institution's specific policies. While chemically non-hazardous, some institutions prohibit any laboratory chemical from being disposed of in the common municipal trash.

Protocol 2: Disposal of Potentially Contaminated this compound

This procedure is the mandatory pathway for any this compound that has been used in an experimental process, is part of a solution, or was involved in a spill cleanup.

  • Hazard Assessment (The Causality Step) : This is the most critical part of the protocol. You must identify all substances the this compound has contacted.

    • Review Your Protocol : List every chemical, solvent, and biological agent used in the experiment involving the this compound.

    • Consult Safety Data Sheets (SDS) : Obtain the SDS for every component identified. Pay close attention to Section 10 (Stability and Reactivity) and Section 13 (Disposal Considerations).[7] this compound is known to have potentially violent reactions with strong oxidizing agents.[1][10]

    • Determine the Waste Category : Based on the contaminants, determine if the mixture meets any of the RCRA criteria for hazardous waste.[11][12] Does the mixture have a flash point below 60°C (ignitable)? Is the pH ≤ 2 or ≥ 12.5 (corrosive)? Is it reactive with water or unstable (reactive)? Does it contain a listed toxic chemical (toxic)?

  • Segregation and Containerization :

    • NEVER mix incompatible waste streams.[13][14] This is a primary cause of laboratory accidents.

    • Select a waste container that is chemically compatible with all components of the mixture.[14][15] For example, do not store acidic solutions in a metal can.[13] The original chemical container is often the best choice for its waste.[14]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[13][15]

  • Labeling :

    • Immediately label the container with a designated hazardous waste tag as soon as the first drop of waste is added.[14]

    • The label must include the words "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. This includes water and the non-hazardous this compound. Accurate characterization is a legal requirement and essential for safe disposal by waste management professionals.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[15]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[13][14]

  • Final Disposition :

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not pour chemical waste down the drain or place it in the regular trash.[15][16]

Spill Management

Even with a low-hazard material, proper spill response is crucial to prevent contamination and potential exposures.

  • Personal Protective Equipment (PPE) : At a minimum, wear safety glasses with side shields, gloves, and a lab coat.[6][10] If there is a significant amount of airborne dust, a NIOSH-approved respirator may be necessary.[10][17]

  • Containment : Prevent the powder from becoming airborne. Do not use dry sweeping methods for large spills, as this can create dust clouds that are an explosion hazard in sufficient concentrations.[10][17]

  • Cleanup : Gently sweep or shovel the spilled solid into a suitable container for disposal.[2][16][17] For any remaining residue, wet a paper towel and wipe the area.

  • Disposal : The collected spill debris must be disposed of as potentially contaminated waste. Place all cleanup materials (gloves, towels, etc.) into a sealed bag or container and follow Protocol 2 for disposal.

By adhering to this structured, logic-based approach, you ensure that every disposal decision is a self-validating one, grounded in regulatory compliance and a commitment to safety. This diligence not only protects you and your colleagues but also builds a foundation of trust in our collective scientific enterprise.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Calcium Lactate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environments of research and pharmaceutical development, the safe handling of chemical compounds is paramount. Calcium lactate, a common reagent, is generally considered to be of low hazard. However, adherence to proper safety protocols, including the correct use of personal protective equipment (PPE), is a cornerstone of a robust safety culture and ensures the well-being of laboratory personnel. This guide provides an in-depth, experience-driven approach to the selection, use, and disposal of PPE for handling this compound, moving beyond mere compliance to foster a deeper understanding of safe laboratory practices.

Understanding the Risks: Why PPE is Essential for this compound

While this compound is not classified as a hazardous substance under most regulations, its physical form as a powder presents potential risks that necessitate the use of PPE.[1][2] The primary hazards are:

  • Eye Irritation: The crystalline powder can cause mechanical irritation upon contact with the eyes.[3][4] Safety data sheets consistently recommend eye protection to prevent this.[3][5]

  • Inhalation of Dust: As with any fine powder, inhaling this compound dust can lead to respiratory tract irritation.[6] Minimizing dust generation is a key handling precaution.[6][7]

  • Skin Contact: Although not considered a skin irritant, prolonged or repeated contact may cause mild irritation for some individuals.[4][6]

Therefore, the use of PPE is a critical measure to prevent direct contact and minimize exposure.

Core PPE Requirements for Handling this compound

A risk-based approach should always guide the selection of PPE. For routine handling of this compound in a laboratory setting, the following PPE is recommended:

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.To prevent airborne powder from entering the eyes and causing irritation.[3][4][5]
Hand Protection Nitrile or other chemical-resistant gloves.To prevent direct skin contact with the powder.[4][8]
Body Protection A standard laboratory coat.To protect clothing and skin from spills and dust.[4][5]
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. A dust mask (e.g., N95) or a full-face respirator may be necessary if exposure limits are exceeded or if significant dust is generated.[3][4][6]To prevent inhalation of airborne dust, particularly in poorly ventilated areas or during large-scale handling.[3][4]

Procedural Guidance: Donning and Doffing of PPE

The effectiveness of PPE is contingent not only on its selection but also on its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Wash Hands Thoroughly LabCoat 2. Don Laboratory Coat Prep->LabCoat Start Mask 3. Don Respiratory Protection (if required) LabCoat->Mask Goggles 4. Don Eye Protection Mask->Goggles Gloves 5. Don Gloves Goggles->Gloves Final Step

Caption: A stepwise workflow for the correct sequence of donning Personal Protective Equipment.

Doffing PPE Workflow

The removal of PPE is a critical control point for preventing contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

PPE_Doffing cluster_doffing Doffing Sequence cluster_final Final Step Gloves 1. Remove Gloves Goggles 2. Remove Eye Protection Gloves->Goggles LabCoat 3. Remove Laboratory Coat Goggles->LabCoat Mask 4. Remove Respiratory Protection (if required) LabCoat->Mask Wash 5. Wash Hands Thoroughly Mask->Wash Complete

Caption: A stepwise workflow for the correct sequence of doffing Personal Protective Equipment to prevent contamination.

Disposal Plan for Contaminated PPE

Proper disposal of used PPE is essential to prevent the spread of contamination.

Step-by-Step Disposal Protocol:

  • Segregation: All disposable PPE used while handling this compound should be considered potentially contaminated and segregated from regular laboratory waste.

  • Gloves: After doffing, gloves should be immediately placed in a designated, labeled waste container for chemical-contaminated waste.[9]

  • Disposable Lab Coats and Masks: If grossly contaminated, these items should also be disposed of in the designated chemical waste container. Otherwise, they can be disposed of in the regular laboratory waste.

  • Reusable PPE:

    • Safety Glasses/Goggles: Clean and disinfect according to the manufacturer's instructions before reuse.

    • Laboratory Coats: If not disposable, launder separately from personal clothing. If significant contamination occurs, professional laundering may be required.

  • Waste Container Management: Ensure that the designated waste container is kept closed and is disposed of according to your institution's hazardous waste management procedures.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Seek medical attention if irritation persists.[2][4]
Skin Contact Remove contaminated clothing.[4] Wash skin with soap and plenty of water.[3][4] Get medical advice if irritation develops.[4]
Inhalation Move the person to fresh air.[4][7][8] If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms occur.[4][7]
Ingestion Do NOT induce vomiting.[4][5] Rinse mouth with water and drink plenty of water.[1][8] Seek medical advice if you feel unwell.[4]

Conclusion

The safe handling of this compound, while a low-hazard compound, demands a diligent and informed approach to the use of personal protective equipment. By understanding the rationale behind each piece of PPE, adhering to strict donning and doffing procedures, and following a clear disposal plan, researchers and scientists can significantly mitigate the risks of exposure and maintain a safe and productive laboratory environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium lactate
Reactant of Route 2
Calcium lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.